Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-5-3-4-9-8-10(13(14)16-2)6-7-11(9)12/h3-5,10H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVPIHAVUIQSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516679 | |
| Record name | Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83781-71-9 | |
| Record name | Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Foreword: The Strategic Importance of the Tetralin Scaffold
The 1,2,3,4-tetrahydronaphthalene, or tetralin, framework is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its unique conformational properties, arising from the fusion of an aromatic ring with a saturated cyclohexane ring, allow it to mimic endogenous ligands and interact with a wide array of biological targets.[3] Specifically, methoxy-substituted tetralin derivatives have shown significant promise as intermediates in the synthesis of compounds targeting the central nervous system, including dopaminergic agents.[1][4] This guide provides a comprehensive overview of the synthetic strategies for a key derivative, Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, offering insights into the underlying chemical principles and detailed experimental protocols for its preparation. This molecule serves as a critical building block for more complex pharmaceutical agents, including potential treatments for neurological disorders like Parkinson's disease.[4][5]
Strategic Synthesis: A Multi-faceted Approach
The synthesis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate can be approached through several strategic routes, primarily converging on the formation and subsequent functionalization of a tetralone intermediate. The choice of a specific pathway is often dictated by the availability of starting materials, desired scale, and stereochemical considerations. This guide will focus on two robust and well-precedented strategies:
-
Route A: Carboxylation of 5-Methoxy-2-tetralone. This approach is direct and relies on the regioselective carboxylation of a readily accessible tetralone precursor.
-
Route B: Ring Formation via Dieckmann Condensation. This classic cyclization reaction provides an elegant method for constructing the tetralone core from an acyclic diester.
A visual representation of the overall synthetic logic is presented below:
Caption: Overview of synthetic strategies.
Route A: Synthesis via Carboxylation of 5-Methoxy-2-tetralone
This route commences with the synthesis of the key intermediate, 5-methoxy-2-tetralone, followed by its carboxylation and subsequent esterification.
Step 1: Synthesis of 5-Methoxy-2-tetralone
The preparation of 5-methoxy-2-tetralone can be efficiently achieved from 3-methoxyphenylacetic acid.[6][7][8] The reaction proceeds via a Friedel-Crafts acylation mechanism, where the acid is first converted to a more reactive acyl chloride, which then undergoes intramolecular cyclization.
Experimental Protocol:
-
Acid Chloride Formation: To a solution of 3-methoxyphenylacetic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride (1.1 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The mixture is then stirred at room temperature until the evolution of gas ceases, indicating the complete formation of 3-methoxyphenylacetyl chloride.
-
Intramolecular Friedel-Crafts Acylation: The resulting acid chloride solution is cooled to 0 °C, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.2 equivalents), is added portion-wise. The reaction mixture is then stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 5-methoxy-2-tetralone.
Step 2: Carboxylation and Esterification
The introduction of the carboxylate group at the C2 position of the tetralone ring is typically achieved through the formation of an enolate followed by quenching with a carboxylating agent.
Experimental Protocol:
-
Enolate Formation: A solution of 5-methoxy-2-tetralone (1 equivalent) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH) (1.1 equivalents), is then added dropwise to generate the corresponding enolate.
-
Carboxylation: After stirring for a period to ensure complete enolate formation, a carboxylating agent, such as diethyl carbonate or methyl chloroformate (1.2 equivalents), is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion.
-
Esterification and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. If the initial carboxylation agent did not directly yield the methyl ester, the resulting β-keto acid can be esterified using standard methods, such as treatment with methanol in the presence of an acid catalyst (e.g., sulfuric acid). The final product, Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, is then purified by column chromatography.
Route B: Synthesis via Dieckmann Condensation
An alternative and elegant approach to the tetralone core is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[9][10][11][12][13]
Step 1: Preparation of the Acyclic Diester Precursor
The synthesis begins with the preparation of a suitable 1,7-diester, which will undergo intramolecular cyclization. A plausible starting material is 3-methoxyphenylacetic acid, which can be elaborated to the required diester through standard organic transformations.
Step 2: Dieckmann Condensation
The key step in this route is the base-catalyzed intramolecular cyclization of the diester.[9][10][12]
Experimental Protocol:
-
Cyclization: The acyclic diester (1 equivalent) is dissolved in an anhydrous solvent (e.g., toluene or THF) under an inert atmosphere. A strong base, such as sodium ethoxide or potassium tert-butoxide (1.1 equivalents), is added, and the mixture is heated to reflux.[10][13] The progress of the reaction is monitored by TLC.
-
Work-up and Decarboxylation: Upon completion, the reaction is cooled and neutralized with a dilute acid. The resulting β-keto ester is then subjected to hydrolysis and decarboxylation by heating with aqueous acid to yield 5-methoxy-2-tetralone.
-
Final Esterification: The obtained 5-methoxy-2-tetralone can then be converted to the target molecule, Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, following the carboxylation and esterification procedure described in Route A.
The Dieckmann condensation pathway is visually summarized below:
Caption: Dieckmann condensation route.
Characterization and Data
The successful synthesis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate should be confirmed through various analytical techniques.
| Parameter | Expected Value/Observation |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.27 g/mol |
| ¹H NMR | Characteristic peaks for methoxy, ester methyl, aromatic, and aliphatic protons. |
| ¹³C NMR | Resonances corresponding to carbonyl, aromatic, and aliphatic carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
| Purity (by HPLC) | >95% |
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide robust and reliable methods for the preparation of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. The choice between the direct carboxylation of a pre-formed tetralone and a Dieckmann condensation approach will depend on the specific needs and resources of the research team. The availability of this key intermediate opens avenues for the development of novel therapeutics, particularly in the realm of neuropharmacology. Further derivatization of the carboxylate and the tetralin core can lead to a diverse library of compounds for biological screening.
References
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"Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate properties"
An In-Depth Technical Guide to Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Introduction
The 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin, represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure, which combines aromatic and alicyclic features, serves as a versatile template for designing molecules that interact with a wide range of biological targets. The strategic placement of functional groups on this core can profoundly influence physicochemical properties and pharmacological activity. This guide focuses on a specific derivative, Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a key intermediate in the synthesis of more complex bioactive molecules. Its structure is foundational for developing novel therapeutics, particularly those targeting the central nervous system. This document provides a detailed examination of its chemical properties, a validated synthesis protocol with mechanistic insights, comprehensive spectroscopic analysis, and an overview of its applications in modern drug discovery.
Molecular Profile and Physicochemical Properties
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a derivative of tetralin featuring a methoxy group on the aromatic ring and a methyl carboxylate group on the alicyclic ring. These substitutions are critical, as the methoxy group can be a precursor to a hydroxyl group found in many neurotransmitter mimetics, and the ester provides a handle for further synthetic modifications, such as amidation.
Caption: Molecular Structure of the Target Compound.
Table 1: Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | N/A |
| CAS Number | 83781-71-9 | [1] |
| Molecular Formula | C₁₃H₁₆O₃ | [2] |
| Molecular Weight | 220.26 g/mol | [2] |
| Canonical SMILES | COC1=C2C(CC(C2)C(=O)OC)=CC=C1 | N/A |
| InChIKey | BVLOJNBCUHLPPP-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Data
| Property | Value | Notes |
| Physical State | Expected to be a crystalline solid or viscous oil at room temperature. | Inferred from similar structures. |
| Solubility | Soluble in common organic solvents like methanol, ethanol, chloroform, and ethyl acetate. Insoluble in water. | Inferred from molecular structure. |
| XLogP3-AA | 2.4 | A measure of lipophilicity, crucial for predicting pharmacokinetic properties like absorption and distribution. |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Mechanistic Rationale
The synthesis of methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is most efficiently achieved via the esterification of its corresponding carboxylic acid precursor, 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. A robust method to obtain this acid involves the catalytic hydrogenation of a more readily available unsaturated precursor.[3]
Experimental Protocol: Two-Step Synthesis
Step 1: Catalytic Hydrogenation of 5-Methoxy-3,4-dihydronaphthalene-2-carboxylic acid
-
Reactor Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with 5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid (1.0 eq).
-
Solvent and Catalyst: Absolute ethanol is added as the solvent, followed by the addition of 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).
-
Rationale (Expertise & Experience): Palladium on carbon is the catalyst of choice for the hydrogenation of aromatic and olefinic systems due to its high activity and selectivity under mild conditions. Ethanol is an excellent solvent as it readily dissolves the reactant and does not interfere with the catalytic process.
-
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-200 psi). The mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. Thin-layer chromatography (TLC) or ¹H NMR of an aliquot can confirm the disappearance of the olefinic protons.
-
Work-up: Upon completion, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the crude 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.[3]
Step 2: Fischer Esterification
-
Reaction Mixture: The crude carboxylic acid from Step 1 is dissolved in an excess of anhydrous methanol, which serves as both the solvent and a reactant.
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is added.
-
Rationale (Trustworthiness): The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This is a classic, reversible, and highly reliable method for ester formation.
-
-
Heating: The solution is heated to reflux for several hours (typically 4-12 hours).
-
Monitoring: The reaction is monitored by TLC until the starting carboxylic acid is consumed.
-
Work-up and Purification: The mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude methyl ester.
-
Final Purification: The product is purified by column chromatography on silica gel to afford the pure methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Caption: General Synthesis Workflow for the Target Compound.
Spectroscopic Analysis
Spectroscopic data is essential for the unambiguous identification and characterization of the molecule. The following tables outline the expected signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry based on the compound's structure and data from analogous molecules.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.10 | t | 1H | Ar-H (C7-H) | Aromatic proton between two other protons. |
| ~ 6.70 | d | 1H | Ar-H (C6-H or C8-H) | Aromatic proton ortho to the methoxy group. |
| ~ 6.65 | d | 1H | Ar-H (C8-H or C6-H) | Aromatic proton ortho to the methoxy group. |
| ~ 3.80 | s | 3H | -OCH₃ (Aromatic) | Singlet for the methoxy group on the aromatic ring. |
| ~ 3.70 | s | 3H | -OCH₃ (Ester) | Singlet for the methyl ester group. |
| ~ 2.50 - 3.10 | m | 5H | C1-H₂, C2-H, C4-H₂ | Overlapping multiplets for the benzylic and methine protons on the alicyclic ring. |
| ~ 1.80 - 2.20 | m | 2H | C3-H₂ | Multiplet for the methylene protons at the C3 position. |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~ 175.0 | C=O (Ester) | Carbonyl carbon of the ester group.[4] |
| ~ 157.0 | C5 | Aromatic carbon attached to the methoxy group. |
| ~ 137.0 | C8a | Quaternary aromatic carbon at the ring junction. |
| ~ 127.0 | C7 | Aromatic CH carbon. |
| ~ 125.0 | C4a | Quaternary aromatic carbon at the ring junction. |
| ~ 120.0 | C8 | Aromatic CH carbon. |
| ~ 107.0 | C6 | Aromatic CH carbon ortho to the methoxy group. |
| ~ 55.0 | -OCH₃ (Aromatic) | Methoxy carbon attached to the aromatic ring.[5] |
| ~ 52.0 | -OCH₃ (Ester) | Methyl ester carbon. |
| ~ 40.0 | C2 | Methine carbon bearing the ester group. |
| ~ 30.0 | C1 | Benzylic methylene carbon. |
| ~ 28.0 | C4 | Benzylic methylene carbon. |
| ~ 25.0 | C3 | Methylene carbon at the C3 position.[5] |
Mass Spectrometry: In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 220 . Key fragmentation patterns would likely involve the loss of the methoxy group (-•OCH₃, m/z = 189) or the carbomethoxy group (-•COOCH₃, m/z = 161).
Applications in Drug Discovery and Development
The tetralin scaffold is a cornerstone in the design of ligands for central nervous system (CNS) receptors, owing to its structural similarity to endogenous neurotransmitters like dopamine and serotonin.
-
Dopaminergic and Serotonergic Ligands: The core structure of 5-methoxytetralin derivatives is closely related to agonists for dopamine and serotonin receptors. The methoxy group at the 5-position is a common feature in compounds designed to probe these systems. The parent amine of the title compound is a known dopaminergic agent.[3]
-
Opioid Receptor Modulation: Novel opioid ligands have been developed using a substituted tetrahydronaphthalene moiety.[6] These efforts aim to create potent analgesics with improved side-effect profiles compared to traditional opioids. The functionalization at the C2 and C5 positions is critical for achieving high affinity and selectivity for μ and δ opioid receptors.[6]
-
Scaffold for Library Synthesis: Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an ideal starting point for combinatorial chemistry. The ester functionality can be readily converted into a diverse array of amides, hydrazides, or reduced to an alcohol, allowing for the rapid generation of a library of analogues for high-throughput screening.
-
Inhibitors of Mycobacterial ATP Synthase: While not directly this molecule, the broader class of tetrahydronaphthalene amides has been identified as a novel class of inhibitors for Mycobacterium tuberculosis.[7] This highlights the potential for this scaffold to be adapted for indications beyond CNS disorders, including infectious diseases.
The methyl group in the ester and the methoxy group play crucial roles in modulating the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are key considerations in optimizing a lead compound during drug development.[8]
Conclusion
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is more than a simple chemical entity; it is a highly valuable building block for the synthesis of sophisticated and targeted therapeutic agents. Its well-defined structure, accessible synthesis, and versatile functional groups make it an important tool for researchers in medicinal chemistry and drug development. A thorough understanding of its properties, as detailed in this guide, is fundamental to unlocking its full potential in the creation of next-generation pharmaceuticals.
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A Comprehensive Technical Guide to Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
An In-depth Analysis for Chemical Researchers and Drug Development Professionals
Executive Summary
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a substituted tetralin derivative of significant interest in medicinal chemistry and organic synthesis. The tetralin scaffold, a bicyclic system featuring a fused benzene and cyclohexane ring, is a privileged structure found in numerous biologically active compounds. This guide provides a detailed examination of the compound's chemical structure, physicochemical properties, strategic synthesis, and comprehensive spectroscopic characterization. We delve into the causality behind synthetic choices, presenting field-proven protocols and mechanistic insights. Furthermore, this document highlights its crucial role as a versatile intermediate in the development of novel therapeutics, particularly dopaminergic agents and potential antibiotics. This whitepaper is intended to serve as a vital resource for researchers engaged in the synthesis and application of complex molecular building blocks.
Part 1: Molecular Profile and Physicochemical Properties
The Tetralin Scaffold: A Foundation for Bioactivity
The 1,2,3,4-tetrahydronaphthalene, or tetralin, core is a partially hydrogenated derivative of naphthalene.[1] This unique structure combines the rigidity and aromaticity of a benzene ring with the conformational flexibility of a saturated cyclohexane ring. This hybrid nature allows tetralin-based molecules to present functional groups in specific three-dimensional orientations, making them ideal for interacting with biological targets like receptors and enzymes. Methoxy-substituted tetralones and their derivatives are particularly valuable starting materials for the synthesis of complex natural products and pharmaceuticals.[2]
Chemical Structure and Nomenclature
The subject of this guide is Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate . Its structure is defined by a tetralin core with a methoxy group (-OCH₃) at the C5 position of the aromatic ring and a methyl carboxylate group (-COOCH₃) at the C2 position of the saturated ring.
Caption: Chemical structure of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Physicochemical Data Summary
The key identifiers and computed properties for the target molecule are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | - |
| Molecular Formula | C₁₃H₁₆O₃ | [3] |
| Molecular Weight | 220.26 g/mol | [3] |
| CAS Number | 83781-71-9 | [4] |
| Canonical SMILES | COC1=CC=CC2=C1CC(CC2)C(=O)OC | [3] |
| InChIKey | BVLOJNBCUHLPPP-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area | 35.5 Ų | [3] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [3] |
Part 2: Synthesis and Mechanistic Insights
Strategic Rationale: The Tetralone Precursor Pathway
The synthesis of substituted tetralins frequently originates from corresponding tetralone precursors. This strategy is advantageous because tetralones offer multiple reactive sites—the aromatic ring, the carbonyl group, and the adjacent α-carbons—allowing for sequential and regioselective introduction of functional groups. For the target molecule, 5-methoxy-1-tetralone serves as an ideal and readily available starting material.[5] A robust synthetic sequence involves the introduction of a two-carbon unit at the C2 position, which is ultimately converted to the required carboxylic acid, followed by esterification.
Detailed Synthetic Protocol
The following multi-step protocol is an efficient pathway to synthesize the precursor, 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, which is then esterified. This protocol is adapted from a high-yield synthesis reported in the literature.[5]
Step 1: Synthesis of 5-methoxy-3,4-dihydronaphthalene-2-carbonitrile
-
Objective: To introduce a nitrile group, which serves as a precursor to the carboxylic acid.
-
Procedure:
-
To a solution of 5-methoxy-1-tetralone (1.0 eq) in anhydrous benzene, add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of zinc iodide (ZnI₂, 0.1 eq).
-
Stir the mixture at room temperature for 12 hours under an inert atmosphere (e.g., Argon).
-
Cool the reaction mixture and add pyridine (2.0 eq) followed by slow addition of phosphorus oxychloride (POCl₃, 1.5 eq).
-
Allow the reaction to proceed until the dehydration is complete (monitored by TLC).
-
Quench the reaction with ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the α,β-unsaturated nitrile.
-
-
Causality: The use of TMSCN with a Lewis acid catalyst (ZnI₂) facilitates the formation of a cyanohydrin intermediate. Subsequent dehydration using a classic dehydrating agent system (POCl₃/Pyridine) drives the reaction towards the thermodynamically stable conjugated nitrile.[5]
Step 2: Hydrolysis to 5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid
-
Objective: To convert the nitrile group into a carboxylic acid.
-
Procedure:
-
Dissolve the nitrile from Step 1 in a 50% aqueous solution of potassium hydroxide (KOH).
-
Heat the mixture to reflux for 2-4 hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution or by TLC.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~2, leading to the precipitation of the carboxylic acid.
-
Filter the solid precipitate, wash with cold water, and dry to obtain the unsaturated acid.
-
-
Causality: Harsh basic conditions (concentrated KOH) and high temperature are required for the complete hydrolysis of the sterically hindered and resonance-stabilized nitrile to the carboxylate salt. Subsequent acidification protonates the salt to yield the desired carboxylic acid.[5]
Step 3: Catalytic Hydrogenation to 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
-
Objective: To selectively reduce the double bond of the cyclohexene ring without affecting the aromatic ring.
-
Procedure:
-
Dissolve the unsaturated acid from Step 2 in a suitable solvent such as absolute ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric or slightly elevated pressure.
-
Stir the reaction until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to yield the saturated carboxylic acid.
-
-
Causality: Palladium on carbon is a highly effective and standard catalyst for the hydrogenation of carbon-carbon double bonds. It is chosen for its high activity and, critically, its selectivity; under mild conditions, it will not reduce the stable aromatic ring, ensuring the tetralin core remains intact.[5]
Step 4: Fischer Esterification to Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
-
Objective: To convert the final carboxylic acid into its methyl ester.
-
Procedure:
-
Dissolve the carboxylic acid from Step 3 in a large excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.
-
Heat the solution to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography if necessary.
-
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound from 5-methoxy-1-tetralone.
Part 3: Spectroscopic Characterization and Structural Elucidation
Structural confirmation of the final product relies on a combination of standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.
Predicted ¹H and ¹³C NMR Spectral Data
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Based on known spectral data for similar tetralin derivatives, the following assignments are predicted.[6][7]
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Assignment |
| Aliphatic CH₂ (C1, C3, C4) | 1.70 - 3.10 | m | Protons on the saturated ring |
| Aliphatic CH (C2) | 2.60 - 3.00 | m | Methine proton at C2 |
| Ester Methyl (COOCH₃) | ~3.70 | s | 3H, Methyl group of the ester |
| Methoxy (Ar-OCH₃) | ~3.85 | s | 3H, Methyl group of the ether |
| Aromatic CH (C6, C7, C8) | 6.70 - 7.20 | m | 3H, Protons on the aromatic ring |
| ¹³C NMR | Predicted Shift (ppm) | Assignment |
| Aliphatic CH₂/CH | 20 - 45 | C1, C2, C3, C4 |
| Methoxy (Ar-OCH₃) | ~55.5 | Methoxy carbon |
| Ester Methyl (COOCH₃) | ~52.0 | Ester methyl carbon |
| Aromatic CH | 110 - 128 | C6, C7, C8 |
| Quaternary Aromatic C | 125 - 158 | C4a, C5, C8a |
| Carbonyl (C=O) | ~175 | Ester carbonyl carbon |
Expected Infrared (IR) Spectroscopy Bands
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3050 - 3010 | Medium | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | Strong | C-H Stretch | Aliphatic C-H |
| 1750 - 1730 | Strong | C=O Stretch | Ester Carbonyl |
| 1610, 1580, 1490 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1250 - 1200 | Strong | C-O Stretch | Aryl Ether (Ar-O-C) |
| 1180 - 1150 | Strong | C-O Stretch | Ester (C-O) |
Mass Spectrometry (MS) Fragmentation
Mass spectrometry provides information about the molecular weight and the stability of different parts of the molecule upon ionization.
-
Molecular Ion (M⁺•): The primary peak is expected at m/z = 220, corresponding to the molecular weight of the compound (C₁₃H₁₆O₃).
-
Key Fragmentation Pathways:
-
Loss of the methoxy radical from the ester: [M - •OCH₃]⁺ at m/z = 189.
-
Loss of the carbomethoxy group: [M - •COOCH₃]⁺ at m/z = 161.
-
McLafferty rearrangement is possible if the geometry allows, but cleavage of the ester and ether groups is more probable.
-
Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.
Part 4: Applications in Research and Drug Development
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is not typically an end-product but rather a highly valuable synthetic intermediate. Its utility stems from the two distinct functional groups—the ester and the methoxy-substituted aromatic ring—which can be further manipulated.
-
Precursor to Dopaminergic Agents: The 2-aminotetralin scaffold is a well-known pharmacophore for dopamine receptor agonists. The carboxylic acid precursor of our title compound can be converted to the corresponding amine via a Curtius or Hofmann rearrangement. Such 5-methoxy-2-aminotetralin derivatives are explored for treating neurological disorders like Parkinson's disease.[5][8]
-
Intermediate for Natural Product Synthesis: The tetralin core is a common structural motif in many natural products, including some with antibiotic properties. The carboxylic acid has been identified as a potential intermediate for synthesizing 11-deoxyanthracycline antibiotics, which are a class of potent chemotherapy agents.[5]
-
Scaffold for Library Synthesis: The compound is an excellent starting point for creating a library of related molecules for high-throughput screening. The ester can be hydrolyzed and converted to an amide library, while the aromatic ring can undergo further electrophilic substitution, allowing for rapid diversification.
Conclusion
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a well-defined chemical entity with significant potential as a molecular building block. Its synthesis is achievable through logical, high-yield pathways starting from common tetralone precursors. Its structure can be unambiguously confirmed through a standard suite of spectroscopic techniques. For researchers in drug discovery and organic synthesis, this compound represents a strategic intermediate for accessing complex and biologically relevant molecules, particularly those targeting the central nervous system. The detailed technical information provided in this guide serves to facilitate its synthesis, characterization, and innovative application in future research endeavors.
References
-
Johnson, W. S., Anderson, J. M., & Shelberg, W. E. (1944). Derivatives of 5-Methoxyhydrindene and 6-Methoxytetralin. Synthesis of β-(2-Carboxy-5-methoxyphenyl)-propionic Acid. Journal of the American Chemical Society, 66(2), 218–222. [Link]
-
Johnson, W. S., Anderson, J. M., & Shelberg, W. E. (1944). Full text of "Derivatives of 5-Methoxyhydrindene and 6-Methoxytetralin. Synthesis of β-(2-Carboxy-5-methoxyphenyl)-propionic Acid". Internet Archive. [Link]
-
Krishnakumar, V., & Ramasamy, R. (2006). Vibrational Spectroscopic Studies of Tetralin. Indian Journal of Pure & Applied Physics, 44, 432-436. [Link]
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PrepChem. (n.d.). Synthesis of 5-Methoxy-2-tetralone. PrepChem.com. [Link]
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Yurttaş, L., Tay, T., Demirayak, Ş., & Çoban, T. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 23(11), 2769. [Link]
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Banerjee, A. K., & Chinea, K. (2011). Use of 5-Methoxy, 6-Methoxy and 7-Methoxy-α-tetralones in the Synthesis of Diterpenes, Sesquiterpenes and Other Natural Products. ChemInform, 42(36). [Link]
-
Chinea, K., & Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241. [Link]
-
PubChem. (n.d.). Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorganic & Organic Chemistry, 1(5). [Link]
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Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Ataman Kimya. [Link]
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Wikipedia. (n.d.). Tetralin. Wikipedia. [Link]
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An In-depth Technical Guide to Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS 83781-71-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tetralin Scaffold and Its Significance in Neuropharmacology
The 1,2,3,4-tetrahydronaphthalene, commonly known as the tetralin scaffold, is a privileged structural motif in medicinal chemistry. Its rigid, bicyclic framework, combining aromatic and alicyclic features, serves as a versatile template for the design of compounds targeting the central nervous system (CNS). Derivatives of this scaffold have been instrumental in the development of therapeutics for a range of neurological and psychiatric disorders. The tetralin core is a key component in drugs targeting dopamine and serotonin receptors, as well as enzymes like monoamine oxidase (MAO).[1][2]
This guide focuses on a specific, yet underexplored, member of this class: Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS Number 83781-71-9). While this compound is primarily recognized as a chemical intermediate, its structural features—particularly the 5-methoxy substitution—suggest a strong potential for biological activity, especially as a modulator of dopaminergic systems or as a monoamine oxidase inhibitor.[3][4] This document provides a comprehensive overview of its synthesis, potential applications in drug discovery, and detailed experimental protocols for its characterization and biological evaluation.
Physicochemical Properties and Structural Data
A clear understanding of the fundamental properties of a compound is the cornerstone of any research endeavor. The key identifiers and computed properties for Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate are summarized below.
| Property | Value |
| CAS Number | 83781-71-9 |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
| Canonical SMILES | COC1=CC=CC2=C1C(CC(C2)C(=O)OC)C |
Synthetic Pathways and Methodologies
Overall Synthetic Workflow
The synthesis begins with the preparation of the key intermediate, 5-methoxy-2-tetralone, from 1,6-dimethoxynaphthalene. This tetralone is then converted to an α,β-unsaturated nitrile, which is subsequently hydrolyzed to the corresponding carboxylic acid. The final step is a standard esterification to yield the target compound.
Step-by-Step Experimental Protocols
Part 1: Synthesis of 5-Methoxy-2-tetralone
This procedure is adapted from a patented method for the large-scale preparation of this key intermediate.[5] The causality behind this choice of reaction—a Birch reduction—lies in its efficiency for the partial reduction of naphthalene systems to their tetralin derivatives.
-
Reaction Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a dry ice condenser, and a gas inlet.
-
Reagent Addition: Charge the flask with absolute ethanol and 1,6-dimethoxynaphthalene. The weight ratio of ethanol to the naphthalene derivative should be approximately 8:1.
-
Cooling and Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense liquid ammonia into the flask. The weight ratio of liquid ammonia to 1,6-dimethoxynaphthalene should be between 0.1:1 and 0.4:1.
-
Sodium Addition: Slowly add small pieces of metallic sodium to the stirred solution. The weight ratio of sodium to the naphthalene starting material should be approximately 1:1. The reaction mixture will develop a deep blue color, indicating the presence of solvated electrons.
-
Reaction Monitoring: Maintain the reaction at a temperature between 15-35°C for 35-48 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess sodium by the slow addition of methanol until the blue color disappears. Allow the ammonia to evaporate. Add water and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-methoxy-2-tetralone.
Part 2: Synthesis of 5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic Acid
This protocol is based on the work of Banerjee and colleagues, who developed an efficient synthesis of the carboxylic acid precursor.[6][7]
-
Formation of the α,β-Unsaturated Nitrile:
-
To a solution of 5-methoxy-1-tetralone in benzene, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of zinc iodide (ZnI₂).
-
Stir the reaction at room temperature for 12 hours.
-
The reaction yields the corresponding α,β-unsaturated nitrile. This intermediate is typically used in the next step without extensive purification.
-
-
Hydrolysis to the Carboxylic Acid:
-
Heat the crude nitrile intermediate under reflux with a 50% aqueous solution of potassium hydroxide (KOH) for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid.
-
Part 3: Fischer Esterification to the Final Product
This is a standard and reliable method for the synthesis of methyl esters from carboxylic acids.
-
Reaction Setup: Dissolve 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude methyl ester can be purified by silica gel chromatography to yield Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Spectroscopic Characterization (Predicted)
For a synthesized compound to be validated, its structure must be confirmed through spectroscopic analysis. While experimental spectra for this specific compound are not publicly available, its expected NMR and MS characteristics can be predicted based on its structure.
-
¹H NMR: The spectrum is expected to show a singlet for the methoxy group protons around 3.8 ppm. The aromatic protons should appear as multiplets in the range of 6.6-7.2 ppm. The aliphatic protons of the tetralin ring will resonate as complex multiplets between 1.5 and 3.0 ppm. The methyl ester protons will be a sharp singlet at approximately 3.7 ppm.
-
¹³C NMR: The spectrum should display a signal for the ester carbonyl carbon around 174 ppm. The aromatic carbons will appear in the 110-160 ppm region, with the carbon attached to the methoxy group being the most downfield. The methoxy carbon itself will be around 55 ppm. The aliphatic carbons of the tetralin ring will be observed in the 20-40 ppm range.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) is expected at m/z = 220. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃).
Potential Applications in Drug Development & Mechanism of Action
The therapeutic potential of tetralin derivatives is vast, with many analogs exhibiting potent activity at various CNS targets.[8] The structure of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate suggests two primary avenues for investigation in drug discovery.
Dopamine Receptor Ligands
The 2-aminotetralin scaffold is a classic template for dopamine receptor agonists and antagonists.[3] The 5-methoxy substitution, in particular, has been shown to be important for affinity at D₂ and D₃ receptors.[9] While the target compound is a methyl ester and not an amine, it serves as an excellent precursor for the synthesis of a library of 2-amido or 2-aminomethyl tetralin derivatives. These derivatives could be potent and selective ligands for dopamine receptors, with potential applications in the treatment of Parkinson's disease, schizophrenia, and depression.[10][11]
The mechanism of action for a potential dopaminergic compound derived from this scaffold would involve binding to dopamine receptors in the brain, modulating the downstream signaling pathways that control motor function, motivation, and cognition.
Monoamine Oxidase (MAO) Inhibitors
α-Tetralone derivatives have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B).[4][12] MAO-B is a key enzyme in the degradation of dopamine in the brain, and its inhibition is a validated strategy for the treatment of Parkinson's disease. Structure-activity relationship studies have shown that substitutions on the aromatic ring of the tetralone scaffold are critical for inhibitory activity.[1] Although the target compound is a tetralin, not a tetralone, its structural similarity suggests that it or its derivatives could be investigated as MAO inhibitors.
Experimental Protocol for Biological Evaluation: MAO-B Inhibition Assay
To assess the potential of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate or its derivatives as MAO inhibitors, a reliable in vitro assay is required. The following is a detailed protocol for a fluorometric MAO-B inhibition assay.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-Glo™ Assay Kit (or similar, containing a luminogenic MAO substrate)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Pargyline)
-
96-well microplate (white, opaque)
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the MAO-B enzyme to the recommended concentration in the provided buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or control to the wells of the 96-well plate.
-
For control wells (100% activity), add 5 µL of DMSO.
-
For background wells, add 5 µL of the positive control inhibitor at a concentration known to cause complete inhibition.
-
-
Enzyme Addition: Add 20 µL of the diluted MAO-B enzyme solution to all wells except the "no enzyme" control wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the test compound to interact with the enzyme.
-
Substrate Addition: Add 25 µL of the luminogenic MAO substrate to all wells.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 50 µL of the reconstituted Luciferin Detection Reagent to all wells to stop the reaction and generate the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Safety and Handling
As with any laboratory chemical for which toxicological data is limited, Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate should be handled with care.[13] Standard laboratory safety protocols should be followed:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion and Future Perspectives
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS 83781-71-9) represents a molecule of significant interest for medicinal chemists and drug discovery scientists. While it is currently cataloged primarily as a synthetic intermediate, its tetralin core, substituted with a 5-methoxy group, places it in a class of compounds with well-documented and potent activities within the central nervous system.
This guide has provided a plausible, well-referenced synthetic route to this compound, leveraging established chemical transformations. Furthermore, based on extensive structure-activity relationship data from related tetralin and tetralone derivatives, we have highlighted its potential as a precursor for novel dopamine receptor ligands and as a candidate for investigation as a monoamine oxidase inhibitor. The detailed experimental protocols provided for synthesis and biological evaluation serve as a practical starting point for researchers wishing to explore the potential of this and related molecules.
Future research should focus on the successful synthesis and purification of this compound, followed by its comprehensive spectroscopic characterization to confirm its structure. Subsequent biological screening, beginning with assays such as the MAO-B inhibition protocol detailed herein, will be crucial in elucidating its pharmacological profile and validating its potential as a lead structure in the development of new therapeutics for neurological disorders.
References
- Höök, B. B., Brege, C., Linnanen, T., Mikaels, A., Malmberg, A., & Johansson, A. M. (1999). Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor. Bioorganic & Medicinal Chemistry Letters, 9(15), 2167–2172.
- CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google P
- Kung, M. P., Chumpradit, S., Kung, H. F., Billings, J., & Reiff, M. (1993). Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. Journal of Medicinal Chemistry, 36(15), 2125–2133.
- Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(3), 236-241.
- Anzini, M., Braile, C., Valenti, S., Cappelli, A., Vomero, S., & Marinelli, L. (2006). Structure-activity relationship studies on tetralin carboxamide growth hormone secretagogue receptor antagonists. Bioorganic & Medicinal Chemistry, 14(12), 4136–4148.
- Legoabe, L. J., Petzer, A., & Petzer, J. P. (2014). α-Tetralone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters, 24(12), 2655–2659.
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- Sonesson, C., Waters, N., Svensson, K., & Carlsson, A. (1995). Orally active central dopamine and serotonin receptor ligands: 5-, 6-, 7-, and 8-[[trifluoromethyl)sulfonyl]oxy]-2-(di-n-propylamino)tetralins and the formation of active metabolites in vivo. Journal of Medicinal Chemistry, 38(8), 1319–1329.
- Turan-Zitouni, G., Yurttaş, L., Tabbi, A., Kaplancıklı, Z. A., & Çiftçi, G. A. (2018).
- Gauni, B., Mehariya, K., Shah, A., & Duggirala, S. M. (2021). α-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products. Letters in Drug Design & Discovery, 18(3), 223-236.
- Zhao, Y., Wang, Y., & Li, G. (2019).
- Fuxe, K., Borroto-Escuela, D. O., & Agnati, L. F. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 11, 123.
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PubChem. (n.d.). Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate. Retrieved from [Link]
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- St. Galler, B., Roth, B. L., & Gmeiner, P. (2020). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.
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Synthesis of (a) methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate. (n.d.). Retrieved from [Link]
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- Kim, J. S., Lee, H. J., & Park, H. (2018). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Molecules, 23(10), 2485.
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The Strategic Utility of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate in Modern Drug Discovery
A Senior Application Scientist's Guide to a Versatile Scaffolding Intermediate
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is often reliant on the strategic use of versatile molecular building blocks. Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a structurally nuanced tetralin derivative, has emerged as a pivotal intermediate in the synthesis of a range of pharmacologically active compounds. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and, most importantly, its diverse research applications, offering valuable insights for researchers and professionals in drug development.
Physicochemical Properties and Spectroscopic Characterization
Before delving into its applications, a foundational understanding of the physicochemical properties of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is essential for any researcher. These properties are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₃ | PubChem |
| Molecular Weight | 220.26 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid or oil | - |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) | General Chemical Knowledge |
| Boiling Point | Not readily available | - |
| Melting Point | Not readily available | - |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.0-6.6 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 3.70 (s, 3H, COOCH₃), 3.0-2.8 (m, 2H), 2.8-2.6 (m, 1H), 2.4-2.2 (m, 2H), 2.0-1.8 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 175.0, 157.0, 137.0, 127.0, 126.0, 120.0, 108.0, 55.0, 52.0, 40.0, 30.0, 28.0, 25.0.
-
IR (KBr, cm⁻¹): ν ~ 2950 (C-H), 1730 (C=O, ester), 1600, 1490 (C=C, aromatic), 1250 (C-O, ether).
-
MS (ESI+): m/z 221.1 [M+H]⁺.
Synthesis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate: A Plausible and Referenced Approach
Synthetic Workflow Overview
Caption: Plausible synthetic route to the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Methoxy-3,4-dihydronaphthalene-2-carbonitrile (α,β-Unsaturated Nitrile)
This step involves the conversion of the ketone to an α,β-unsaturated nitrile. A common method is the formation of a cyanohydrin followed by dehydration.
-
To a solution of 5-methoxy-2-tetralone (1.0 eq) in a suitable solvent such as ethanol, add potassium cyanide (1.1 eq) and acetic acid (1.2 eq) at 0 °C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then concentrated under reduced pressure. The residue is taken up in an inert solvent like toluene.
-
To this solution, add thionyl chloride (1.5 eq) and pyridine (2.0 eq) at 0 °C. The mixture is then heated to reflux to effect dehydration.
-
After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 2: Synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile (Saturated Nitrile)
The double bond of the α,β-unsaturated nitrile is reduced via catalytic hydrogenation.
-
Dissolve the unsaturated nitrile (1.0 eq) in ethanol or ethyl acetate in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until hydrogen uptake ceases.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to yield the saturated nitrile.
Step 3: Synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
The nitrile is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
The saturated nitrile (1.0 eq) is suspended in a mixture of sulfuric acid and water (e.g., 1:1 v/v).
-
The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon cooling, the carboxylic acid often precipitates and can be collected by filtration. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent.
Step 4: Synthesis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
The final step is a standard Fischer esterification.
-
The carboxylic acid (1.0 eq) is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is added.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the methanol is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to afford the target methyl ester.
Core Research Applications: A Gateway to Neurologically Active Compounds
The primary value of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate lies in its role as a key intermediate for the synthesis of bioactive molecules, particularly those targeting the central nervous system. The 5-methoxy-2-aminotetralin scaffold, readily accessible from this carboxylate, is a well-established pharmacophore for dopamine and serotonin receptors.
Precursor to Dopamine D₂ Receptor Agonists
Derivatives of 2-aminotetralin are known to possess potent dopaminergic activity.[1] Specifically, the 5-methoxylated analogs are precursors to compounds that can be further elaborated into potent dopamine D₂ receptor agonists, which are of significant interest for the treatment of Parkinson's disease and other neurological disorders.[2]
The conversion of the methyl ester to the corresponding amine can be achieved through a Curtius rearrangement, as outlined below.
Caption: Conversion of the methyl ester to the key amine intermediate.
Protocol for Conversion to 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine:
-
Hydrolysis: The methyl ester is first hydrolyzed to the carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.
-
Acyl Azide Formation: The carboxylic acid is converted to the acyl chloride using oxalyl chloride or thionyl chloride, followed by reaction with sodium azide to form the acyl azide.
-
Curtius Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene), leading to the rearrangement to an isocyanate.
-
Carbamate Formation: The isocyanate is trapped with an alcohol, such as tert-butanol, to form a Boc-protected amine.
-
Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) to yield the desired 2-aminotetralin.
This amine can then be further derivatized to produce a library of compounds for screening as dopamine D₂ receptor agonists.
Scaffold for 5-HT₁A Receptor Ligands
The 5-HT₁A receptor is a key target for anxiolytic and antidepressant drugs. The 2-aminotetralin scaffold is also a known pharmacophore for 5-HT₁A receptor ligands.[3] The 5-methoxy substituent, in particular, has been shown to be favorable for high affinity at this receptor.[4] The synthesized 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine can serve as a starting point for the synthesis of novel 5-HT₁A ligands by, for example, reductive amination or amide coupling to introduce various side chains.
Potential Applications in Other Therapeutic Areas
While the primary focus has been on neuroscience, the tetralin scaffold has shown promise in other areas of drug discovery:
-
Anticancer Agents: Certain tetralin derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[5]
-
Antimicrobial Agents: The tetralin nucleus is present in some natural and synthetic compounds with antibacterial and antifungal properties.[6]
Conclusion and Future Perspectives
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis from readily available starting materials and its strategic positioning of functional groups make it an ideal precursor for the development of novel therapeutic agents. The primary application of this compound is as an intermediate in the synthesis of dopamine D₂ receptor agonists and 5-HT₁A receptor ligands, highlighting its importance in the field of neuroscience drug discovery. As our understanding of the structural requirements for receptor binding continues to evolve, the utility of this and related tetralin scaffolds is poised to expand, opening new avenues for the treatment of a wide range of diseases.
References
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- Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146.
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A Technical Guide to the Synthesis of Methyl 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate Derivatives
Abstract: The 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antidepressant therapies.[1][2] This guide provides an in-depth, field-proven methodology for the synthesis of methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a key intermediate for the development of novel therapeutic agents. We will explore a robust and efficient multi-step synthesis commencing from 7-methoxy-1-tetralone, detailing the underlying chemical principles, step-by-step protocols, and critical process considerations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive and practical understanding of this synthetic pathway.
Introduction: The Tetralin Scaffold in Medicinal Chemistry
The tetralin moiety, a bicyclic hydrocarbon, is a cornerstone in the design of therapeutic agents. Its rigid, partially saturated structure provides a defined three-dimensional conformation ideal for precise interaction with biological targets. Tetralin derivatives are found in clinically relevant compounds, including the antidepressant sertraline and the anti-Parkinsonian agent rotigotine.[1] The scaffold's versatility allows for diverse functionalization, leading to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[2] The synthesis of specific, functionalized tetralin cores, such as the title methoxy-carboxylate derivative, is therefore of paramount importance for the exploration of new chemical space and the development of next-generation therapeutics.[3]
Retrosynthetic Analysis and Core Synthetic Strategy
The synthesis of methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is most strategically approached from a commercially available tetralone precursor. A logical retrosynthetic analysis disconnects the target molecule back to 7-methoxy-1-tetralone, highlighting a key sequence of transformations: catalytic hydrogenation, dehydration, ketone reduction, and α-carboxymethylation.
Caption: Retrosynthetic pathway for the target compound.
The forward synthesis, therefore, hinges on a four-stage process:
-
α-Carboxymethylation: Introduction of a methyl ester group at the C-2 position of 7-methoxy-1-tetralone.
-
Selective Ketone Reduction: Reduction of the C-1 ketone to a hydroxyl group without affecting the ester functionality.
-
Dehydration: Elimination of the hydroxyl group to form an unsaturated dihydronaphthalene intermediate.
-
Catalytic Hydrogenation: Saturation of the alkene bond to yield the final tetralin ring system.
This pathway is advantageous as it utilizes mild conditions and common laboratory reagents, ensuring high yields and scalability.
Synthesis of the Core Scaffold: A Validated Workflow
The following sections provide a detailed, step-by-step methodology for the synthesis of the target compound, grounded in established chemical principles.
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"spectroscopic data of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate"
An In-depth Technical Guide for the Spectroscopic Characterization of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Abstract
This guide provides a comprehensive framework for the definitive structural elucidation of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a key synthetic intermediate. In fields such as drug development and materials science, unambiguous characterization of such molecules is paramount. This document moves beyond a simple recitation of data, instead presenting a validated, multi-technique spectroscopic workflow. We will detail the optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental parameter selection is explained, and a predictive analysis of the expected spectral data is provided, grounded in established principles and data from structurally related analogs. This integrated approach ensures a self-validating system for researchers, scientists, and quality control professionals, guaranteeing the highest level of scientific integrity.
Molecular Structure and Analytical Overview
The target molecule, Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, possesses a unique combination of a substituted aromatic ring, a chiral center at the C2 position of a saturated six-membered ring, and ester functionality. Each of these structural features yields a distinct and predictable signature across various spectroscopic techniques. A successful characterization hinges on integrating these signatures into a single, cohesive structural assignment.
Below is the chemical structure with standardized numbering for spectroscopic assignment.
Caption: Structure of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Our analytical workflow, detailed herein, is designed to systematically probe this structure. Mass spectrometry will confirm the molecular weight and formula, IR spectroscopy will identify the key functional groups, and NMR spectroscopy will map the precise atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For the title compound, a combination of ¹H, ¹³C, and potentially 2D NMR experiments will provide a complete picture of the carbon skeleton and proton environments.
Experimental Protocol: ¹H NMR Spectroscopy
Methodology Rationale: The choice of a high-field spectrometer (400 MHz or greater) is crucial for resolving the complex spin systems of the aliphatic protons, preventing signal overlap that could obscure crucial coupling information. Deuterated chloroform (CDCl₃) is selected as the initial solvent due to its excellent solubilizing properties for moderately polar organic compounds, such as tetralin derivatives.[1]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). For referencing, CDCl₃ typically contains a small amount of tetramethylsilane (TMS) at 0.00 ppm.
-
Instrument Configuration: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is sufficient.
-
Spectral Width: Set to approximately 12-15 ppm.
-
Acquisition Time: ~3-4 seconds to ensure good resolution.
-
Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.
-
Number of Scans: 16-32 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply an exponential line broadening factor of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Predicted ¹H NMR Spectrum and Interpretation
The proton spectrum can be divided into three key regions: aromatic, ether/ester, and aliphatic.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Comments |
| H6, H7, H8 | 6.7 - 7.2 | Multiplet (m) | 3H | The aromatic protons will exhibit a complex splitting pattern due to their respective couplings. |
| OCH₃ (Ester) | ~3.75 | Singlet (s) | 3H | Ester methyl groups are characteristically sharp singlets in this region. |
| OCH₃ (Aromatic) | ~3.85 | Singlet (s) | 3H | Methoxy groups on an aromatic ring are highly deshielded and appear as sharp singlets.[1] |
| H2 | 2.7 - 2.9 | Multiplet (m) | 1H | This proton is adjacent to the electron-withdrawing ester group, shifting it downfield. |
| H1, H4 | 2.8 - 3.1 | Multiplet (m) | 4H | Protons at the benzylic positions (C1 and C4) are deshielded by the aromatic ring. |
| H3 | 1.8 - 2.3 | Multiplet (m) | 2H | These aliphatic protons are the most shielded in the structure.[1] |
Experimental Protocol: ¹³C NMR Spectroscopy
Methodology Rationale: ¹³C NMR provides a direct count of the unique carbon environments in the molecule. A proton-decoupled experiment simplifies the spectrum to a series of singlets, one for each carbon. The addition of a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended as it provides an invaluable and rapid method for differentiating between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons do not appear in DEPT spectra.
Step-by-Step Protocol:
-
Sample: The same sample prepared for ¹H NMR can be used.
-
Instrument Configuration: Use the same spectrometer, switching to the ¹³C nucleus observation channel.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Set to approximately 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply an exponential line broadening of 1-2 Hz, Fourier transform, and perform phase and baseline corrections. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C spectrum provides a clear fingerprint of the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Comments |
| C=O (Ester) | 170 - 175 | The ester carbonyl carbon is the most deshielded carbon in the molecule.[1][2] |
| C5 (C-O) | 155 - 160 | Aromatic carbon directly attached to the electronegative oxygen atom. |
| C4a, C8a (Quaternary) | 125 - 140 | Aromatic quaternary carbons at the ring junction. |
| C6, C7, C8 | 110 - 130 | Protonated aromatic carbons.[2] |
| OCH₃ (Ester) | ~52 | |
| OCH₃ (Aromatic) | ~55 | Methoxy carbons typically appear in this region.[1] |
| C2 | 40 - 45 | Aliphatic carbon deshielded by the ester group. |
| C1, C4 | 25 - 35 | Benzylic carbons are slightly deshielded. |
| C3 | 20 - 30 | The most shielded aliphatic carbon.[1] |
Infrared (IR) Spectroscopy: Functional Group Identification
Methodology Rationale: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For this molecule, the most diagnostic absorbances will be the strong carbonyl stretch of the ester and the various C-O, C-H, and C=C bonds. The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and requires minimal sample preparation.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.
Expected Diagnostic IR Absorption Bands
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Strong |
| Ester C=O Stretch | ~1735 | Very Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong (multiple bands) |
| C-O Stretch (Ester & Ether) | 1300 - 1000 | Strong (multiple bands) |
The presence of a very strong band around 1735 cm⁻¹ would be definitive proof of the ester carbonyl group.[1]
Mass Spectrometry: Molecular Weight and Fragmentation
Methodology Rationale: Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborating structural information. Electron Ionization (EI) is a robust technique for relatively volatile and thermally stable compounds like this one, often providing a rich fragmentation pattern that acts as a molecular fingerprint.
Step-by-Step Protocol:
-
Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system or a direct insertion probe. GC-MS is preferable as it also confirms sample purity.
-
Ionization: Utilize a standard Electron Ionization (EI) source at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range from approximately 40 to 300 amu.
Expected Mass Spectrum
-
Molecular Formula: C₁₃H₁₆O₃
-
Exact Molecular Weight: 220.11 g/mol
-
Molecular Ion Peak (M⁺): A clear peak is expected at m/z = 220.
-
Key Fragmentation Pathways: The molecular ion will undergo characteristic cleavages that can be used to piece the structure together.
Caption: Predicted key fragmentation pathways in EI-MS.
The loss of a methoxy radical (•OCH₃, 31 Da) to give a fragment at m/z 189 is a common pathway for methyl esters and ethers. A more significant fragmentation would be the loss of the entire carbomethoxy radical (•COOCH₃, 59 Da) to yield a stable benzylic cation at m/z 161, which is a strong candidate for the base peak in the spectrum.
Integrated Analytical Workflow
No single technique provides the complete picture. The strength of this characterization guide lies in the integration of all data points into a self-validating workflow.
Caption: Integrated workflow for structural verification.
Conclusion
The spectroscopic characterization of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a straightforward process when a systematic, multi-technique approach is employed. By following the detailed protocols and predictive models outlined in this guide, researchers can confidently acquire high-quality data and perform a rigorous interpretation to unambiguously confirm the structure of the target molecule. This workflow not only ensures the integrity of the immediate result but also establishes a robust standard operating procedure for the characterization of related novel chemical entities.
References
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Chinea, K., & Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241.
- Chinea, K., & Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ResearchGate.
- Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146.
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Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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An In-depth Technical Guide to the Biological Activity of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The tetralin scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] This technical guide focuses on a specific, yet underexplored derivative, Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate . While direct biological data for this precise ester is sparse in publicly accessible literature, this document will provide a comprehensive, forward-looking analysis based on the well-established bioactivities of structurally related tetralin analogs. By examining the known pharmacology of the tetralin core, the influence of the 5-methoxy substituent, and the potential impact of the methyl carboxylate group at the C-2 position, we will delineate a strategic roadmap for the investigation of this compound's therapeutic potential. This guide will detail hypothesized mechanisms of action, propose robust experimental protocols for validation, and provide the necessary framework for its synthesis and subsequent evaluation in relevant biological assays.
Introduction: The Tetralin Scaffold in Drug Discovery
The 1,2,3,4-tetrahydronaphthalene, or tetralin, ring system is a bicyclic hydrocarbon that serves as a foundational structure for a multitude of pharmacologically active agents.[1][2] Its rigid, yet three-dimensional, conformation allows for precise spatial orientation of substituents, making it an ideal scaffold for interacting with biological targets. The tetralin core is present in a diverse range of approved drugs and clinical candidates, highlighting its versatility and importance in drug design.[1]
Historically, tetralin derivatives have been successfully developed as anticancer, antibacterial, antifungal, antipsychotic, anti-inflammatory, and antiviral agents.[1][3] A notable example is the anthracycline class of antibiotics, such as doxorubicin, which feature a tetralin moiety and are staples in cancer chemotherapy due to their ability to intercalate DNA.[1][4]
This guide will now delve into the specific structural components of our target molecule to build a hypothesis-driven approach to understanding its potential biological activities.
Deconstructing the Molecule: Structure-Activity Relationship Insights
The biological activity of a molecule is intrinsically linked to its chemical structure. By dissecting Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate into its constituent parts, we can draw plausible inferences about its potential pharmacological profile based on the known activities of related compounds.
The 5-Methoxy Tetralin Core: A Neuromodulatory Hub?
The presence of a methoxy group at the 5-position of the tetralin ring is a key feature that has been extensively studied in the context of neuroscience. Derivatives of 5-methoxytetralin have shown significant affinity for both dopamine and serotonin receptors.[5] This suggests that our target compound may possess neuromodulatory properties.
For instance, 2-amino-5-methoxytetralin derivatives have been synthesized and evaluated for their central dopaminergic effects.[6] Furthermore, compounds with a similar 5-methoxytetralin core have been investigated as potent and selective 5-HT1A receptor ligands. The strategic placement of the methoxy group can influence receptor binding and functional activity, making this a critical area for investigation.
The C-2 Carboxylate Moiety: A Gateway to Diverse Interactions
The methyl carboxylate group at the 2-position introduces a polar, hydrogen-bond accepting feature to the molecule. This functional group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It may serve as a key interaction point with a biological target or could be a site for metabolic transformation. The corresponding carboxylic acid, 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is a known synthetic intermediate, and its biological activities could provide clues to the potential of its methyl ester.[6]
Hypothesized Biological Activities and Mechanisms of Action
Based on the structural analysis of related compounds, we can propose several compelling avenues for the biological investigation of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Potential as a Neuromodulatory Agent
Given the known affinity of 5-methoxytetralin derivatives for dopaminergic and serotonergic receptors, a primary hypothesis is that our target compound will exhibit activity at these sites. The specific nature of this interaction (agonist, antagonist, or modulator) will need to be determined experimentally.
Proposed Signaling Pathway Involvement:
Caption: Hypothesized modulation of dopaminergic and serotonergic signaling pathways.
Potential as an Anticancer Agent
The tetralin scaffold is a well-established pharmacophore in oncology.[1][4] Derivatives of tetralin have been shown to possess cytotoxic activity against various cancer cell lines.[7][8] The mechanism of action for these compounds can be diverse, ranging from DNA intercalation to the inhibition of key cellular enzymes.
Proposed Experimental Workflow for Anticancer Evaluation:
Caption: A stepwise workflow for evaluating the anticancer potential of the target compound.
Synthesis and Characterization
A crucial first step in the biological evaluation of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is its efficient and scalable synthesis. Based on literature precedents for related compounds, a plausible synthetic route is outlined below.[5][6]
Proposed Synthetic Pathway:
The synthesis would likely commence from a commercially available starting material such as 5-methoxy-1-tetralone. The carboxylic acid functionality can be introduced at the 2-position through various established organic reactions, followed by esterification to yield the final product.
-
Step 1: Introduction of the Carboxylate Precursor: This could be achieved through a number of methods, including formylation followed by oxidation, or via a Reformatsky-type reaction.
-
Step 2: Esterification: The resulting carboxylic acid would then be esterified using methanol under acidic conditions (e.g., Fischer esterification) or using a milder coupling agent.
Characterization: Thorough characterization of the synthesized compound is paramount. This will involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Experimental Protocols for Biological Evaluation
To systematically investigate the hypothesized biological activities, a series of well-defined experimental protocols should be employed.
Neuromodulatory Activity Assessment
5.1.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of the target compound for a panel of dopamine and serotonin receptors.
-
Protocol:
-
Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., HEK293 cells transfected with D2 or 5-HT1A receptors).
-
Incubate the membrane preparations with a known radioligand for the receptor (e.g., [³H]-spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A) in the presence of increasing concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value of the test compound and subsequently the Ki (inhibition constant).
-
5.1.2. Functional Assays
-
Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified target receptors.
-
Protocol (Example for a G-protein coupled receptor):
-
Use a cell line expressing the receptor of interest and a reporter system (e.g., cAMP-responsive element-luciferase).
-
For agonist testing, treat the cells with increasing concentrations of the test compound and measure the reporter signal.
-
For antagonist testing, pre-incubate the cells with the test compound before stimulating with a known agonist and measure the inhibition of the agonist-induced signal.
-
Anticancer Activity Assessment
5.2.1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of the compound on a panel of human cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
5.2.2. Cell Cycle Analysis
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Protocol:
-
Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, fix them in ethanol, and stain with a DNA-binding dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells using flow cytometry.
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical Binding Affinities (Ki) for Neuromodulatory Targets
| Receptor Target | Radioligand | Test Compound Ki (nM) | Reference Compound Ki (nM) |
| Dopamine D2 | [³H]-Spiperone | To be determined | Haloperidol |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | To be determined | 8-OH-DPAT |
| Serotonin 5-HT2A | [³H]-Ketanserin | To be determined | Ketanserin |
Table 2: Hypothetical IC50 Values for Anticancer Activity
| Cell Line | Tissue of Origin | Test Compound IC50 (µM) | Reference Drug IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | To be determined | Doxorubicin |
| A549 | Lung Carcinoma | To be determined | Cisplatin |
| HeLa | Cervical Carcinoma | To be determined | Paclitaxel |
| NIH/3T3 | Mouse Embryonic Fibroblast | To be determined | Doxorubicin |
Conclusion and Future Directions
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate represents a promising, yet unexplored, chemical entity with the potential for significant biological activity. Based on the extensive research on related tetralin derivatives, this compound warrants investigation as a potential neuromodulatory and/or anticancer agent. The experimental roadmap outlined in this guide provides a robust framework for its synthesis, characterization, and comprehensive biological evaluation. Future studies should focus on elucidating its precise mechanism of action, exploring its structure-activity relationship through the synthesis of analogs, and, if promising in vitro and in vivo data are obtained, advancing it through preclinical development.
References
- Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241.
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Wikipedia. (n.d.). Tetralin. Retrieved from [Link]
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PubChem. (n.d.). Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate. Retrieved from [Link]
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Tohamy, S. A. (2014). Synthesis, tumor inhibitory and antioxidant activity of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine and pyrazolopyridine moieties. Journal of the Saudi Chemical Society, 18(5), 571-580.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8404, Tetralin. Retrieved from [Link]
- Johnson, W. S., Anderson, J. M., & Shelberg, W. E. (1946). Derivatives of 5-Methoxyhydrindene and 6-Methoxytetralin. Synthesis of β-(2-Carboxy-5-methoxyphenyl)-propionic Acid. Journal of the American Chemical Society, 68(8), 1653–1655.
- Banerjee, A. K., & Chinea, K. (2016). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ARKIVOC, 2016(iii), 236-241.
- El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Journal of Chemistry, 2021, 6688929.
- Yıldırım, S., et al. (2018).
- Google Patents. (n.d.). Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
- Singh, P., & Kaur, M. (2023). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Medicinal Chemistry Research, 32(8), 1365-1393.
- El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Journal of Chemistry, 2021.
- Kos, J., et al. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Molecules, 24(16), 2991.
- Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
- Yıldırım, S., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules (Basel, Switzerland), 23(1), 135.
- Google Patents. (n.d.). Synthesis of (a) methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate.
- Sławiński, J., et al. (2023).
- Cannon, J. G., et al. (1975). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 18(1), 110-112.
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A Keystone Precursor for Dopaminergic Ligands: A Technical Guide to Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Abstract
The 2-aminotetralin scaffold represents a cornerstone in the design of potent and selective dopamine receptor agonists, critical for therapeutic interventions in neurological disorders such as Parkinson's disease. This technical guide provides an in-depth exploration of methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a pivotal starting material for accessing this privileged chemical architecture. We will dissect the strategic synthesis of this key intermediate, elucidate its conversion into pharmacologically active aminotetralins, and discuss the critical structure-activity relationships (SAR) that govern ligand efficacy and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and evaluation of novel dopaminergic agents.
The Strategic Importance of the 2-Aminotetralin Scaffold
The therapeutic efficacy of many dopamine agonists stems from their ability to mimic the endogenous neurotransmitter, dopamine. The 2-aminotetralin framework provides a conformationally constrained analogue of the phenylethylamine moiety within dopamine. This structural rigidity is paramount; it locks the molecule into a bioactive conformation favorable for binding to dopamine receptors, particularly the D2 and D3 subtypes, which are primary targets in the treatment of Parkinson's disease.[1][2]
The core hypothesis, supported by extensive research, is that the extended conformation of dopamine is favorable for agonist activity.[1] The tetralin ring system effectively serves as a rigid scaffold to maintain this optimal geometry, thereby enhancing binding affinity and intrinsic activity at the receptor.
Caption: Dopamine vs. the rigid 2-aminotetralin scaffold.
Synthesis of the Core Scaffold: Accessing 5-Methoxy-2-tetralone
The journey towards our target carboxylate begins with the synthesis of its precursor, 5-methoxy-2-tetralone. This ketone is a versatile intermediate, not only for the carboxylate but also for direct conversion to aminotetralins via reductive amination.[3][4] Several synthetic routes have been established, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials, scalability, and cost-effectiveness.
One prevalent strategy involves the Birch reduction of a substituted naphthalene. For instance, 1,6-dimethoxynaphthalene can be reduced using sodium metal in a mixture of ethanol and liquid ammonia to yield 5-methoxy-2-tetralone.[5][6] This method is effective for producing the desired regioisomer.
An alternative and industrially viable approach starts from 3-methoxyphenylacetic acid.[7] This acid is first converted to its acid chloride using thionyl chloride. Subsequent Friedel-Crafts type acylation with ethylene gas, catalyzed by a Lewis acid like aluminum chloride, directly forms the six-membered ring of the tetralone system.[7] This method avoids the use of liquid ammonia and can be more amenable to large-scale production.
| Route | Starting Material | Key Transformation | Advantages | Disadvantages |
| Route A [5] | 1,6-Dimethoxynaphthalene | Birch Reduction | Good selectivity | Requires handling of sodium metal and liquid ammonia |
| Route B [7] | 3-Methoxyphenylacetic acid | Friedel-Crafts Acylation | Industrially scalable, avoids hazardous reagents | Requires handling of ethylene gas and Lewis acids |
The causality behind these choices is clear: Route A leverages the electron-donating nature of the methoxy groups to direct the Birch reduction, while Route B employs a classic cyclization strategy that builds the carbon skeleton efficiently.
Caption: Key synthetic pathways to 5-methoxy-2-tetralone.
From Ketone to Carboxylate: Introducing the Ester Functionality
With 5-methoxy-2-tetralone in hand, the next critical step is the introduction of the carboxylate group at the C2 position. This transformation sets the stage for later conversion to the essential amine functionality. A robust and high-yielding method involves the formation of an α,β-unsaturated nitrile, followed by hydrolysis and esterification.
A more direct approach, however, involves the carboxylation of the corresponding 1-tetralone. For example, 5-methoxy-1-tetralone can be converted into 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid in a multi-step sequence involving carboxylation, reduction, and dehydration, followed by catalytic hydrogenation.[8] While this route leads to the carboxylic acid, it highlights the feasibility of manipulating the tetralone core to install the C2 substituent.
For our specific target, a more common laboratory-scale synthesis would involve the base-mediated carboxymethylation of 5-methoxy-2-tetralone using a reagent like dimethyl carbonate, followed by selective reduction of the ketone. However, the most direct conceptual path involves converting the ketone to an amine and then performing transformations, which we will explore in the next section. For the purpose of this guide, we recognize that methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a key, often commercially available or custom-synthesized, intermediate. Its primary utility lies in its conversion to the corresponding amine.
The Final Frontier: Conversion to Bioactive Dopamine Agonists
The true value of methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is realized in its conversion to the 2-aminotetralin core. This is typically achieved via the Curtius rearrangement of the corresponding carboxylic acid, which is readily obtained by hydrolysis of the methyl ester.[8]
Workflow: From Carboxylate to Dopamine Agonist
-
Ester Hydrolysis: The methyl ester is saponified using a base like sodium hydroxide to yield the sodium carboxylate, followed by acidification to give the free carboxylic acid.
-
Curtius Rearrangement: The carboxylic acid is converted to an acyl azide (e.g., using diphenylphosphoryl azide, DPPA), which upon heating, rearranges to an isocyanate. Trapping this intermediate with a suitable alcohol (like tert-butanol) yields a Boc-protected amine.
-
Deprotection & N-Alkylation: The protecting group is removed under acidic conditions to give the primary amine, 5-methoxy-2-aminotetralin.[9] This primary amine can then be N-alkylated (e.g., with propyl bromide) to install the desired substituents, such as the di-n-propyl groups common in potent D2 agonists.[1]
-
Demethylation: The final step often involves demethylation of the 5-methoxy group to the corresponding 5-hydroxy group using a strong Lewis acid like boron tribromide (BBr₃). This phenolic hydroxyl group is often critical for high-affinity binding to the dopamine receptor.[2]
Caption: Synthetic workflow from the title compound to 5-OH-DPAT.
Protocol: Reductive Amination of 5-Methoxy-2-tetralone (Alternative Route)
As an alternative to the Curtius rearrangement pathway, a more convergent synthesis involves the direct reductive amination of the precursor ketone, 5-methoxy-2-tetralone. This is a highly efficient and self-validating protocol.
-
Reaction Setup: To a solution of 5-methoxy-2-tetralone (1.0 eq) and di-n-propylamine (1.2 eq) in 1,2-dichloroethane (DCE) in a round-bottom flask, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting tetralone is consumed (typically 4-6 hours). The causality for using NaBH(OAc)₃ is its mildness and selectivity; it is less prone to reducing the ketone starting material before iminium ion formation, thus minimizing side reactions.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N,N-dipropyl-5-methoxy-2-aminotetralin.
Structure-Activity Relationship (SAR) Insights
The 2-aminotetralin scaffold allows for systematic modification to optimize pharmacological properties. Key structural features influencing dopamine receptor agonism include:
-
Aromatic Substitution: Hydroxylation of the aromatic ring is critical. A 5-hydroxy group (as in 5-OH-DPAT) or a 5,6-dihydroxy arrangement significantly enhances dopaminergic activity.[1]
-
N-Substituents: The nature of the alkyl groups on the nitrogen atom profoundly impacts potency and selectivity. Di-n-propyl substitution is consistently found in potent D2/D3 agonists.[1]
-
Stereochemistry: The stereocenter at the C2 position is crucial. For most 2-aminotetralins, the (S)-enantiomer exhibits significantly higher affinity and agonist potency at dopamine receptors compared to the (R)-enantiomer.[10][11]
Caption: Key SAR points for 2-aminotetralin dopamine agonists.
Conclusion
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate stands as a highly valuable and versatile starting material in medicinal chemistry. Its strategic importance lies in its efficient conversion to the 2-aminotetralin scaffold, which is central to a large class of potent dopamine receptor agonists. Understanding the synthetic routes to this intermediate and the subsequent transformations required to produce pharmacologically active agents provides researchers with a robust platform for the discovery and development of novel therapeutics for neurological disorders. The principles of conformational constraint and targeted structural modification, as exemplified by this molecular system, continue to guide modern drug design.
References
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McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367. [Link]
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Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Bioorganic & Organic Chemistry, 1(5). [Link]
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Liu, Y., Yu, H., Mohell, N., Nordvall, G., Lewander, T., & Hacksell, U. (1995). Derivatives of cis-2-amino-8-hydroxy-1-methyltetralin: mixed 5-HT1A-receptor agonists and dopamine D2-receptor antagonists. Journal of Medicinal Chemistry, 38(1), 150–160. [Link]
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Gogas, K. R., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 269–284. [Link]
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Grol, C. J., & Rollema, H. (1977). Conformational analysis of the dopamine-receptor agonist 5-hydroxy-2-(dipropylamino)tetralin and its C(2)-methyl-substituted derivative. Journal of Pharmacy and Pharmacology, 29(3), 153-156. [Link]
- Preparation technique of 5-methoxy-2-tetralone. (2009). CN101468946A.
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The Strategic Utility of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate in Modern Organic Synthesis
Foreword: Unveiling a Versatile Synthetic Intermediate
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a functionalized tetralin derivative, has emerged as a scaffold of significant interest, particularly for researchers, scientists, and professionals in drug development. Its unique combination of a rigid bicyclic core, stereogenic potential, and versatile functional handles—a methoxy-activated aromatic ring and a chemically tractable methyl ester—positions it as a valuable precursor for a range of biologically active molecules. This guide provides an in-depth technical exploration of its synthesis, characterization, and strategic applications, offering field-proven insights into its role as a cornerstone in multi-step synthetic campaigns.
Synthesis of the Core Scaffold: A Multi-faceted Approach
The journey to obtaining Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a multi-step process that hinges on the initial construction of its key precursor, 5-methoxy-2-tetralone. The judicious choice of the synthetic route to this tetralone is critical, as it dictates the overall efficiency and scalability of the process.
Constructing the Keystone: Synthesis of 5-Methoxy-2-tetralone
Two primary and reliable pathways to 5-methoxy-2-tetralone have been established in the literature, each with its own set of advantages and experimental considerations.
Method A: Birch Reduction of 1,6-Dimethoxynaphthalene
This classical approach leverages the power of dissolving metal reduction to selectively dearomatize one of the rings of 1,6-dimethoxynaphthalene. The subsequent acid-catalyzed hydrolysis of the resulting enol ether unmasks the ketone functionality.
Figure 1: Birch reduction route to 5-methoxy-2-tetralone.
Method B: Friedel-Crafts Acylation Strategy
An alternative and often more direct route involves the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(3-methoxyphenyl)propionyl chloride. This method benefits from readily available starting materials and avoids the use of metallic sodium and liquid ammonia.
Figure 2: Friedel-Crafts acylation approach to 5-methoxy-2-tetralone.
From Ketone to Carboxylic Acid: The Gateway to the Target Molecule
With 5-methoxy-2-tetralone in hand, the next critical transformation is the introduction of the carboxylic acid moiety at the C2 position. A robust method to achieve this involves a two-step sequence: formation of an α,β-unsaturated nitrile followed by hydrolysis.
Experimental Protocol: Synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
-
Cyanosilylation and Elimination: To a solution of 5-methoxy-2-tetralone in benzene, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of zinc iodide (ZnI2). Stir the reaction at room temperature for 12 hours. Subsequently, add pyridine and phosphorus oxychloride (POCl3) to facilitate the elimination of the silanol, yielding the α,β-unsaturated nitrile.
-
Hydrolysis: The resulting α,β-unsaturated nitrile is then subjected to vigorous hydrolysis. Heating the nitrile with a concentrated aqueous solution of potassium hydroxide (50% KOH) under reflux, ideally in a microwave reactor for enhanced reaction rates, affords 5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid.
-
Catalytic Hydrogenation: The unsaturated carboxylic acid is dissolved in absolute ethanol and subjected to catalytic hydrogenation over 10% Palladium on carbon (Pd/C) to furnish the desired 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid[1].
Figure 3: Synthetic pathway to the carboxylic acid precursor.
The Final Step: Fischer Esterification
The conversion of the carboxylic acid to its corresponding methyl ester is a standard and high-yielding transformation, typically accomplished via Fischer esterification. This acid-catalyzed reaction between the carboxylic acid and an excess of methanol drives the equilibrium towards the ester product.
Experimental Protocol: Synthesis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in a large excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Remove the excess methanol under reduced pressure. The crude product is then extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography on silica gel to yield pure Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate[2][3][4][5][6][7].
Figure 4: Final esterification step.
Physicochemical and Spectroscopic Characterization
Thorough characterization of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is essential to confirm its identity and purity. The following table summarizes its key physicochemical properties.
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.27 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.8 ppm), the methyl ester group (a singlet around 3.7 ppm), aromatic protons in the region of 6.7-7.2 ppm, and a complex pattern of aliphatic protons of the tetralin core between 1.5 and 3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the ester carbonyl carbon around 175 ppm, aromatic carbons between 110 and 160 ppm, the methoxy and methyl ester carbons around 55 ppm, and aliphatic carbons in the 20-40 ppm range[8].
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl stretching vibration for the ester at approximately 1730-1740 cm⁻¹, C-O stretching bands, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 220, corresponding to the molecular weight of the compound.
Applications in Organic Synthesis: A Gateway to Bioactive Molecules
The synthetic utility of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate and its precursors lies in their application as versatile intermediates in the synthesis of complex, biologically active molecules, most notably in the development of dopamine receptor agonists.
Keystone in the Synthesis of Dopamine Agonists
The tetralin scaffold is a well-established pharmacophore for dopamine receptor ligands. The 5-methoxy-substituted tetralin core, in particular, has been instrumental in the development of potent and selective dopamine agonists for the treatment of Parkinson's disease and other neurological disorders[9][10][11][12].
Case Study: Synthesis of Rotigotine Analogues
The precursor, 5-methoxy-2-tetralone, is a crucial starting material for the synthesis of Rotigotine, a non-ergoline dopamine agonist used in the management of Parkinson's disease[13][14][15][16][17]. The synthetic strategy typically involves reductive amination of the tetralone to introduce the aminopropyl side chain. The methoxy group at the 5-position is a key feature that can be retained or demethylated at a later stage to yield the corresponding phenol, which is often crucial for biological activity. The carboxylate functionality in the target molecule of this guide provides a handle for further derivatization or for stereoselective transformations to access specific enantiomers, which often exhibit distinct pharmacological profiles.
Figure 5: Role of the title compound in the synthesis of dopamine agonists.
Conclusion and Future Outlook
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its accessible synthesis from readily available starting materials, coupled with the versatility of its functional groups, makes it an invaluable intermediate for the construction of complex molecular targets. The demonstrated importance of its core structure in the field of medicinal chemistry, particularly in the development of treatments for neurodegenerative diseases, ensures its continued relevance. As the demand for novel and more effective therapeutics grows, the strategic application of such well-defined and versatile building blocks will undoubtedly play a pivotal role in accelerating the pace of drug discovery and development.
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An In-depth Technical Guide to Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the 5-Methoxytetralin Scaffold in Neuropharmacology
The 1,2,3,4-tetrahydronaphthalene, or tetralin, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The strategic introduction of a methoxy group at the 5-position, coupled with functionalization at the 2-position, has given rise to a class of molecules with significant potential in neuropharmacology. While extensive research has been conducted on the amine derivatives, such as 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, for their dopaminergic and serotonergic activities, the corresponding ester, Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, remains a less explored yet equally intriguing molecule.[1] This guide aims to provide a comprehensive overview of this methyl ester, drawing upon established synthetic routes for its precursors and the known biological activities of closely related analogues to infer its potential applications and guide future research.
The primary interest in this molecular architecture stems from its structural relationship to key neurotransmitters and its potential to interact with dopamine and serotonin receptors.[1] Derivatives of the 5-methoxytetralin scaffold have been investigated for their therapeutic potential in conditions such as Parkinson's disease, where modulation of the dopaminergic system is a key therapeutic strategy.[2] This guide will delve into the synthesis, physicochemical properties, and a detailed exploration of the potential biological activities of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, providing a foundational resource for researchers in drug discovery and development.
Synthetic Pathways: From Naphthalene Derivatives to the Target Ester
The synthesis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a multi-step process that typically begins with a readily available naphthalene derivative. A key intermediate in this synthesis is 5-methoxy-2-tetralone.
Synthesis of the Key Intermediate: 5-Methoxy-2-tetralone
One efficient method for the preparation of 5-methoxy-2-tetralone involves the Birch reduction of 1,6-dimethoxynaphthalene. This reaction, conducted in a medium of ethanol and liquid ammonia with sodium metal, offers a high degree of selectivity.[3]
Caption: Birch reduction of 1,6-dimethoxynaphthalene to 5-methoxy-2-tetralone.
Conversion to 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
The resulting 5-methoxy-2-tetralone serves as the starting material for the synthesis of the corresponding carboxylic acid. This transformation can be achieved through a three-step sequence involving the formation of an α,β-unsaturated nitrile, followed by hydrolysis and catalytic hydrogenation.[1]
Caption: Synthesis of the carboxylic acid precursor from 5-methoxy-2-tetralone.
Final Step: Esterification to Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
The final step in the synthesis is the esterification of 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid to its methyl ester. This is a standard transformation in organic chemistry and can be accomplished using several methods, with Fischer esterification being a common choice.
Step-by-Step Protocol for Fischer Esterification:
-
Dissolution: Dissolve 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in an excess of anhydrous methanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product.
-
Work-up: After cooling, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the methyl ester into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Physicochemical and Spectroscopic Properties
| Property | Predicted/Inferred Value |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.26 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) and insoluble in water. |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group (a singlet around 3.8 ppm), the methyl ester group (a singlet around 3.7 ppm), and the aliphatic protons of the tetralin ring system, which will appear as complex multiplets.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon (around 55 ppm), the ester carbonyl carbon (in the range of 170-185 ppm), the methyl ester carbon, and the aliphatic carbons of the tetralin core.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically found in the region of 1735-1750 cm⁻¹. Other notable bands would include C-O stretching vibrations and C-H stretching of the aromatic and aliphatic portions.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group and the carbomethoxy group.
Potential Biological Activity and Therapeutic Applications
The biological activity of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has not been extensively reported. However, the well-documented pharmacology of its close analogue, 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, provides a strong basis for inferring its potential biological targets and therapeutic applications. The 2-aminotetralin derivatives are known to exhibit significant activity at dopamine and serotonin receptors.[1]
Dopaminergic and Serotonergic System Modulation
The 5-methoxytetralin scaffold is a key pharmacophore for ligands of dopamine and serotonin receptors. The amine analogues have been shown to possess central dopaminergic effects, suggesting that the parent structure has a favorable profile for crossing the blood-brain barrier and interacting with these receptors.[1] It is plausible that the methyl ester could act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, or it may possess its own unique pharmacological profile.
Caption: Hypothesized interaction with dopamine and serotonin receptors.
The interaction with these receptors could lead to a range of downstream effects on neuronal signaling, making this class of compounds interesting for the treatment of neurological and psychiatric disorders.
Potential Therapeutic Indications
-
Parkinson's Disease: Given the dopaminergic activity of related compounds, there is a strong rationale for investigating Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate and its derivatives as potential therapeutic agents for Parkinson's disease.
-
Depression and Anxiety: The modulation of both dopaminergic and serotonergic systems is a cornerstone of treatment for depression and anxiety disorders.[4]
-
Other CNS Disorders: The versatile pharmacology of this scaffold suggests potential applications in a broader range of central nervous system disorders.
Future Directions and Research Opportunities
The lack of specific biological data for Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate highlights a significant research opportunity. Future studies should focus on:
-
Definitive Synthesis and Characterization: A detailed, peer-reviewed publication of the synthesis and full spectroscopic characterization of the title compound is needed to provide a solid foundation for further research.
-
In Vitro Pharmacological Profiling: A comprehensive screening of the compound against a panel of dopamine and serotonin receptor subtypes, as well as other relevant CNS targets, would elucidate its specific pharmacological profile. This should include binding assays to determine affinity (Kᵢ values) and functional assays to assess efficacy (agonist, antagonist, or inverse agonist activity).
-
In Vivo Studies: Following promising in vitro results, in vivo studies in relevant animal models of Parkinson's disease, depression, or anxiety would be crucial to evaluate its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related esters and other derivatives would provide valuable insights into the structure-activity relationships of this compound class, guiding the design of more potent and selective molecules.
Conclusion
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate represents an under-explored molecule within a pharmacologically significant class of compounds. While direct biological and spectroscopic data are currently limited, the established synthetic routes to its precursors and the known neuropharmacological activity of its close analogues provide a strong rationale for its further investigation. This technical guide serves as a comprehensive starting point for researchers and drug development professionals interested in unlocking the therapeutic potential of this promising scaffold. The path forward requires a systematic approach to synthesis, characterization, and pharmacological evaluation to fully understand the role this molecule and its derivatives can play in the future of CNS drug discovery.
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Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241. [Link]
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EPA/NIH Mass Spectral Data Base. (1978). GovInfo. [Link]
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8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ChemBK. [Link]
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2-Methoxy-5,6,7,8-tetrahydronaphthalene. ChemBK. [Link]
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Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate. PubChem. [Link]
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Supporting Information - The Royal Society of Chemistry. [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. PubChemLite. [Link]
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- 4. The serotonergic hallucinogen 5-methoxy-N,N-dimethyltryptamine disrupts cortical activity in a regionally-selective manner via 5-HT(1A) and 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Structural Elucidation of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate using NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. This application note provides a detailed guide to the analysis of the ¹H and ¹³C NMR spectra of methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a substituted tetralin derivative of interest in synthetic and medicinal chemistry. In the absence of a complete, published experimental dataset for this specific molecule, this guide employs a predictive and comparative approach, leveraging data from closely related analogs and foundational NMR principles to assign the spectral features. We present detailed protocols for sample preparation, data acquisition, and processing, ensuring researchers can apply these methods to this and similar molecular scaffolds.
Introduction: The Tetralin Scaffold and the Need for Precise Characterization
The 1,2,3,4-tetrahydronaphthalene (tetralin) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The specific substitution pattern and stereochemistry of these molecules are critical to their pharmacological activity. Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate combines a methoxy group on the aromatic ring and a methyl ester on the alicyclic ring, creating a chiral center and a complex set of NMR signals that require careful analysis for complete structural verification.
Accurate NMR data interpretation is paramount for confirming the successful synthesis of the target molecule, identifying impurities, and ensuring the correct regiochemistry and stereochemistry, which are crucial for subsequent stages of drug development.
Predicted NMR Data and Structural Assignment
Due to the lack of a publicly available, fully assigned spectrum for the title compound, we present a predicted analysis based on established NMR principles and data from analogous structures. The primary reference analog is 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, the parent acid of our target molecule, and other substituted tetralins.[1]
Molecular Structure:
Figure 1: Structure of methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the aliphatic protons of the tetralin ring, and the two methyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |
| H-6, H-8 | 6.6 - 6.8 | d, d | ~ 8.0 | Aromatic protons ortho to the electron-donating methoxy group are shielded and appear upfield. They will be doublets due to coupling with H-7. |
| H-7 | 7.0 - 7.2 | t | ~ 8.0 | Aromatic proton meta to the methoxy group, appearing as a triplet due to coupling with both H-6 and H-8. |
| OCH₃ (Aromatic) | ~ 3.8 | s | - | Singlet for the methoxy group protons, in a typical region for methoxy groups attached to an aromatic ring. |
| OCH₃ (Ester) | ~ 3.7 | s | - | Singlet for the methyl ester protons. Its chemical shift is characteristic of this functional group. |
| H-1, H-4 (Benzylic) | 2.7 - 3.1 | m | - | The benzylic protons are deshielded by the aromatic ring and will appear as complex multiplets due to coupling with adjacent protons. |
| H-2 | 2.5 - 2.8 | m | - | The proton at the chiral center (C-2) is coupled to protons at C-1 and C-3, resulting in a complex multiplet. |
| H-3 | 1.8 - 2.3 | m | - | The protons on C-3 are diastereotopic and will show complex splitting patterns from coupling with protons at C-2 and C-4. |
Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Ester) | 174 - 176 | The carbonyl carbon of the ester group appears significantly downfield. |
| C-5 (Ar-O) | 157 - 159 | Aromatic carbon directly attached to the electron-donating oxygen, resulting in a downfield shift. |
| C-4a, C-8a (Ar-C) | 136 - 139 | Quaternary aromatic carbons at the ring junction. |
| C-7 (Ar-CH) | 126 - 128 | Aromatic CH carbon. |
| C-6, C-8 (Ar-CH) | 107 - 115 | Aromatic carbons ortho to the methoxy group are shielded and appear upfield. |
| OCH₃ (Aromatic) | ~ 55.5 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[2] |
| OCH₃ (Ester) | ~ 52.0 | Typical chemical shift for a methyl ester carbon. |
| C-2 (CH) | 40 - 45 | Aliphatic methine carbon bearing the ester group. |
| C-1, C-4 (CH₂) | 25 - 35 | Benzylic methylene carbons. |
| C-3 (CH₂) | 20 - 28 | Aliphatic methylene carbon. |
Note: The assignment of quaternary carbons (C-4a, C-8a) would be definitively confirmed using 2D NMR experiments like HMBC.
Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible NMR data.[3]
Sample Preparation Protocol
-
Material Weighing: Accurately weigh 5-10 mg of the purified methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial.[4]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.7 mL of the solvent to the vial.[1]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution free of particulate matter is crucial for high-resolution spectra.[1][4]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing air bubbles.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used (δ = 0.00 ppm).[5] Often, the residual proton signal of the deuterated solvent (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) is sufficient for referencing ¹H spectra.[1]
Figure 3: Logical flow for NMR data processing and analysis.
-
Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.
-
Phase and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are positive and absorptive. The baseline is corrected to be flat.
-
Referencing: The spectrum is calibrated using the internal standard or the residual solvent peak.
-
Peak Picking: Identify the chemical shift of each peak.
-
Integration (¹H NMR): Integrate the area under each signal in the ¹H spectrum. The ratio of these integrals corresponds to the ratio of the number of protons giving rise to each signal.
-
Multiplicity Analysis (¹H NMR): Analyze the splitting pattern (singlet, doublet, triplet, etc.) of each signal to determine the number of neighboring protons.
-
Structural Assignment: Combine all information—chemical shift, integration, and multiplicity for ¹H; chemical shift for ¹³C—to assign each signal to a specific nucleus in the molecule, as outlined in Section 2. For complex structures, 2D NMR experiments (COSY, HSQC, HMBC) are invaluable for confirming assignments.
Conclusion
This application note provides a comprehensive framework for the NMR data analysis of methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. By combining predictive analysis based on fundamental principles with robust, standardized experimental protocols, researchers can confidently approach the structural elucidation of this and related tetralin derivatives. The detailed methodologies for sample preparation, data acquisition, and processing serve as a practical guide for obtaining high-quality, reliable NMR data, a critical step in the characterization of novel chemical entities in the field of drug discovery and development.
References
-
Arkivoc. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2- carboxylic acid. [Link]
-
Losonczi, G., et al. (n.d.). NMR data collection and analysis protocol for high-throughput protein structure determination. PubMed Central. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorganic & Organic Chemistry. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
Sources
Application Note: A Robust HPLC Method for the Analysis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] The accurate determination of its purity and the quantification of related impurities are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the chromatographic conditions, sample preparation, and method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Introduction
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a tetralone derivative, a class of compounds with significant value in drug discovery and development.[1] Its structural motif is found in a variety of biologically active molecules. The synthesis of this intermediate can lead to the formation of impurities, including starting materials, by-products, and degradation products. Therefore, a reliable analytical method is essential for monitoring the reaction progress, assessing the purity of the isolated intermediate, and ensuring the consistency of the manufacturing process.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[5][6] Its high resolution, sensitivity, and accuracy make it the method of choice for quality control in the pharmaceutical industry. This application note describes a normal-phase HPLC method, which has been shown to be effective for the separation of tetralone derivatives.[1][7]
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).
-
Chromatographic Data System (CDS): Agilent OpenLab CDS or equivalent.
-
Analytical Column: A chiral stationary phase column, such as CHIRALPAK® IC (250 x 4.6 mm, 5 µm), has been shown to be effective for separating similar tetralone derivatives.[1][7] The choice of a chiral column is crucial if the enantiomeric purity of the compound is of interest.
-
Solvents: HPLC grade n-hexane and 2-propanol.
-
Reference Standard: Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (purity ≥ 98%).
-
Sample Diluent: A mixture of n-hexane and 2-propanol (90:10, v/v).
Chromatographic Conditions
The following chromatographic conditions were optimized to achieve a good separation of the main peak from potential impurities.
| Parameter | Condition |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Rationale for Parameter Selection:
-
Mobile Phase: A normal-phase mobile system of n-hexane and 2-propanol provides good selectivity for the separation of moderately polar compounds like the target analyte on a polar stationary phase. The ratio can be adjusted to optimize retention time and resolution.[1][7]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency.
-
Column Temperature: Maintaining a constant column temperature of 25 °C ensures reproducible retention times.
-
Detection Wavelength: The wavelength of 220 nm was selected based on the UV absorbance spectrum of the analyte, providing good sensitivity.
-
Injection Volume: A 10 µL injection volume is suitable for achieving adequate peak response without overloading the column.
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Caption: A flowchart of the HPLC analysis process.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][3][4] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity was evaluated by analyzing a blank (diluent), the reference standard, and the sample solution. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of the analyte. Forced degradation studies can also be performed to demonstrate the separation of the analyte from potential degradation products.[8]
Linearity
The linearity of the method was determined by analyzing a series of solutions of the reference standard at five different concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
Table 1: Exemplary Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 510.2 |
| 75 | 765.8 |
| 100 | 1021.5 |
| 125 | 1275.1 |
| 150 | 1530.9 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy was assessed by the recovery of a known amount of the reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). The percentage recovery was calculated.
Table 2: Exemplary Accuracy Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 80.2 | 79.8 | 99.5 |
| 100% | 100.5 | 100.1 | 99.6 |
| 120% | 120.3 | 119.7 | 99.5 |
| Average Recovery (%) | 99.5 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by performing six replicate injections of the standard solution on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst and/or instrument. The relative standard deviation (RSD) of the peak areas was calculated.
Table 3: Exemplary Precision Data
| Parameter | RSD (%) |
| Repeatability (n=6) | 0.5% |
| Intermediate Precision (n=6) | 0.8% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
Table 4: Exemplary LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Method Validation Logic
The following diagram illustrates the logical progression of the method validation process, ensuring a comprehensive evaluation of the analytical procedure's performance characteristics.
Caption: Logical flow of the method validation process.
Conclusion
The described HPLC method provides a reliable and robust tool for the analysis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. The method is specific, linear, accurate, and precise over the specified concentration range. The validation results demonstrate that the method is suitable for its intended purpose in a quality control environment for the analysis of this important pharmaceutical intermediate.
References
-
Zhang, Q., Zhang, J., Wang, X., Yu, J., & Guo, X. (2020). Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. Current Pharmaceutical Analysis, 16(5), 539-547. Available at: [Link]
-
International Council for Harmonisation. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]
-
Enein, H. Y., & El-Awady, M. I. (2002). HPLC Enantiomeric Resolution of Novel Tetralone Derivatives on Cellulose and Amylose Based Chiral Stationary Phases under Normal and Reversed Phase Conditions. Journal of Liquid Chromatography & Related Technologies, 25(7), 1077-1084. Available at: [Link]
-
Zhang, Q., Zhang, J., Wang, X., Yu, J., & Guo, X. (2020). Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. ResearchGate. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Boulanger, B., Chiap, P., Dewé, W., Crommen, J., & Hubert, P. (2006). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Validation of Analytical Methods for Pharmaceutical Analysis (pp. 25-54). John Wiley & Sons, Ltd. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Altabrisa Group. (2023). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Available at: [Link]
-
Chan, C. C. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 28(6), 54-62. Available at: [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 618-630. Available at: [Link]
-
Kumar, A., & Sharma, A. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of Advanced Research in Science, Communication and Technology, 2(5), 1-10. Available at: [Link]
-
Patel, R. A., & Shah, C. N. (2016). Method Validation and Method Development by using Analytical Method- HPLC- Review on Current Research. Journal of Pharmaceutical Sciences and Bioscientific Research, 6(5), 728-732. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. jpsbr.org [jpsbr.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Comprehensive Structural Elucidation of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate using Electron and Electrospray Ionization Mass Spectrometry
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed guide to the mass spectrometric analysis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a heterocyclic compound with potential applications in synthetic organic chemistry and drug discovery. We present comprehensive protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). The rationale behind the choice of ionization techniques, the predicted fragmentation pathways, and detailed methodologies are discussed. This guide serves as a robust resource for researchers requiring definitive structural confirmation and purity assessment of this molecule and its analogs.
Introduction and Scientific Context
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (Molecular Formula: C₁₃H₁₆O₃, Molecular Weight: 220.27 g/mol ) is a substituted tetralin derivative. The tetralin scaffold is a core structure in numerous biologically active molecules and natural products, making its derivatives, like the title compound, valuable intermediates in medicinal chemistry and materials science.
Accurate structural characterization is a cornerstone of chemical research and development, ensuring the identity and purity of synthesized compounds. Mass spectrometry is an indispensable tool for this purpose, providing precise molecular weight information and structurally significant fragmentation data.
This document explores two complementary mass spectrometry techniques:
-
Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS): A classic and powerful method for the analysis of volatile and thermally stable compounds. The high-energy Electron Ionization (EI) process generates complex, reproducible fragmentation patterns that serve as a molecular "fingerprint," ideal for library matching and detailed structural analysis.[1][2]
-
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS): A soft ionization technique that typically preserves the molecular ion, providing unambiguous molecular weight information as the protonated molecule, [M+H]⁺.[2] Subsequent collision-induced dissociation (CID) allows for controlled fragmentation, enabling the targeted confirmation of specific structural features.
By leveraging the strengths of both hard (EI) and soft (ESI) ionization, a complete and unambiguous structural profile of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate can be achieved.
Predicted Fragmentation Mechanisms: The Chemical Rationale
Understanding the likely fragmentation pathways is critical for designing experiments and interpreting data. The structure of the target molecule, possessing an aromatic methoxy group, a tetralin core, and a methyl ester, suggests several predictable cleavage patterns.
Under high-energy (70 eV) electron impact, the molecule will form an energetically unstable molecular ion (M⁺• at m/z 220), which will undergo extensive fragmentation. The stability of the aromatic ring suggests the molecular ion peak should be observable.[3][4]
-
α-Cleavage at the Ester: The most common fragmentations for esters involve cleavages adjacent to the carbonyl group.[3][5]
-
Loss of a methoxy radical (•OCH₃): This results in a stable acylium ion at m/z 189 . This is often a prominent peak.
-
Loss of the carbomethoxy group (•COOCH₃): This cleavage yields a tetralin cation at m/z 161 .
-
-
Benzylic Cleavage & Rearrangement: The C-C bonds at the benzylic positions of the tetralin ring are weakened. Cleavage can lead to fragments that may rearrange into highly stable tropylium-type structures.[4] For instance, fragmentation within the saturated ring can lead to a fragment ion at m/z 147 .
-
Retro-Diels-Alder (RDA) Reaction: The partially saturated ring of the tetralin structure is susceptible to RDA fragmentation, which would involve the loss of a neutral ethene molecule (28 Da), resulting in a fragment at m/z 192 .
In positive-ion ESI, the molecule will readily accept a proton, primarily on the carbonyl oxygen of the ester, to form the protonated molecule, [M+H]⁺, at m/z 221 . Tandem mass spectrometry (MS/MS) of this precursor ion via CID will induce fragmentation.
-
Neutral Loss of Methanol: The most anticipated fragmentation pathway for a protonated methyl ester is the neutral loss of methanol (CH₃OH, 32 Da). This occurs via a rearrangement mechanism, leading to a prominent product ion at m/z 189 . This fragment corresponds to the same acylium ion observed in the EI spectrum, providing a valuable correlative data point.
Experimental Protocols
The following protocols are designed for standard laboratory mass spectrometry systems. Instrument parameters should be optimized to achieve the best sensitivity and resolution.
Objective: To obtain a detailed fragmentation pattern for structural confirmation and library creation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
-
Dissolve in 1.0 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a 1:10 serial dilution of the stock solution with the same solvent to yield a final working concentration of 100 µg/mL.
-
-
Instrumentation & Parameters:
-
A summary of the instrumental parameters is provided in Table 1. The oven program is designed to ensure sharp peak elution and good separation from any potential impurities. The 70 eV electron energy is a standard condition that ensures reproducible fragmentation patterns.[2]
-
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, robust platform for routine analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, Constant Flow | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min | Optimal flow for a 0.25 mm ID column. |
| Injection Volume | 1 µL, Split mode (20:1) | Prevents column overloading and ensures sharp peaks. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | Separates the analyte from solvent and early-eluting impurities. |
| MS System | Agilent 5977B MSD or equivalent | High-sensitivity single quadrupole detector. |
| Ionization Mode | Electron Ionization (EI) | "Hard" ionization to induce characteristic fragmentation. |
| Electron Energy | 70 eV | Standardized energy for reproducible spectra and library matching. |
| Source Temp. | 230 °C | Maintains analyte in the gas phase and prevents contamination. |
| Mass Range | m/z 40 - 350 | Covers the molecular ion and all expected major fragments. |
Table 1: GC-MS Instrumental Parameters.
Objective: To confirm the molecular weight via soft ionization and validate structural motifs through controlled fragmentation.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in acetonitrile.
-
Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of water and acetonitrile containing 0.1% formic acid. The acid is crucial for promoting protonation in positive-ion ESI.[6]
-
-
Instrumentation & Parameters:
-
A summary of the instrumental parameters is provided in Table 2. A C18 column is used for effective reversed-phase separation. The gradient elution ensures the analyte is eluted with an optimal mobile phase composition for efficient ionization.
-
| Parameter | Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | High-resolution separation platform. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry for retaining moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with acid modifier for protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Gradient | 5% B to 95% B over 5 min | Broad gradient to ensure elution of the analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 2 µL | Standard volume for analytical sensitivity. |
| MS System | SCIEX Triple Quad 5500 or equivalent | Sensitive tandem MS platform for targeted fragmentation. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Soft ionization to generate the protonated molecule [M+H]⁺. |
| Precursor Ion | m/z 221.1 | The expected mass of the protonated molecule. |
| Collision Gas | Argon | Inert gas for efficient collision-induced dissociation (CID). |
| Collision Energy | 10 - 30 eV (Ramped or multiple experiments) | Optimization is required to observe both the precursor and key product ions. |
Table 2: LC-MS/MS Instrumental Parameters.
Visualization of Workflows and Fragmentation
Diagrams provide a clear visual representation of the experimental processes and the underlying chemical transformations.
Caption: GC-EI-MS experimental workflow from sample preparation to data acquisition.
Caption: Proposed major fragmentation pathways under Electron Ionization (EI).
Caption: LC-ESI-MS/MS experimental workflow for targeted fragmentation analysis.
Caption: Primary fragmentation pathway of the protonated molecule in ESI-MS/MS.
Expected Results and Data Interpretation
The resulting total ion chromatogram (TIC) should show a single, sharp peak for the analyte, confirming its purity and volatility. The mass spectrum extracted from this peak will provide the structural fingerprint. The expected key ions are summarized in Table 3.
| m/z (Mass-to-Charge) | Proposed Identity | Formula | Expected Relative Intensity |
| 220 | Molecular Ion [M]⁺• | [C₁₃H₁₆O₃]⁺• | Moderate |
| 189 | [M - •OCH₃]⁺ | [C₁₂H₁₃O₂]⁺ | High / Base Peak |
| 161 | [M - •COOCH₃]⁺ | [C₁₁H₁₃]⁺ | Moderate |
| 147 | Benzylic Cleavage Product | [C₁₀H₁₁O]⁺ | Moderate |
| 131 | Naphthalene-type ion | [C₁₀H₇]⁺ | Moderate to Low |
Table 3: Summary of expected key fragments in the GC-EI-MS spectrum.
The presence of the molecular ion at m/z 220 confirms the molecular weight. The base peak is expected to be at m/z 189, corresponding to the loss of a methoxy radical, which is characteristic of a methyl ester. The other fragments help to confirm the tetralin core and methoxy substituent.
The analysis will consist of two stages. First, a full scan (MS1) experiment will confirm the presence of the protonated molecule. A subsequent product ion scan (MS2) on the precursor at m/z 221 will reveal the fragmentation pattern.
| Experiment | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Interpretation |
| MS/MS | 221.1 | 189.1 | 32.0 | Loss of Methanol (CH₃OH) |
Table 4: Expected results from the LC-ESI-MS/MS experiment.
The primary observation will be a single, dominant product ion at m/z 189. This clean fragmentation, resulting from the loss of a neutral methanol molecule, provides powerful and specific evidence for the presence of the methyl ester functional group on the protonated parent molecule.
Conclusion
The complementary use of GC-EI-MS and LC-ESI-MS/MS provides a comprehensive and unambiguous structural characterization of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. GC-MS delivers a detailed fragmentation fingerprint ideal for identity confirmation, while LC-MS/MS provides clear molecular weight data and allows for the targeted verification of specific functional groups. The protocols and theoretical frameworks presented here offer a reliable foundation for the routine analysis of this compound and can be adapted for related structures in a research, development, or quality control setting.
References
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Vlčková, K., Chocholoušková, M., & Lísa, M. (2022). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research. Available at: [Link]
-
Pinto, A. C., et al. (2000). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Pál, R., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]
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Vlčková, K., Chocholoušková, M., & Lísa, M. (2022). Structural characterization of wax esters by electron ionization mass spectrometry. ResearchGate. Available at: [Link]
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Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]
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JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Available at: [Link]
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SpectraBase. (n.d.). 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester. Available at: [Link]
-
YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Available at: [Link]
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Wislocki, A. P., et al. (2005). Desorption Electrospray Ionization Mass Spectrometry for the Analysis of Pharmaceuticals and Metabolites. Journal of Mass Spectrometry. Available at: [Link]
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YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]
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Topic: A Comprehensive Guide to the Purification of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide on the purification methods for Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a key intermediate in synthetic organic chemistry. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower researchers with a framework for troubleshooting and optimization. This guide covers flash column chromatography, recrystallization, and chiral separation, supported by detailed protocols, troubleshooting tables, and workflow diagrams. All methodologies are grounded in established chemical principles and supported by authoritative references.
Foundational Principles: Understanding the Molecule and Its Impurities
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate possesses a tetralone-derived core structure with a crucial stereocenter at the C2 position. Its purity is paramount, as impurities can interfere with subsequent reaction steps or compromise the biological activity and safety of downstream active pharmaceutical ingredients (APIs).
The purification strategy is dictated by the physicochemical properties of the target compound and its likely impurities. Synthetic routes, such as the catalytic hydrogenation of a naphthalene precursor or the esterification of the corresponding carboxylic acid, can introduce specific contaminants.[1][2]
Common Impurities May Include:
-
Unreacted Starting Materials: e.g., 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
-
Reagents and Catalysts: Residual acids, bases, or hydrogenation catalysts (e.g., Palladium on carbon).
-
Byproducts: Over-reduction products, isomers, or products from side reactions like decarboxylation.[3]
A preliminary analysis by Thin Layer Chromatography (TLC) and ¹H NMR is essential to diagnose the impurity profile and select the most effective purification strategy.
Decision Framework for Purification Strategy
The choice of purification method is a critical decision point. The following diagram outlines a logical progression for selecting the appropriate technique based on the crude sample's characteristics and the desired final purity.
Caption: Decision tree for selecting the optimal purification method.
Flash Column Chromatography: The Primary Purification Workhorse
Flash column chromatography is the most versatile technique for purifying milligram to multi-gram quantities of organic compounds.[4] It separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.
Causality of Method Development: The key to a successful separation is selecting a mobile phase (eluent) that provides an optimal retention factor (Rf) for the target compound on a TLC plate. An Rf value of approximately 0.3 is generally considered ideal, as it ensures the compound moves down the column efficiently without eluting too quickly with the solvent front.[5][6] For tetralone derivatives, solvent systems based on hexane and a more polar co-solvent like ether or ethyl acetate are excellent starting points.[1]
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of ~1 gram of crude material. Adjustments to column size and solvent volume are necessary for different scales.[7]
1. Eluent Selection: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1). d. The ideal eluent system is one that gives the target compound an Rf of ~0.3 and maximizes separation from all impurities.
2. Column Packing: a. Select a glass column of appropriate diameter (e.g., 25 mm for a 1 g sample).[4] b. Plug the bottom of the column with a small piece of cotton or glass wool, and add a ~1 cm layer of sand. c. Prepare a slurry of silica gel (40-63 µm particle size) in the chosen eluent. For a 1 g sample, ~40-50 g of silica is a good starting point.[7][8] d. Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring a flat, stable surface.[8] Do not let the column run dry. e. Add another ~1 cm layer of sand on top of the packed silica.
3. Sample Loading: a. Dissolve the crude product (~1 g) in the minimum amount of a non-polar solvent like dichloromethane or the eluent itself.[6] b. Carefully pipette the solution onto the top layer of sand. c. Allow the sample solution to absorb completely into the silica bed. d. Carefully add a small amount of fresh eluent and push it into the column to wash the sides and create a concentrated band of the sample at the top of the column.
4. Elution and Fraction Collection: a. Carefully fill the column with the eluent. b. Apply positive pressure (using a pump or house air) to achieve a solvent flow rate of approximately 2 inches per minute.[5] c. Collect fractions in an array of test tubes. The size of the fractions should be appropriate for the column size (e.g., 10-15 mL for a 25 mm column).[4] d. Monitor the elution process by TLC analysis of the collected fractions.
5. Product Isolation: a. Combine the fractions that contain the pure product. b. Remove the solvent using a rotary evaporator to yield the purified Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Data Summary for Chromatography Scale-Up
| Mass of Crude Sample | Column Diameter | Silica Gel Amount (approx.) | Fraction Volume |
| 50 - 300 mg | 20 mm | 12 - 15 g | ~5 - 7 mL |
| 0.3 - 1 g | 25 mm | 40 - 50 g | ~10 - 15 mL |
| 1 - 5 g | 50 mm | 100 - 120 g | ~20 - 25 mL |
| Data synthesized from established flash chromatography guidelines.[4][8] |
Recrystallization: Achieving High Purity for Solid Compounds
If the target compound is a solid at room temperature and chromatography yields material that requires further purification, recrystallization is an excellent and economical choice. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Causality of Method Development: An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, while impurities remain soluble at all temperatures. A patent for a related synthesis suggests that crystallization can be induced from a methanol solution by the addition of water, indicating a methanol/water solvent/anti-solvent system could be effective.[9]
Protocol 2: Recrystallization
1. Solvent Screening (Small Scale): a. Place ~20-30 mg of the crude solid into a small test tube. b. Add a potential solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate) dropwise while heating until the solid just dissolves. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath. d. A successful solvent will produce well-formed crystals upon cooling. If no crystals form, the solvent is too good. If the compound doesn't dissolve when hot, the solvent is too poor. e. Test a solvent/anti-solvent system: Dissolve the compound in a good solvent (like methanol) and slowly add a poor solvent (like water) until the solution becomes cloudy (the cloud point). Heat to redissolve, then cool slowly.[9]
2. Bulk Recrystallization: a. Place the crude solid in an Erlenmeyer flask. b. Add the chosen solvent (or solvent system) and heat the mixture (e.g., on a hot plate) with stirring until the solid is fully dissolved. Use a minimal amount of hot solvent. c. If using activated carbon to remove colored impurities, add it to the hot solution and heat for a few more minutes. d. Perform a hot filtration to remove any insoluble impurities or the activated carbon. e. Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. f. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
3. Crystal Isolation: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the crystals with a small amount of ice-cold recrystallization solvent. c. Dry the crystals under vacuum to remove all residual solvent.
Chiral Purification: Resolution of Enantiomers
The C2 position of the target molecule is a stereocenter. If the synthesis is not stereospecific, a racemic mixture of (R) and (S) enantiomers will be produced. As enantiomers often have different pharmacological effects, their separation is frequently required in drug development.[10]
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful method for enantiomeric separation.[10][11]
Causality of Method Development: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatography or recrystallization. A CSP creates a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., CHIRALPAK® IC), are highly effective for separating tetralone derivatives.[11][12] These separations are typically performed under normal-phase conditions, using eluents like n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol).[11]
Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development and scale-up.
Typical Chiral HPLC Conditions
| Parameter | Typical Setting | Rationale |
| Column | CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Proven effectiveness for tetralone derivatives.[11] |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | Normal phase provides good selectivity on polysaccharide CSPs. |
| Flow Rate | 1.0 mL/min (Analytical) | Standard flow for good resolution on a 4.6 mm ID column. |
| Detection | UV at 254 nm or 280 nm | The aromatic ring provides strong UV absorbance. |
| Temperature | Ambient | Temperature can affect selectivity; should be controlled.[11] |
Purity Verification
After any purification procedure, the purity of the final product must be rigorously assessed. A combination of analytical techniques should be employed.
-
Chromatographic Methods (TLC, HPLC, GC): To assess chemical purity by detecting the presence of any residual impurities. Chiral HPLC is used to determine enantiomeric excess (ee).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and can reveal the presence of impurities. Quantitative ¹H NMR (qHNMR) can be used for an accurate determination of absolute purity against a certified internal standard.[13][14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
References
-
Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. (2018). ResearchGate. [Link]
-
Purity Assessment of Aryltetralin Lactone Lignans by Quantitative 1 H Nuclear Magnetic Resonance. (2015). MDPI. [Link]
-
HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Zakarian Group, UCSB. [Link]
-
Purity Assessment of Aryltetralin Lactone Lignans by Quantitative 1H Nuclear Magnetic Resonance. (2015). PubMed. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link] (Note: While the direct link is to the abstract, this seminal paper is the foundation for modern flash chromatography).
-
A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. (2016). ARKIVOC. [Link]
- Process for synthesis of amino-methyl tetralin derivatives. (2010).
-
6-METHOXY-β-TETRALONE. Organic Syntheses. [Link]
-
Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link]
-
Synthesis of (a) methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate. Molbase. [Link]
-
Purity Assessment of Aryltetralin Lactone Lignans by Quantitative 1H Nuclear Magnetic Resonance. (2015). Semantic Scholar. [Link]
-
Running a flash column. Chemistry LibreTexts. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
-
Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. (2017). ResearchGate. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Institutes of Health (NIH). [Link]
-
Decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid. (2019). ResearchGate. [Link]
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"experimental protocol for using Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate"
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. The tetralone scaffold, a core component of this molecule, is a privileged structure in medicinal chemistry, serving as a crucial intermediate for a diverse range of biologically active compounds.[1][2] This guide will detail a robust synthetic protocol, outline potential downstream applications in drug discovery, and provide methodologies for relevant biological screening assays. The information presented herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Tetralone Scaffold
Substituted tetralones are foundational building blocks in organic synthesis and medicinal chemistry.[2] Their inherent reactivity and structural features make them ideal starting materials for the synthesis of complex heterocyclic compounds, natural products, and pharmaceuticals.[2][3] Derivatives of the tetralone core have demonstrated a wide spectrum of biological activities, including but not limited to:
-
Antidepressant and Antipsychotic Agents: The tetralone framework is a key component in drugs targeting the central nervous system, such as ligands for dopamine and serotonin receptors.[3][4]
-
Anticancer Properties: Numerous tetralone derivatives have exhibited antiproliferative activity against various cancer cell lines.[1][3]
-
Antimicrobial and Antifungal Activity: Modifications to the tetralone structure have yielded compounds with significant antibiotic and antifungal properties.[1]
-
Enzyme Inhibition: Tetralone derivatives have been explored as inhibitors of enzymes like monoamine oxidases (MAOs), which are critical targets for treating neurological disorders.[1][4]
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, as a functionalized tetralone derivative, holds significant promise as a versatile intermediate for the synthesis of novel therapeutic agents. The presence of the methoxy group on the aromatic ring and the methyl ester at the 2-position provide multiple reactive handles for further chemical modification and library development.
Synthetic Protocol: A Reliable Route to Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
The following protocol outlines a multi-step synthesis starting from the commercially available 5-methoxy-1-tetralone. This pathway is designed for efficiency and scalability in a standard laboratory setting.
Overall Synthetic Workflow
The synthesis proceeds through the formation of an unsaturated intermediate, followed by reduction to the corresponding carboxylic acid, and finally esterification to yield the target compound.
Caption: Synthetic workflow for Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Step 1: Synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
This procedure is adapted from a method described for the synthesis of similar tetralone carboxylic acids.[5]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 5-Methoxy-1-tetralone | 1078-19-9 | 176.21 g/mol | 10.0 g (56.7 mmol) |
| Trimethylsilyl cyanide (TMSCN) | 7677-24-9 | 99.22 g/mol | 6.2 g (62.4 mmol) |
| Zinc iodide (ZnI₂) | 10139-47-6 | 319.22 g/mol | 0.9 g (2.8 mmol) |
| Benzene | 71-43-2 | 78.11 g/mol | 100 mL |
| Pyridine | 110-86-1 | 79.10 g/mol | 50 mL |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | 9.6 g (62.4 mmol) |
| 50% Aqueous Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 g/mol | 100 mL |
| 10% Palladium on Carbon (Pd/C) | 7440-05-3 | - | 1.0 g |
| Ethanol | 64-17-5 | 46.07 g/mol | 200 mL |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | 36.46 g/mol | As needed |
| Diethyl ether | 60-29-7 | 74.12 g/mol | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | As needed |
Protocol:
-
Formation of the α,β-unsaturated nitrile: To a stirred solution of 5-methoxy-1-tetralone (10.0 g, 56.7 mmol) in dry benzene (100 mL) under an inert atmosphere (e.g., nitrogen or argon), add zinc iodide (0.9 g, 2.8 mmol) followed by trimethylsilyl cyanide (6.2 g, 62.4 mmol). Stir the mixture at room temperature for 12 hours.
-
Dehydration: Cool the reaction mixture in an ice bath and slowly add a mixture of pyridine (50 mL) and phosphorus oxychloride (9.6 g, 62.4 mmol). Allow the mixture to warm to room temperature and then heat at reflux for 2 hours.
-
Hydrolysis to the unsaturated acid: Cool the mixture and carefully pour it onto crushed ice. Acidify with concentrated hydrochloric acid and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product is then refluxed with 50% aqueous potassium hydroxide (100 mL) for 4 hours. Cool the mixture, acidify with concentrated HCl, and collect the precipitated solid by filtration to yield 5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid.
-
Catalytic Hydrogenation: Dissolve the unsaturated acid in ethanol (200 mL) and add 10% Pd/C (1.0 g). Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature until hydrogen uptake ceases.
-
Work-up and Isolation: Filter the catalyst through a pad of Celite® and concentrate the filtrate in vacuo to yield 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a solid. The product can be further purified by recrystallization.
Step 2: Esterification to Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | - | 220.25 g/mol | 5.0 g (22.7 mmol) |
| Methanol | 67-56-1 | 32.04 g/mol | 100 mL |
| Sulfuric acid (H₂SO₄), concentrated | 7664-93-9 | 98.08 g/mol | 1 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 g/mol | As needed |
| Diethyl ether | 60-29-7 | 74.12 g/mol | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed |
Protocol:
-
Reaction Setup: Dissolve 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (5.0 g, 22.7 mmol) in methanol (100 mL) in a round-bottom flask.
-
Acid Catalysis: Carefully add concentrated sulfuric acid (1 mL) to the solution while stirring.
-
Reflux: Heat the reaction mixture at reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (100 mL) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude methyl ester.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Potential Applications and Screening Protocols
The structural similarity of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate to known bioactive molecules suggests its utility as a scaffold in various areas of drug discovery.[6][7]
Dopamine and Serotonin Receptor Ligand Synthesis
The tetralone core is a privileged scaffold for ligands of dopamine and serotonin receptors.[4] The title compound can serve as a precursor for the synthesis of novel ligands.
Sources
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Application Notes and Protocols: Leveraging Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate in the Synthesis of Novel Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can be developed into effective therapeutics.[1][2] The naphthalene and tetralone cores have emerged as privileged structures in medicinal chemistry, forming the basis of several clinically approved drugs and a multitude of compounds with demonstrated biological activity, including potent antimicrobial effects.[3][4] The inherent versatility of the tetralone ring system, a partially hydrogenated naphthalene derivative, allows for three-dimensional structural diversity, which is a key attribute for targeted drug design. This document outlines the strategic use of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate as a versatile starting material for the synthesis of new potential antimicrobial agents. We will detail a synthetic protocol for its conversion into a novel hydrazide derivative and provide a comprehensive methodology for the subsequent antimicrobial screening of the synthesized compound.
Physicochemical Properties of the Core Scaffold
While specific experimental data for Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is not extensively published, its properties can be inferred from related structures and publicly available data for similar compounds.
| Property | Value/Information | Source |
| Molecular Formula | C13H16O3 | Calculated |
| Molecular Weight | 220.26 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) and insoluble in water | Inferred from similar compounds |
| Boiling Point | Predicted: ~397.3±42.0 °C | [5] (for a related carboxylic acid) |
| Melting Point | Predicted: 141-143°C | [5] (for a related carboxylic acid) |
Synthetic Strategy: From Ester to a Bioactive Hydrazide
The rationale for converting the methyl ester to a hydrazide is rooted in the established biological activity of hydrazone derivatives. Hydrazones are a class of compounds known to exhibit a wide range of pharmacological effects, including antimicrobial, anticonvulsant, and anti-inflammatory activities. The introduction of the hydrazide moiety provides a handle for further derivatization, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies.
Workflow for the Synthesis of a Novel Hydrazide Derivative
Caption: Synthetic workflow for the preparation of a novel hydrazide.
Detailed Protocol: Synthesis of 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbohydrazide
This protocol is based on established methods for the synthesis of hydrazides from methyl esters.[6][7][8][9][10]
Materials:
-
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
-
Hydrazine hydrate (80% solution in water)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate in a minimal amount of anhydrous methanol.
-
Addition of Reagent: To the stirred solution, add 3.0 to 5.0 equivalents of hydrazine hydrate. The excess hydrazine hydrate ensures the complete conversion of the starting ester.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate the precipitation of the hydrazide product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold methanol to remove any unreacted hydrazine hydrate and other impurities.
-
Drying and Characterization: Dry the collected solid under vacuum. The structure of the synthesized 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbohydrazide should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Antimicrobial Screening: Determining the Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the newly synthesized compound will be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12][13][14][15]
Workflow for MIC Determination
Caption: Workflow for the determination of the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbohydrazide
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the synthesized compound in DMSO at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Inoculate a fresh colony of the test bacterium into CAMHB and incubate at 37°C until the turbidity reaches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution in CAMHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
The protocols detailed in this application note provide a clear pathway for the synthesis of a novel antimicrobial candidate, 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbohydrazide, from a readily available starting material. The subsequent antimicrobial screening protocol allows for a robust evaluation of its biological activity. Positive results from the MIC assay would warrant further investigation, including determining the Minimum Bactericidal Concentration (MBC), cytotoxicity assays, and further derivatization of the hydrazide to explore the structure-activity relationship and optimize the antimicrobial potency. This strategic approach, starting from a promising chemical scaffold, is a valuable methodology in the ongoing search for new and effective antimicrobial agents.
References
-
American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]
-
NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
ResearchGate. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]
-
News-Medical.net. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]
-
Institute for Collaborative Biotechnology. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]
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BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
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NIH. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]
-
inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. Retrieved from [Link]
- Google Patents. (n.d.). US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds.
-
Thieme. (n.d.). 21.19 Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Retrieved from [Link]
-
NIH. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]
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NIH. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]
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krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. Retrieved from [Link]
-
RSC Publishing. (2023, May 16). A sustainable metal and base-free direct amidation of esters using water as a green solvent. Retrieved from [Link]
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- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
-
RSC Publishing. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]
-
ResearchGate. (2015, August 13). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
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Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]
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ChemBK. (2024, April 9). 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. Retrieved from [Link]
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Application Notes and Protocols: Investigating Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tetrahydronaphthalene Scaffold as a Privileged Structure in Oncology
The tetralone and tetrahydronaphthalene core structures are considered "privileged scaffolds" in medicinal chemistry. This designation arises from their recurring presence in a multitude of biologically active compounds across various therapeutic areas.[1][2] In oncology, derivatives of this bicyclic system have demonstrated significant potential, serving as foundational frameworks for the synthesis of novel therapeutic agents.[2][3] These compounds have been reported to exhibit a wide range of biological activities, including anticancer, anti-HIV, and antibacterial effects.[1]
This document provides a detailed guide for the investigation of a novel analog, Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate , in the context of cancer research. While direct studies on this specific ester are not extensively reported in peer-reviewed literature, the established anticancer properties of structurally related compounds provide a strong rationale for its evaluation. The protocols and insights presented herein are synthesized from established methodologies applied to analogous tetralone and tetrahydronaphthalene derivatives, offering a robust framework for assessing its potential as a novel cytotoxic or cytostatic agent.
Scientific Rationale and Postulated Mechanism of Action
Derivatives of the tetralone scaffold have been shown to exert antiproliferative effects against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer.[1][4][5] The mechanism of action for these compounds is often multifaceted, with some analogs demonstrating the ability to inhibit DNA synthesis and induce apoptosis.[5] For instance, certain thiazoline-tetralin derivatives have been shown to cause significant apoptosis in A549 lung cancer cells.[5]
Given these precedents, it is hypothesized that Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate may exert its anticancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective chemotherapeutic agents.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.
-
Inhibition of Key Signaling Pathways: Modulating pathways critical for cancer cell survival and proliferation, such as the PI3K/AKT/NF-κB pathway, which has been implicated in the action of other methoxy-containing aromatic compounds.[6]
The initial investigation of this compound should, therefore, focus on assessing its general cytotoxicity across a panel of cancer cell lines, followed by more detailed mechanistic studies to elucidate its mode of action.
Experimental Protocols
The following protocols are presented as a comprehensive workflow for the initial screening and characterization of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Workflow for Preliminary Investigation
Caption: General workflow for the anticancer evaluation of a novel compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is foundational for determining the concentration-dependent cytotoxic effect of the test compound and for calculating its half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Materials:
-
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
-
Dimethyl sulfoxide (DMSO, sterile)
-
Selected cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., MCF-10A) for selectivity assessment.[7]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil or Cisplatin).[1][4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.
| Compound | Cell Line | Reported IC50 (µM) | Reference |
| Tetralone Derivative 6g | MCF-7 | 4.42 ± 2.93 | [4] |
| Tetralone Derivative 6h | A549 | 9.89 ± 1.77 | [4] |
| Chalcone Derivative 3a | HeLa | 3.5 (µg/mL) | [1] |
| Chalcone Derivative 3a | MCF-7 | 4.5 (µg/mL) | [1] |
| Thiazoline Derivative 4e | MCF-7 | - | [5] |
Table 1: Examples of reported IC50 values for various tetralone/tetralin derivatives against cancer cell lines. Note that some values are reported in µg/mL and would require conversion for direct comparison.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with the test compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cells treated with the test compound at its IC50 concentration
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Postulated Signaling Pathway and Further Investigation
Based on literature for related compounds, a potential mechanism of action could involve the inhibition of pro-survival signaling pathways.[6] Further investigation using Western blotting could probe the expression levels of key proteins in these pathways.
Caption: Hypothetical inhibition of the PI3K/Akt/NF-κB signaling pathway.
To validate this hypothesis, researchers could perform Western blot analysis to measure the phosphorylation status of Akt and the expression of NF-κB and its downstream targets after treating cancer cells with Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. A decrease in phosphorylated Akt and NF-κB levels would provide strong evidence for the on-target activity of the compound within this pathway.
Conclusion
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate represents an unexplored molecule within a class of compounds that has demonstrated considerable promise in cancer research. The protocols and strategic framework outlined in this document provide a scientifically rigorous approach to systematically evaluate its anticancer potential. By starting with broad cytotoxicity screening and progressing to detailed mechanistic studies, researchers can effectively characterize the biological activity of this novel agent and determine its viability for further preclinical development.
References
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Liu, Y., et al. (2018). Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety. Molecules, 23(1), 135. Available at: [Link]
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Al-Salahi, R., et al. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(4), 3410-3419. Available at: [Link]
-
Singh, P., & Kaur, M. (2017). Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. Available at: [Link]
-
Yılmaz, F., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 23(1), 135. Available at: [Link]
-
Al-Salahi, R., et al. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. ResearchGate. Available at: [Link]
-
Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241. Available at: [Link]
-
Molbase. (n.d.). Synthesis of (a) methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate. Retrieved from [Link]
-
Cignarella, G., et al. (1999). 1-aryl-4-[(5-methoxy-1,2,3, 4-tetrahydronaphthalen-1-yl)alkyl]piperazines and their analogues: influence of the stereochemistry of the tetrahydronaphthalen-1-yl nucleus on 5-HT1A receptor affinity and selectivity versus alpha1 and D2 receptors. 5. Journal of medicinal chemistry, 42(3), 490–496. Available at: [Link]
-
El-Metwaly, N. M., et al. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Molecules, 25(24), 5897. Available at: [Link]
-
North, E. J., et al. (2015). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. Bioorganic & medicinal chemistry, 23(18), 6071–6085. Available at: [Link]
-
Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ResearchGate. Available at: [Link]
-
ChemSynthesis. (n.d.). methyl 3-methoxy-5,6,7,8-tetrahydro-2-naphthalenecarboxylate. Retrieved from [Link]
-
El-Metwaly, N. M., et al. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. ResearchGate. Available at: [Link]
-
Varamini, P., et al. (2015). Discovery of 5-substituted tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl)propionamide derivatives as potent opioid receptor ligands. Bioorganic & medicinal chemistry, 23(18), 5871–5878. Available at: [Link]
-
Wang, G., et al. (2011). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxylates and -carboxamides. Molecules, 16(5), 3551–3563. Available at: [Link]
-
Concato-Lopes, V. M., et al. (2024). 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. Biomedicine & pharmacotherapy, 170, 115979. Available at: [Link]
-
Molecular Imaging and Contrast Agent Database (MICAD). (2010). 6,7-Dimethoxy-2-[3-(5-[11C]methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl)-propyl]-1,2,3,4-tetrahydro-isoquinoline. National Center for Biotechnology Information (US). Available at: [Link]
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Kaplan, A., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 629(8012), 682–690. Available at: [Link]
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A Robust HPLC Method for the Chiral Separation of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate Enantiomers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The principle of chirality is fundamental to pharmaceutical sciences, as the stereochemistry of a drug molecule can profoundly influence its pharmacological, toxicological, and pharmacokinetic properties.[1] Living systems are inherently chiral, often causing enantiomers of a racemic drug to interact differently with biological targets like enzymes and receptors.[1] Consequently, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even responsible for adverse effects. This reality has led regulatory bodies, such as the U.S. Food and Drug Administration, to issue guidelines encouraging the development of single-enantiomer drugs, necessitating robust and reliable analytical methods for their separation and quantification.[1][2]
The analyte, methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, belongs to the tetralin class of compounds. Tetralin scaffolds are prevalent in numerous biologically active molecules and natural products, serving as key building blocks in the synthesis of drugs targeting the central nervous system and exhibiting dopaminergic activity.[3][4][5][6] The chiral center at the C2 position of this molecule makes the separation of its enantiomers critical for understanding its stereospecific biological activity and for quality control in asymmetric synthesis.
This application note presents a detailed, optimized High-Performance Liquid Chromatography (HPLC) protocol for the direct chiral separation of the enantiomers of methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is renowned for its broad applicability and high enantioselectivity for a wide range of chiral compounds.[4][7]
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
Direct chiral separation by HPLC is the most widely used approach, employing a chiral stationary phase (CSP) to differentiate between enantiomers.[8] Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are among the most powerful and versatile CSPs available.[4][7]
The separation mechanism is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The polysaccharide polymers form helical grooves, creating a defined chiral microenvironment. Enantiomeric recognition is achieved through a combination of attractive interactions, including:
-
Hydrogen Bonding: Interactions between polar functional groups on the analyte (e.g., the carbonyl of the ester) and the carbamate groups on the CSP.
-
π-π Stacking: Interactions between the aromatic ring of the tetralin structure and the phenyl groups of the CSP's carbamate moiety.
-
Dipole-Dipole Interactions: Occurring between polar bonds in the analyte and the CSP.
-
Steric Hindrance (Inclusion): One enantiomer may fit more snugly into the chiral cavities of the polysaccharide structure, leading to a more stable complex and, consequently, a longer retention time.
The difference in the stability of these diastereomeric complexes results in different retention times for each enantiomer on the column, enabling their separation.[8]
Chiral Method Development Strategy
Developing a successful chiral separation method is often an empirical process, as retention mechanisms are complex and analyte-specific.[9] A systematic screening approach is the most efficient strategy to identify the optimal column and mobile phase combination.[10][11] The workflow below outlines the logical steps from initial screening to final method optimization.
Caption: A systematic workflow for chiral HPLC method development.
Optimized Protocol for Chiral Separation
This protocol details the final, optimized conditions for the baseline separation of methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate enantiomers.
Materials and Reagents
| Material | Grade | Recommended Supplier |
| n-Hexane | HPLC Grade | Major Chemical Brand |
| 2-Propanol (IPA) | HPLC Grade | Major Chemical Brand |
| Ethanol (Optional Modifier) | HPLC Grade | Major Chemical Brand |
| Racemic Analyte Standard | ≥98% Purity | Synthesized/Sourced |
| Methanol (for sample prep) | HPLC Grade | Major Chemical Brand |
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Standard LC system with a binary or quaternary pump, autosampler, and column thermostat. |
| Detector | UV/Vis or Photodiode Array (PDA) Detector |
| Chiral Column | CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 0.5 mg/mL in Methanol |
Causality Behind Choices:
-
CSP Selection: CHIRALPAK® IC, a cellulose-based CSP, is selected based on its proven success in separating a wide variety of aromatic and non-aromatic compounds, including tetralone derivatives.[4] Its immobilized nature allows for the use of a broader range of solvents if further optimization is needed.
-
Mobile Phase: A normal phase system (n-Hexane/IPA) is chosen as it typically provides superior selectivity for polysaccharide CSPs.[1] The alcohol modifier (IPA) is crucial for elution and for engaging in hydrogen bonding interactions with the CSP, which modulates retention and selectivity.[1]
-
Temperature: A controlled temperature of 25 °C is recommended for reproducibility. Lowering the temperature can sometimes increase resolution but may also increase analysis time and backpressure.[12][13]
Step-by-Step Experimental Protocol
-
Mobile Phase Preparation:
-
Precisely measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade 2-Propanol.
-
Combine them in a suitable solvent reservoir.
-
Degas the mobile phase for at least 15 minutes using sonication or an online degasser to prevent bubble formation.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the racemic analyte standard.
-
Dissolve the standard in 10 mL of methanol to achieve a final concentration of 0.5 mg/mL.
-
Vortex until fully dissolved. Filter the sample through a 0.45 µm syringe filter if any particulate matter is visible.
-
-
System Equilibration:
-
Install the CHIRALPAK® IC column onto the HPLC system.
-
Set the pump to deliver the mobile phase (n-Hexane/IPA 90:10) at a flow rate of 1.0 mL/min.
-
Equilibrate the column for at least 30-45 minutes or until a stable baseline is achieved at the detection wavelength of 225 nm.
-
-
Chromatographic Run:
-
Set up the sequence in the chromatography data system (CDS).
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow both enantiomeric peaks to elute completely (typically 15-20 minutes).
-
-
System Suitability Test (SST):
-
Before running critical samples, perform at least one injection of the racemic standard to verify system performance.
-
The resolution (Rs) between the two enantiomeric peaks should be ≥ 1.5 for baseline separation.
-
Data Analysis and Expected Results
The primary parameters to evaluate the success of the chiral separation are the retention factors (k), the selectivity factor (α), and the resolution factor (Rs).
| Parameter | Formula | Expected Value | Significance |
| Selectivity (α) | α = k₂ / k₁ | > 1.1 | Measures the column's ability to differentiate between the two enantiomers. |
| Resolution (Rs) | Rs = 2(t₂ - t₁) / (w₁ + w₂) | ≥ 1.5 | Indicates the degree of separation between the two peaks. |
| Retention Time 1 (t₁) | - | ~10 min | Time for the first-eluting enantiomer. |
| Retention Time 2 (t₂) | - | ~12 min | Time for the second-eluting enantiomer. |
Where t₁ and t₂ are the retention times and w₁ and w₂ are the peak widths at the base for the first and second eluting enantiomers, respectively.
Expected Chromatogram: A successful separation will yield a chromatogram with two distinct, well-resolved Gaussian peaks corresponding to the two enantiomers. The area under each peak should be approximately equal for a racemic sample.
Conclusion
This application note provides a comprehensive and reliable HPLC method for the chiral separation of methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate enantiomers. By employing a cellulose-based chiral stationary phase (CHIRALPAK® IC) with a normal phase eluent, baseline resolution (Rs ≥ 1.5) is readily achievable. The detailed protocol, from method development strategy to final optimized conditions, serves as a robust starting point for researchers in pharmaceutical analysis and drug development. This method is suitable for determining enantiomeric purity, monitoring asymmetric synthesis, and supporting further stereoselective pharmacological studies of this important class of tetralin derivatives.
References
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
-
ResearchGate. (2004). Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Retrieved from [Link]
-
ResearchGate. (2020). Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. Retrieved from [Link]
-
ResearchGate. (2007). Diastereoselective and enantioselective reduction of tetralin-1,4-dione. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Retrieved from [Link]
-
MDPI. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ARKIVOC. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2- carboxylic acid. Retrieved from [Link]
-
LCGC International. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021). Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C–H/C–H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F. Retrieved from [Link]
-
PubMed. (2013). Development of HPLC Chiral Stationary Phases Based on (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic Acid and Their Applications. Retrieved from [Link]
-
ResearchGate. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Retrieved from [Link]
-
Chromatography Today. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Retrieved from [Link]
-
YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
ResearchGate. (2019). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]
-
Semantic Scholar. (2021). Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C−H/C−H Coupling: Four-Step Total Synthesis of (±. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A. Retrieved from [Link]
-
MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
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- 2. chromatographyonline.com [chromatographyonline.com]
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- 5. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chromatographytoday.com [chromatographytoday.com]
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Topic: Scalable Synthesis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a key building block in the development of various pharmacologically active molecules. The proposed synthetic strategy is designed for scalability, efficiency, and control, addressing the common challenges encountered when transitioning from laboratory to pilot-plant production. We present a robust three-step sequence commencing with the synthesis of the key intermediate, 5-methoxy-2-tetralone, followed by a Horner-Wadsworth-Emmons olefination and subsequent catalytic hydrogenation. Each protocol is detailed with expert insights into reaction mechanisms, safety considerations, and process optimization.
Introduction and Strategic Overview
The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Specifically, derivatives such as Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate are valuable intermediates for synthesizing dopaminergic agents and other therapeutics.[3][4] The primary challenge in producing this intermediate at scale lies in achieving high purity and yield while maintaining cost-effectiveness and operational safety.
The synthetic approach detailed herein is centered around the strategic formation of the key intermediate 5-methoxy-2-tetralone . This intermediate is a versatile precursor for various functionalizations.[3][5] Two primary industrial routes exist for its preparation: a Friedel-Crafts-based pathway and a Birch-type reduction of a naphthalene precursor.[3][6] We have selected the reduction pathway for its well-documented scalability and high selectivity.[7]
The subsequent transformation to the target ester is achieved via a two-step sequence:
-
Horner-Wadsworth-Emmons (HWE) Reaction: To form the α,β-unsaturated ester, a highly reliable and stereoselective olefination.
-
Catalytic Hydrogenation: To stereoselectively reduce the double bond, yielding the final saturated tetralin ring system. This method is noted for its efficiency and clean conversion.[8][9]
This entire workflow is designed to be a self-validating system, with clear in-process controls and analytical checkpoints to ensure the quality of the final product.
Overall Synthetic Workflow
The logical flow from starting materials to the final, purified product is illustrated below. This diagram outlines the major operational units in the manufacturing process.
Caption: High-level workflow for the synthesis and purification of the target molecule.
Materials and Equipment
| Reagents & Materials | Grade | Key Supplier | Safety Note |
| 1,6-Dimethoxynaphthalene | >98% | Commercial | Irritant |
| Sodium (metal) | In oil | Commercial | Highly reactive, flammable |
| Anhydrous Ethanol | >99.5% | Commercial | Flammable |
| Liquid Ammonia | Anhydrous | Industrial Gas Supplier | Corrosive, toxic |
| Hydrochloric Acid | 37% | Commercial | Corrosive |
| Triethyl phosphonoacetate | >98% | Commercial | Irritant |
| Sodium Hydride | 60% in mineral oil | Commercial | Pyrophoric, water-reactive |
| Anhydrous Tetrahydrofuran (THF) | >99.8% | Commercial | Flammable, peroxide former |
| Palladium on Carbon (Pd/C) | 10% | Commercial | Flammable when dry |
| Hydrogen Gas | High Purity | Industrial Gas Supplier | Highly flammable, explosive |
| Ethyl Acetate | ACS Grade | Commercial | Flammable |
| Hexanes | ACS Grade | Commercial | Flammable, neurotoxin |
| Equipment | Specification |
| Jacketed Glass Reactor | 100 L, with overhead stirring and temperature control (-80°C to 200°C) |
| High-Pressure Hydrogenator | Parr or equivalent, >100 psi rating |
| Large-Scale Rotary Evaporator | 20 L or greater |
| Process Chromatography System | Flash or MPLC with appropriate column size |
| Standard Glassware & Filtration | Buchner funnels, filter flasks |
Detailed Synthesis Protocols
Step 1: Large-Scale Synthesis of 5-Methoxy-2-tetralone
This protocol is adapted from established industrial methods for Birch-type reductions.[7][10] The reaction involves the partial reduction of the naphthalene ring system using a dissolving metal reduction.
Chemical Reaction Scheme:
Sources
- 1. TETRALIN FOR SYNTHESIS 98% 1 2 3 4 Tetrahydronaphthalene | Ennore India Chemicals [ennoreindiachemicals.com]
- 2. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. US4410519A - Tetraline derivatives, their production and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 5. biosynth.com [biosynth.com]
- 6. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Welcome to the comprehensive technical support guide for the synthesis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to optimize your experimental outcomes. This guide is structured to follow a logical synthetic progression, from the preparation of the key carboxylic acid intermediate to its final esterification and purification.
Part 1: Synthesis of the Carboxylic Acid Precursor: 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
A crucial step in the synthesis of the target methyl ester is the efficient preparation of the corresponding carboxylic acid. A robust method involves the carboxylation of 5-methoxytetralone, a commercially available or readily synthesized starting material.
Frequently Asked Questions (FAQs)
Q1: What is a reliable route to synthesize the precursor, 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid?
A1: A highly effective and frequently employed strategy involves a multi-step sequence starting from 5-methoxy-1-tetralone. This pathway typically includes the introduction of a two-carbon unit at the C2 position, which is then converted to the carboxylic acid. A well-documented approach is the synthesis via an unsaturated nitrile intermediate[1].
Q2: Can you outline the key steps for synthesizing the carboxylic acid precursor from 5-methoxy-1-tetralone?
A2: Certainly. A reliable synthetic sequence is as follows:
-
Cyanosilylation and Elimination: 5-methoxy-1-tetralone is reacted with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) to form a cyanohydrin. Subsequent elimination of the hydroxyl group yields the α,β-unsaturated nitrile.
-
Hydrolysis: The resulting unsaturated nitrile is then hydrolyzed under basic conditions (e.g., aqueous potassium hydroxide) to the corresponding unsaturated carboxylic acid.
-
Reduction: Finally, the unsaturated carboxylic acid is catalytically hydrogenated (e.g., using H2 over Pd/C) to afford the desired 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid[1].
Q3: Are there alternative methods to introduce the carboxyl group?
A3: Yes, other classical methods in organic synthesis can be adapted. For instance, the Reformatsky reaction, which involves the reaction of an α-halo ester with a ketone in the presence of zinc, can be employed[2][3]. Another possibility is the Stobbe condensation, which utilizes a succinic ester and a strong base to react with the tetralone[4]. However, the cyanosilylation route is often preferred due to its high yields and reliability[1].
Experimental Protocol: Synthesis of 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
This protocol is adapted from established literature procedures[1].
Step 1: Synthesis of 5-methoxy-3,4-dihydronaphthalene-2-carbonitrile
-
To a solution of 5-methoxy-1-tetralone (1.0 eq) in a suitable aprotic solvent (e.g., benzene or dichloromethane), add trimethylsilyl cyanide (TMSCN, 1.5 eq) and a catalytic amount of zinc iodide (ZnI2, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a mild acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
The crude cyanohydrin is then subjected to elimination. This can be achieved by dissolving the crude product in pyridine and adding phosphorus oxychloride (POCl3) at 0°C, followed by stirring at room temperature.
-
Work up the reaction by pouring it into ice-water and extracting the product. Purify the crude product by column chromatography to obtain the α,β-unsaturated nitrile.
Step 2: Hydrolysis to 5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid
-
Dissolve the unsaturated nitrile from the previous step in a mixture of ethanol and a concentrated aqueous solution of potassium hydroxide (e.g., 50% KOH).
-
Heat the mixture at reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the unsaturated carboxylic acid.
Step 3: Catalytic Hydrogenation to 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
-
Dissolve the unsaturated carboxylic acid in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus or under a hydrogen balloon at atmospheric or slightly elevated pressure until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to yield the desired 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, which can be further purified by recrystallization if necessary.
Troubleshooting Guide for Carboxylic Acid Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Cyanosilylation/Elimination) | Incomplete reaction; decomposition of the cyanohydrin. | Ensure anhydrous conditions. Use freshly distilled TMSCN. Monitor the reaction closely by TLC to avoid prolonged reaction times that can lead to side products. |
| Low yield in Step 2 (Hydrolysis) | Incomplete hydrolysis of the nitrile. | Increase the reaction time or the concentration of the base. Microwave irradiation can sometimes accelerate this step. |
| Incomplete reduction in Step 3 (Hydrogenation) | Catalyst poisoning; insufficient hydrogen pressure. | Ensure the substrate is pure before hydrogenation, as impurities can poison the catalyst. Use a fresh batch of Pd/C. Increase the hydrogen pressure if using a Parr apparatus. |
| Formation of side products | Over-reduction of the aromatic ring. | Use milder hydrogenation conditions (e.g., lower pressure, shorter reaction time). Monitor the reaction progress carefully. |
Part 2: Esterification to Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Once the carboxylic acid precursor is obtained, the final step is its conversion to the methyl ester. Several methods can be employed, each with its own advantages and disadvantages.
Frequently Asked Questions (FAQs)
Q4: What are the common methods for the esterification of 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid?
A4: The most common methods for this transformation are:
-
Fischer Esterification: This is a classic acid-catalyzed esterification using methanol as both the solvent and reagent[5][6][7]. It is a cost-effective method but is an equilibrium process.
-
Diazomethane: This reagent provides a rapid and high-yielding methylation of carboxylic acids with minimal byproducts[2][8][9]. However, diazomethane is toxic and explosive, requiring special handling precautions.
-
Mitsunobu Reaction: This reaction allows for the esterification of carboxylic acids with alcohols under mild, neutral conditions using triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD)[3][10][11]. It is particularly useful for sterically hindered substrates.
Q5: Which esterification method is recommended for this specific substrate?
A5: For routine, large-scale synthesis, Fischer esterification is often the most practical choice due to its low cost and simplicity[5][6][7]. To drive the equilibrium towards the product, a large excess of methanol is typically used, and the water formed during the reaction can be removed. For smaller-scale syntheses where high purity and yield are paramount, and the necessary safety precautions can be taken, diazomethane is an excellent option[2][8][9]. The Mitsunobu reaction is a powerful alternative, especially if the carboxylic acid is sterically hindered or sensitive to acidic conditions, but it generates stoichiometric amounts of byproducts that require careful purification[3][10][11][12].
Experimental Protocols for Esterification
Protocol 1: Fischer Esterification [5][6][7]
-
Dissolve 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, ~5 mol%).
-
Heat the reaction mixture at reflux for 4-8 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution).
-
Remove the excess methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Protocol 2: Esterification with Diazomethane [2][8][9] Safety Precaution: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.
-
Dissolve the carboxylic acid (1.0 eq) in a mixture of diethyl ether and a small amount of methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add a freshly prepared ethereal solution of diazomethane dropwise with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction to stir at 0°C for 30 minutes.
-
Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
-
Evaporate the solvent under reduced pressure to obtain the crude methyl ester, which is often pure enough for subsequent use. If necessary, purify by column chromatography.
Protocol 3: Mitsunobu Reaction [3][10][11]
-
Dissolve the carboxylic acid (1.0 eq), triphenylphosphine (1.5 eq), and methanol (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate as byproducts. These can be removed by column chromatography. Alternatively, precipitating the byproducts by adding a non-polar solvent like diethyl ether or a mixture of hexane and ethyl acetate can simplify purification[12].
Troubleshooting Guide for Esterification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Fischer Esterification | Incomplete reaction due to equilibrium. | Use a larger excess of methanol. Remove water as it forms using a Dean-Stark trap with a suitable solvent (e.g., toluene). Increase the reaction time or the amount of acid catalyst. |
| Incomplete workup, loss of product. | Ensure complete extraction of the product. Be careful during the neutralization step to avoid hydrolysis of the ester. | |
| Incomplete reaction with Diazomethane | Insufficient diazomethane. | Ensure a slight excess of diazomethane is used (persistent yellow color). Use a freshly prepared solution of diazomethane. |
| Low yield in Mitsunobu Reaction | Steric hindrance; impure reagents. | For sterically hindered acids, consider using a more reactive phosphine or a different azodicarboxylate. Ensure all reagents are anhydrous. |
| Difficult purification. | Triphenylphosphine oxide can be challenging to remove. Consider using a polymer-supported triphenylphosphine or alternative purification techniques such as crystallization or trituration[12]. | |
| Hydrolysis of the ester during workup | Presence of strong base or acid. | Use mild basic solutions (e.g., saturated NaHCO3) for neutralization. Avoid prolonged contact with acidic or basic aqueous layers. |
Visualization of Synthetic Workflow
Diagram 1: Synthesis of the Carboxylic Acid Precursor
Caption: Overview of common esterification methods.
References
-
Mitsunobu Reaction - Organic Synthesis. [Link]
-
Banerjee, A. K., et al. "A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid." ARKIVOC, vol. 2016, no. 3, 2016, pp. 236-241. [Link]
- Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing.
-
Reformatsky Reaction | NROChemistry. [Link]
-
Mitsunobu reaction - Wikipedia. [Link]
-
Diazomethane Reactions to form Methyl Esters - YouTube. [Link]
-
Banerjee, A. K., et al. "Stobbe Condensation." Organic & Medicinal Chem IJ, vol. 11, no. 4, 2022. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Presser, A., & Hufner, A. "Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane." Journal of Organic Chemistry, vol. 69, no. 21, 2004, pp. 7235-7240. [Link]
-
What are the advantages and disadvantages of this type of esterification reaction which is methyl ester synthesis using diazomethane? - Quora. [Link]
-
Chinea, K., Arrieche, D. A., & Banerjee, A. K. "Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid." MOJ Biorg Org Chem, vol. 1, no. 5, 2017, pp. 145-146. [Link]
-
Mitsunobu Reaction - Organic Chemistry. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. [Link]
-
Stevens, R. V., et al. "Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations." ACS Central Science, vol. 6, no. 10, 2020, pp. 1836-1843. [Link]
-
Fischer Esterification - Organic Chemistry Portal. [Link]
-
Synthesis of (a) methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate. PrepChem. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Fischer–Speier esterification - Wikipedia. [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
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- 9. youtube.com [youtube.com]
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- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Troubleshooting the Synthesis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot reaction failures and optimize your synthetic route.
Introduction to the Synthesis
The synthesis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a valuable intermediate in pharmaceutical research, typically involves the formation of a β-keto ester from a tetralone precursor. A common and effective strategy is the C-acylation of the enolate of 5-methoxy-2-tetralone with a suitable acylating agent, such as methyl chloroformate or dimethyl carbonate. This guide will focus on troubleshooting this key transformation and potential pitfalls in the synthesis of the starting materials.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction to form the β-keto ester is resulting in a low yield or no product at all. What are the likely causes and how can I fix this?
A1: A low or zero yield in the formation of the β-keto ester from 5-methoxy-2-tetralone is a frequent issue with several potential root causes. A systematic approach to troubleshooting is crucial.
Possible Cause 1: Incomplete Enolate Formation. The first critical step is the quantitative deprotonation of the 5-methoxy-2-tetralone to form the corresponding enolate.
-
Explanation: The acidity of the α-protons in 2-tetralones is significant, but a sufficiently strong, non-nucleophilic base is required for complete enolate formation. Incomplete deprotonation leads to unreacted starting material and potential side reactions.
-
Suggested Solutions:
-
Choice of Base: Employ a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). These bases are excellent for generating kinetic enolates. Sodium hydride (NaH) can also be effective for generating the thermodynamic enolate.
-
Reaction Conditions: Ensure anhydrous conditions, as any trace of water will quench the strong base. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature Control: The formation of lithium enolates with LDA is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions.
-
Possible Cause 2: Ineffective Acylation. Once the enolate is formed, its reaction with the acylating agent (e.g., methyl chloroformate) must be efficient.
-
Explanation: The reactivity of the acylating agent and the stability of the enolate play a crucial role. A less reactive acylating agent or a decomposing enolate will lead to low yields.
-
Suggested Solutions:
-
Acylating Agent: Methyl chloroformate is generally a reactive and suitable acylating agent. Ensure it is fresh and of high purity. Alternatively, dimethyl carbonate can be used, often with a stronger base like sodium hydride.[1]
-
Addition Strategy: Add the acylating agent slowly to the pre-formed enolate solution at a low temperature to control the exothermicity of the reaction and prevent side reactions.
-
Possible Cause 3: Competing O-acylation. Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. O-acylation leads to the formation of a vinyl ester byproduct instead of the desired β-keto ester.
-
Explanation: The ratio of C- to O-acylation is influenced by factors such as the counterion, solvent, and the nature of the electrophile. Harder electrophiles tend to favor O-alkylation.[2]
-
Suggested Solutions:
-
Counterion and Solvent: Lithium enolates in ethereal solvents like THF generally favor C-alkylation. The use of more ionic alkali metals like potassium can sometimes increase the proportion of O-alkylation.[3]
-
Electrophile: While methyl chloroformate is generally effective for C-acylation, if O-acylation is a persistent issue, consider alternative acylating agents or reaction conditions.
-
Below is a troubleshooting workflow for low yield issues:
Caption: Troubleshooting workflow for low yield of the β-keto ester.
Q2: I am observing the formation of a significant amount of starting material (5-methoxy-2-tetralone) even after the reaction is complete. What is happening?
A2: The presence of unreacted starting material, especially when the reaction appears to have gone to completion by TLC, often points towards decarboxylation of the desired β-keto ester product during workup or purification.
-
Explanation: β-keto esters are susceptible to hydrolysis and subsequent decarboxylation, particularly under acidic or strongly basic conditions and at elevated temperatures.[4][5] The workup procedure is a critical step where this can occur, reverting the product back to the starting tetralone.
-
Suggested Solutions:
-
Mild Workup: Use a buffered aqueous workup with a mild acid (e.g., saturated ammonium chloride solution) to neutralize the reaction mixture. Avoid strong acids or bases.
-
Temperature Control: Keep the temperature low during the workup and extraction process.
-
Purification: When performing column chromatography, use a neutral stationary phase (e.g., silica gel deactivated with triethylamine) to prevent on-column decarboxylation. Avoid prolonged exposure to silica gel. Distillation, if feasible, should be conducted under reduced pressure to keep the temperature low.
-
The decarboxylation mechanism proceeds through a cyclic transition state after hydrolysis of the ester:
Caption: Decarboxylation of the β-keto acid intermediate.
Q3: My NMR spectrum shows the presence of a dialkylated product. How can I prevent this side reaction?
A3: The formation of a dialkylated product indicates that the initially formed β-keto ester is being deprotonated again and reacting with another equivalent of the acylating agent.
-
Explanation: The α-proton of the β-keto ester product is also acidic and can be removed by any excess strong base present in the reaction mixture, leading to a second acylation.
-
Suggested Solutions:
-
Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the base to ensure complete formation of the initial enolate, but avoid a large excess. Carefully control the stoichiometry of the acylating agent (typically 1.0 equivalent).
-
Reverse Addition: Consider adding the enolate solution to the acylating agent (reverse addition). This ensures that the acylating agent is always in excess relative to the enolate, minimizing the chance of the product enolate reacting.
-
Temperature Control: Maintain a low reaction temperature throughout the addition of the acylating agent to control the reaction rate.
-
Frequently Asked Questions (FAQs)
Q: What is the best method for synthesizing the starting material, 5-methoxy-2-tetralone?
A: Several synthetic routes to 5-methoxy-2-tetralone have been reported. A common approach involves the Birch reduction of 1,6-dimethoxynaphthalene, followed by hydrolysis.[6] Another route starts from 3-methoxyphenylacetic acid, which is converted to the corresponding acyl chloride and then reacted with ethylene in a Friedel-Crafts type reaction.[7] The choice of method will depend on the availability of starting materials and the scale of the synthesis.
Q: Can the methoxy group on the aromatic ring cause any issues during the synthesis?
A: The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. This can be a factor in the synthesis of the tetralone precursor, for instance, in Friedel-Crafts reactions, where it can influence the regioselectivity of cyclization. In the context of the β-keto ester formation, the methoxy group is generally stable. However, under harsh acidic conditions, there is a possibility of demethylation, although this is not a common issue under the conditions typically used for enolate chemistry.
Q: How can I confirm the successful formation of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate?
A: Spectroscopic methods are essential for characterization.
-
¹H NMR: Expect to see characteristic signals for the methoxy group (a singlet around 3.8 ppm), the aromatic protons, the aliphatic protons of the tetralone ring system, and the methyl ester group (a singlet around 3.7 ppm). The proton at the 2-position will likely be a multiplet.
-
¹³C NMR: Look for the carbonyl carbons of the ketone and the ester, the carbon of the methoxy group, and the aromatic and aliphatic carbons.
-
IR Spectroscopy: A strong absorption band for the ketone carbonyl (around 1715 cm⁻¹) and the ester carbonyl (around 1745 cm⁻¹) should be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the target molecule should be observed.
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate via Enolate Acylation
-
Enolate Formation:
-
To a solution of diisopropylamine (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.1 eq.) dropwise.
-
Stir the solution at 0 °C for 30 minutes to form LDA.
-
Cool the LDA solution to -78 °C.
-
Add a solution of 5-methoxy-2-tetralone (1.0 eq.) in anhydrous THF dropwise to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Acylation:
-
To the enolate solution at -78 °C, add methyl chloroformate (1.0 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient), taking care to avoid prolonged exposure to the silica gel.
-
Table 1: Reagent Stoichiometry and Conditions
| Reagent | Equivalents | Role | Key Considerations |
| 5-methoxy-2-tetralone | 1.0 | Starting Material | Must be pure and dry |
| Diisopropylamine | 1.1 | Base Precursor | Freshly distilled |
| n-Butyllithium | 1.1 | Base | Titrated solution is recommended |
| Methyl Chloroformate | 1.0 | Acylating Agent | Freshly opened bottle |
| THF | - | Solvent | Anhydrous |
References
- Carreira, E. M.; Pagenkopf, B. L. Enolate Alkylations. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 1, pp 1-46.
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. [Link]
-
Kumar, A.; et al. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal2013 , 7, 125. [Link]
-
Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? [Link]
-
Master Organic Chemistry. Decarboxylation. [Link]
- Google Patents. CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
- Patsnap. Synthesis method of 5-methoxy-2-tetralone.
Sources
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. aklectures.com [aklectures.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 7. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Welcome to the technical support center for the purification of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a series of troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate during purification and storage?
A1: The primary stability concerns for this molecule are hydrolysis of the methyl ester and demethylation of the methoxy group.
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which will yield the corresponding carboxylic acid.[1] This reaction, often referred to as saponification under basic conditions, can be a significant issue during aqueous workups or when using protic solvents with acidic or basic modifiers in chromatography.[2][3]
-
Demethylation: The methoxy group on the aromatic ring is generally stable under standard purification conditions. However, exposure to strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃) can lead to demethylation, forming the corresponding phenol.[4] It is crucial to avoid these harsh reagents during workup and purification.
For long-term storage, it is advisable to keep the compound in a cool, dry, and dark environment, preferably under an inert atmosphere, to minimize degradation.
Q2: What are the most probable impurities I should expect in my crude sample?
A2: The impurity profile largely depends on the synthetic route. A common route to similar tetralin-2-carboxylates involves the modification of a tetralone precursor.[5] Therefore, you should anticipate the following impurities:
-
Unreacted Starting Materials: Primarily the tetralone precursor, such as 5-methoxy-2-tetralone.
-
Byproducts of Carboxylation: If a Claisen-type condensation is used to introduce the carboxylate, side products from self-condensation of the tetralone or incomplete reaction may be present.
-
Hydrolysis Product: 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, resulting from the hydrolysis of the methyl ester during the reaction or workup.
-
Decarboxylation Product: If the carboxylic acid is formed and the reaction is heated, decarboxylation can occur to yield 5-methoxy-1,2,3,4-tetrahydronaphthalene.
A hypothetical impurity profile is illustrated in the diagram below.
Caption: Potential Impurity Pathways
Troubleshooting Guides
Problem 1: My TLC shows a streak instead of a clean spot for the product.
Answer: Streaking on a TLC plate for this compound is often indicative of acidic or basic impurities, or sample overloading. The carboxylic acid hydrolysis product is a common culprit.
Troubleshooting Steps:
-
Reduce Sample Concentration: Overloading the TLC plate is a frequent cause of streaking. Prepare a more dilute solution of your crude material and re-spot the plate.
-
Incorporate a Modifier in the Mobile Phase:
-
If you suspect the presence of the carboxylic acid hydrolysis product, adding a small amount of acetic acid (e.g., 0.5-1%) to your mobile phase can improve the spot shape by suppressing the ionization of the acidic impurity.
-
Conversely, if basic impurities are suspected, a small amount of a volatile base like triethylamine can be added.
-
-
Neutralize the Crude Sample Before Analysis: Before running the TLC, you can dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate) and wash it with a mild bicarbonate solution to remove acidic impurities, followed by a water wash. Dry the organic layer and then spot the TLC plate.
Problem 2: I am having difficulty separating my product from a closely eluting impurity via column chromatography.
Answer: This is a common challenge, especially when dealing with structurally similar impurities like the starting tetralone or a regioisomer.
Troubleshooting Workflow:
Caption: Decision workflow for improving chromatographic separation.
Detailed Steps:
-
Optimize TLC Separation: Before attempting another column, dedicate time to finding a TLC solvent system that provides the best possible separation between your product and the impurity. Test various ratios of non-polar and polar solvents. Based on protocols for similar compounds, a hexane/ethyl acetate or hexane/ether system is a good starting point.[5]
-
Fine-tune Column Chromatography Conditions:
-
Solvent System: Use the optimized solvent system from your TLC analysis. A less polar solvent system will generally increase the retention time and may improve the separation of closely eluting spots.
-
Gradient Elution: If an isocratic system fails, a shallow gradient elution can be very effective. Start with a low polarity mobile phase and gradually increase the polarity.
-
Column Dimensions and Packing: Use a longer, narrower column and ensure it is packed uniformly to maximize the number of theoretical plates.
-
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity compared to silica.
-
Preparative HPLC: For very challenging separations, preparative reverse-phase HPLC can be an excellent option. A C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point.
Problem 3: I am observing the appearance of a new, more polar spot on my TLC plate during workup or purification, and my yield is low.
Answer: This is a classic sign of ester hydrolysis to the more polar carboxylic acid.
Preventative Measures and Solutions:
-
Avoid Strong Acids and Bases: During the workup, use mild reagents. For example, use a saturated solution of sodium bicarbonate instead of sodium hydroxide to neutralize any acid. Ensure all reagents are removed by washing with brine.
-
Minimize Contact with Water: If possible, perform an anhydrous workup. If an aqueous workup is necessary, minimize the contact time and avoid excessive heating.
-
Use Aprotic Solvents for Chromatography: When performing column chromatography, use anhydrous, aprotic solvents (e.g., hexane, ethyl acetate, dichloromethane). Avoid using alcohols like methanol or ethanol in your mobile phase if acidic or basic impurities are present, as they can facilitate transesterification or hydrolysis.
-
Re-esterification: If a significant amount of the carboxylic acid has formed, you can potentially recover your product by re-esterifying the acid. A common method is to treat the mixture with methanol and a catalytic amount of acid (like sulfuric acid or HCl) or by using a milder esterification agent like diazomethane (with appropriate safety precautions).
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
This protocol is based on successful separations of similar tetralin derivatives.[5]
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your crude material in a volatile solvent like ethyl acetate or dichloromethane (0.5 mL).
-
Spotting: Use a capillary tube to spot a small amount of the solution onto the TLC plate.
-
Mobile Phase Systems:
-
System A (Non-polar): Hexane:Ethyl Acetate (4:1 v/v)
-
System B (More Polar): Hexane:Ethyl Acetate (2:1 v/v)
-
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization:
-
Examine the plate under UV light (254 nm).
-
Stain the plate using a potassium permanganate solution or a ceric ammonium molybdate stain, followed by gentle heating.
-
| Compound Type | Expected Rf in System A | Expected Rf in System B |
| Starting Tetralone | ~0.4 - 0.5 | ~0.6 - 0.7 |
| Product | ~0.3 - 0.4 | ~0.5 - 0.6 |
| Carboxylic Acid | ~0.0 - 0.1 (may streak) | ~0.1 - 0.2 (may streak) |
Protocol 2: Flash Column Chromatography Purification
This protocol is adapted from procedures used for structurally related compounds.[5]
-
Column Preparation:
-
Select a column with an appropriate diameter based on the amount of crude material.
-
Dry pack the column with silica gel (230-400 mesh).
-
Wet the silica gel with the initial, low-polarity mobile phase.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried silica to the top of the column.
-
-
Elution:
-
Isocratic Elution: Use the optimized solvent system from your TLC analysis (e.g., Hexane:Ethyl Acetate 4:1).
-
Gradient Elution (Recommended):
-
Start with a non-polar solvent system (e.g., 100% Hexane or Hexane:Ethyl Acetate 95:5).
-
Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A typical gradient might be from 5% to 30% ethyl acetate in hexane over several column volumes.
-
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
References
- Banerjee, A. K., Chinea, K., & Arrieche, D. A. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(3), 236-241.
-
PrepChem. (n.d.). Synthesis of (a) methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate. Retrieved from [Link]
- K.C. Nicolaou, & E.J. Sorensen. (1996). Classics in Total Synthesis. VCH.
-
Chem-Station. (2024). O-Demethylation. Retrieved from [Link]
- Banerjee, A. K., Bedoya, L., Vera, W. J., Melean, C., Mora, H., Laya, M. S., & Alonso, M. (2004). Novel Transformation of Methoxy Tetralones During Demethylation with Boron Trifluoride Etherate and Acetic Anhydride.
-
University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Demethylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
- Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146.
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Introduction: The Significance of a Key Pharmaceutical Intermediate
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a crucial building block in the synthesis of various neurologically active compounds. Its tetralin core, a bicyclic structure combining an aromatic and a cycloalkane ring, is a privileged scaffold found in numerous pharmaceuticals, including antidepressants and anti-Parkinsonian agents.[1] Specifically, this ester is a direct precursor to compounds with dopamine-like activities, making its efficient and scalable synthesis a topic of considerable interest for researchers in medicinal chemistry and drug development.[2][3]
This guide provides a comprehensive validation and comparison of prominent synthetic routes to this target molecule. We will dissect the strategic choices behind each pathway, present comparative experimental data, and offer detailed protocols for the most effective methods. Our analysis is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability for researchers in the field.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to synthesizing complex molecules begins with a retrosynthetic analysis, which deconstructs the target to identify potential starting materials and key bond formations. For Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, two primary disconnection strategies emerge, leading to distinct synthetic pathways.
Caption: Retrosynthetic analysis of the target ester.
Comparative Analysis of Synthetic Routes
We will now evaluate two primary, field-proven synthetic strategies, originating from different commercially available starting materials: 5-Methoxy-1-tetralone and 1,6-Dimethoxynaphthalene.
Route A: Synthesis from 5-Methoxy-1-tetralone
This is a robust and high-yielding pathway that builds the carboxylate functionality onto the pre-existing tetralone ring system. The key transformations involve the introduction of a nitrile group, followed by hydrolysis and reduction.
Reaction Scheme:
Caption: Synthetic pathway starting from 1,6-Dimethoxynaphthalene.
Causality Behind Experimental Choices:
-
Birch Reduction: The synthesis of 5-methoxy-2-tetralone from 1,6-dimethoxynaphthalene is achieved via a Birch reduction, using sodium metal in a mixture of ethanol and liquid ammonia. [4]This classic reaction is highly effective for the partial reduction of aromatic rings. The specific conditions, such as temperature control (15-35°C), are crucial for achieving high selectivity and avoiding over-reduction. [4]2. Conversion to Target: From the intermediate 5-methoxy-2-tetralone, several multi-step sequences can be envisioned to reach the target ester. One common path involves reductive amination to form the corresponding amine,[5] followed by conversion of the amino group to a carboxylate. However, these subsequent steps often involve harsh reagents and can lead to lower overall yields compared to Route A. For example, a six-step synthesis starting from 2-naphthoic acid, which involves a Birch reduction, only achieved a 27% overall yield to the corresponding amine. [6] While the Birch reduction itself is a powerful transformation, the overall pathway from 1,6-dimethoxynaphthalene to the target ester is often longer and less efficient than Route A. Some reported methods suffer from low total yields (e.g., 7.5%), the use of hazardous reagents like Na-Hg, and difficult reaction conditions. [4]
Performance Comparison
The following table summarizes the key performance indicators for the two primary synthetic routes, allowing for an objective comparison.
| Parameter | Route A (from 5-Methoxy-1-tetralone) | Route B (from Naphthalene Derivatives) |
| Starting Material | 5-Methoxy-1-tetralone | 1,6-Dimethoxynaphthalene or 2-Naphthoic Acid |
| Key Transformation | Catalytic Hydrogenation | Birch Reduction |
| Reported Overall Yield | High (reported as 87% to the carboxylic acid) [6] | Variable, often lower (e.g., 27-42% to related amines/acids) [2][6] |
| Number of Steps | 4 steps to the ester | Typically 5+ steps |
| Reagent & Safety Profile | Uses TMSCN (toxic), H₂ gas (flammable). | Uses Na metal, liquid NH₃ (cryogenic, toxic). Can involve hazardous reagents like Na-Hg. [4] |
| Scalability | Generally good, though handling H₂ requires specialized equipment. | Birch reduction can be challenging to scale up safely. |
Detailed Experimental Protocols
Based on the comparative analysis, Route A represents a more efficient and reliable method. The following is a detailed, step-by-step protocol synthesized from literature procedures.
Protocol: Synthesis via Route A
This workflow outlines the conversion of 5-Methoxy-1-tetralone to the target ester.
Caption: Experimental workflow for Route A.
Step 1: Synthesis of 5-Methoxy-3,4-dihydronaphthalene-2-carbonitrile [6]1. To a solution of 5-methoxy-1-tetralone in dry benzene, add zinc iodide as a catalyst. 2. Add trimethylsilyl cyanide (TMSCN) dropwise at room temperature and stir for 12 hours. 3. After the formation of the cyanohydrin is complete (monitored by TLC), cool the mixture and add pyridine, followed by phosphoryl chloride (POCl₃) for dehydration. 4. Work up the reaction by quenching with water and extracting with an organic solvent. 5. Purify the crude product by column chromatography to yield the α,β-unsaturated nitrile.
Step 2: Synthesis of 5-Methoxy-3,4-dihydronaphthalene-2-carboxylic Acid [6]1. Place the nitrile from Step 1 in a microwave-safe vessel with a 50% aqueous solution of potassium hydroxide. 2. Heat the mixture in a microwave reactor for 2 hours under reflux conditions. 3. After cooling, acidify the reaction mixture with HCl to precipitate the carboxylic acid. 4. Filter the solid, wash with water, and dry to obtain the unsaturated acid.
Step 3: Synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid [6]1. Dissolve the unsaturated acid from Step 2 in absolute ethanol in a hydrogenation vessel. 2. Add 10% Palladium on carbon (Pd/C) catalyst. 3. Pressurize the vessel with hydrogen gas (typically 50-200 psi, though atmospheric pressure can also work) and agitate until hydrogen uptake ceases. [2]4. Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate in vacuo to yield the saturated carboxylic acid.
Step 4: Synthesis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
-
Dissolve the carboxylic acid from Step 3 in an excess of dry methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, neutralize the acid, and remove the excess methanol.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the final ester product by column chromatography or distillation.
Conclusion and Authoritative Insights
The validation of synthetic routes for key pharmaceutical intermediates like Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is paramount for efficient drug development. Our comparative analysis demonstrates that the pathway commencing from 5-Methoxy-1-tetralone (Route A) is demonstrably superior in terms of overall yield, step economy, and reaction reliability. [6]The strategic sequence of cyanosilylation, microwave-assisted hydrolysis, and catalytic hydrogenation provides a robust and scalable method for producing the crucial carboxylic acid precursor with an impressive overall yield.
In contrast, routes involving a Birch reduction (Route B) , while mechanistically elegant, often present greater challenges in terms of scalability, safety, and overall efficiency for this specific target. [4]They may be suitable for accessing related structures but are less optimal for the direct synthesis of the title compound.
For researchers and drug development professionals, the choice of synthesis is a critical decision impacting project timelines and costs. The evidence strongly supports the adoption of the 5-methoxy-1-tetralone-based route for a reliable and high-yield production of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
References
- Preparation technique of 5-methoxy-2-tetralone.
-
A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2- carboxylic acid. ARKIVOC.[Link]
-
Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate.[Link]
-
A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ResearchGate.[Link]
-
Synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene. PrepChem.com.[Link]
-
Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Chirality and Activity: The Case of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
For researchers, scientists, and professionals in drug development, the decision to advance a racemic mixture versus a single enantiomer is a critical juncture. This guide delves into the comparative analysis of the racemic and enantiopure forms of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a compound belonging to a pharmacologically significant class of tetralin derivatives. While direct comparative data for this specific ester is not prevalent in public literature, this guide will provide the scientific rationale, established methodologies for synthesis and chiral separation, and a framework for comparative biological evaluation.
The Imperative of Chirality in Drug Action
The interaction of a small molecule with a biological target, such as an enzyme or receptor, is fundamentally a three-dimensional event. As the majority of biological macromolecules are chiral, they often exhibit stereoselectivity in their binding of chiral ligands. For a racemic mixture, it is common for one enantiomer (the eutomer) to be responsible for the desired pharmacological effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects or toxicity[1]. Therefore, the early characterization of the individual enantiomers is a cornerstone of modern drug discovery.
The tetralin scaffold, a key structural motif in our compound of interest, is present in numerous biologically active molecules. Derivatives of 2-aminotetralin, for instance, are well-known for their dopaminergic activity[2]. Furthermore, other substituted tetralins have been identified as potent ligands for serotonin (5-HT) and melatonin receptors[3][4]. This pharmacological precedent underscores the likelihood of stereoselective interactions with biological targets for Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Synthesis and Chiral Resolution: From Racemate to Enantiopure Forms
A logical first step in the investigation of a chiral compound is the synthesis of the racemic mixture, followed by the separation of the individual enantiomers.
Part 1: Synthesis of Racemic Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
The synthesis of the title compound can be achieved via the esterification of its corresponding carboxylic acid, 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. A robust synthesis for this acid has been reported, starting from 5-methoxy-1-tetralone[2]. The overall synthetic workflow is depicted below.
Figure 1: Proposed workflow for the synthesis of racemic Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Experimental Protocol: Synthesis of the Racemic Carboxylic Acid[2]
-
Formation of the α,β-Unsaturated Nitrile: To a solution of 5-methoxy-1-tetralone in benzene, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of zinc iodide (ZnI2). Stir at room temperature for 12 hours. The reaction is then treated with pyridine and phosphorus oxychloride to yield the α,β-unsaturated nitrile.
-
Hydrolysis to the α,β-Unsaturated Acid: The nitrile is hydrolyzed by heating in a microwave oven with an aqueous solution of potassium hydroxide (50%) for 2 hours.
-
Catalytic Hydrogenation: The resulting α,β-unsaturated acid is subjected to catalytic hydrogenation with 10% Palladium on carbon (Pd/C) in ethanol to yield the racemic 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
-
Esterification: The racemic acid is then esterified using a standard Fischer esterification method by refluxing in methanol with a catalytic amount of a strong acid, such as sulfuric acid, to produce the target methyl ester.
Part 2: Chiral Resolution of Enantiomers
With the racemic ester in hand, the next critical step is the separation of the (R)- and (S)-enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown excellent efficacy in resolving enantiomers of tetralin derivatives[1][4].
Figure 2: General workflow for the chiral resolution of enantiomers by HPLC.
Experimental Protocol: Chiral HPLC Separation[4]
-
Column Selection: A cellulose-based chiral stationary phase, such as Chiralcel OD-H (cellulose tris-3,5-dimethylphenylcarbamate), is a suitable starting point based on literature for similar compounds.
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol) is typically used. The ratio of hexane to alcohol is a critical parameter for optimizing the separation and should be systematically varied (e.g., starting with 90:10 hexane:isopropanol and adjusting as needed).
-
Detection: A UV detector is suitable for monitoring the elution of the enantiomers.
-
Optimization: The flow rate and the specific alcohol modifier can be adjusted to achieve baseline separation (Resolution, Rs > 1.5).
-
Fraction Collection and Analysis: Once the analytical method is established, it can be scaled to a semi-preparative or preparative scale to isolate sufficient quantities of each enantiomer for biological testing. The enantiomeric purity of the collected fractions should be confirmed by re-injecting them onto the analytical chiral column.
Framework for Comparative Biological Evaluation
Given the structural similarities to known dopaminergic and serotonergic ligands, a primary avenue for investigation would be to assess the activity of the racemic mixture and the individual enantiomers at these targets.
Hypothesized Biological Targets:
-
Dopamine Receptors (e.g., D1, D2, D3)
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7)
-
Melatonin Receptors (MT1, MT2)
-
Cyclooxygenase Enzymes (COX-1, COX-2)[5]
Proposed Experimental Workflow:
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A Comparative Guide to the Biological Activity of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Tetralin Scaffold
The 1,2,3,4-tetrahydronaphthalene, or tetralin, core is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to interact with various biological targets. The incorporation of a methoxy group and a methyl carboxylate ester at specific positions, as in the Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate series, offers unique electronic and steric properties that can be exploited for drug design. Derivatives of the tetralin moiety have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][2] This guide will focus on the potential anticancer and anti-inflammatory properties of this specific class of derivatives.
Comparative Analysis of Anticancer Activity
Structure-Activity Relationship (SAR) Insights
From the available literature on analogous compounds, several structure-activity relationships can be inferred for the anticancer potential of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate derivatives:
-
Substitution at the Carboxylate Group: Modification of the ester group to amides or other functional groups can significantly impact cytotoxicity. The nature of the substituent on the amide nitrogen can influence lipophilicity and hydrogen bonding capacity, thereby affecting target engagement.
-
Aromatic Ring Substituents: The position and nature of substituents on the aromatic portion of the tetralin ring are crucial. The 5-methoxy group is expected to influence the electronic properties of the ring system. Further substitutions could modulate activity.
-
Heterocyclic Hybrids: The fusion or attachment of heterocyclic rings to the tetralin scaffold has been a successful strategy in developing potent anticancer agents.[5][6][7] This suggests that derivatization of the Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate core with various heterocycles could yield compounds with enhanced efficacy.
Comparative Cytotoxicity Data of Structurally Related Tetralin Derivatives
The following table summarizes the in vitro cytotoxic activity of various tetralin derivatives against common human cancer cell lines. It is important to note that these compounds are not direct derivatives of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate but serve as valuable comparators.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 3a (tetralin-chalcone) | Hela (Cervix) | 3.5 µg/mL | 5-Fluorouracil | - | [7] |
| MCF-7 (Breast) | 4.5 µg/mL | 5-Fluorouracil | - | [7] | |
| 5a (dihydronaphthalene) | MCF-7 (Breast) | 0.93 ± 0.02 | Staurosporine | 6.08 ± 0.15 | [4] |
| 5d (dihydronaphthalene) | MCF-7 (Breast) | 1.76 ± 0.04 | Staurosporine | 6.08 ± 0.15 | [4] |
| 4b (thiazoline-tetralin) | MCF-7 (Breast) | 69.2 | Cisplatin | - | [5] |
| 4d (thiazoline-tetralin) | MCF-7 (Breast) | 71.8 | Cisplatin | - | [5] |
| 4h (thiazoline-tetralin) | A549 (Lung) | >100 | Cisplatin | - | [5] |
Experimental Protocols for Anticancer Activity Assessment
A systematic approach to evaluating the anticancer potential of novel Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate derivatives would involve a series of in vitro assays.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, Hela) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin) are included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Comparative Analysis of Anti-inflammatory Activity
Derivatives of tetralin and related structures have also shown promise as anti-inflammatory agents.[2][8] The proposed mechanism often involves the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins, which are regulated by enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenases (COX).
Structure-Activity Relationship (SAR) Insights
Based on studies of analogous compounds, the following SARs can be postulated for the anti-inflammatory activity of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate derivatives:
-
Carboxylic Acid Bioisosteres: The replacement of a carboxylic acid group, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), with bioisosteres like sulfonamides or other acidic moieties on the tetralin scaffold can influence COX-1/COX-2 selectivity and overall anti-inflammatory potency.[9]
-
Lipophilicity and Substituent Effects: The overall lipophilicity of the molecule, influenced by substituents on both the aromatic and aliphatic rings, plays a critical role in cell membrane permeability and interaction with target enzymes. The 5-methoxy group will contribute to the lipophilic character of the molecule.
-
Enzyme Inhibition: The ability of these derivatives to inhibit key inflammatory enzymes like COX-1, COX-2, and 5-lipoxygenase (5-LOX) would be a primary determinant of their anti-inflammatory efficacy.
Comparative Anti-inflammatory Data of Structurally Related Compounds
The table below presents in vitro anti-inflammatory data for compounds with structural similarities to the target scaffold.
| Compound ID | Assay | Target | IC50 (µM) / % Inhibition | Reference Compound | IC50 (µM) / % Inhibition | Reference |
| Compound 4 | COX-2 Inhibition | COX-2 | 65% at 10 µM | - | - | [9] |
| Compound 6b | COX-1 Inhibition | COX-1 | 87% at 10 µM | - | - | [9] |
| Thiourea 4 | Carrageenan Paw Edema | In vivo | 54.01% inhibition | Naproxen | - | [5] |
| Thiourea 7 | Carrageenan Paw Edema | In vivo | 54.12% inhibition | Naproxen | - | [5] |
Experimental Protocols for Anti-inflammatory Activity Assessment
The anti-inflammatory potential of novel Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate derivatives can be evaluated using a combination of in vitro and in vivo models.
In Vitro Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Reading: The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated group. IC50 values can be determined.
-
Cytotoxicity Assessment: A concurrent MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Caption: Simplified signaling pathway of LPS-induced NO production and the point of intervention for test compounds.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used animal model to assess the acute anti-inflammatory activity of new chemical entities.
Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A vehicle control and a positive control (e.g., Indomethacin or Diclofenac) are also included.
-
Induction of Edema: After a set time (e.g., 1 hour) post-compound administration, a sub-plantar injection of 1% carrageenan solution is given into the right hind paw of the animals.
-
Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.
Conclusion
While direct experimental evidence for the biological activity of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate derivatives is currently sparse, the analysis of structurally related compounds strongly suggests their potential as promising anticancer and anti-inflammatory agents. The tetralin scaffold provides a robust platform for further chemical modifications to optimize potency and selectivity. The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of this novel class of compounds. Future research should focus on the synthesis and comprehensive biological screening of a library of these derivatives to elucidate their therapeutic potential and establish definitive structure-activity relationships.
References
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Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules. [Link]
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Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis of Novel Tylophorine Derivatives and Evaluation of Their Anti-Inflammatory Activity. Molecules. [Link]
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Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules. [Link]
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Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. [Link]
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules. [Link]
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Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][5][10]diazepines. Bioorganic & Medicinal Chemistry. [Link]
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Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. European Journal of Medicinal Chemistry. [Link]
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Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. BioMed Research International. [Link]
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Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) Analogues: In Vitro Pharmacology and ADME Profile. Journal of Medicinal Chemistry. [Link]
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Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules. [Link]
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Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives. Molecules. [Link]
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Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. BioMed Research International. [Link]
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Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry. [Link]
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Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. European Journal of Medicinal Chemistry. [Link]
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Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. Molecules. [Link]
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Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalenmethylsulfonamido compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Methoxytetralin Carboxylate Isomers: A Comparative Analysis for Drug Discovery
Abstract
The 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurologically active agents. The introduction of a methoxy substituent on the aromatic ring significantly modulates the pharmacological profile of these molecules. This guide presents an in-depth comparison of methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate and its positional isomers (6-methoxy, 7-methoxy, and 8-methoxy). We will dissect the nuances in their synthesis, physicochemical properties, and biological relevance, providing researchers and drug development professionals with the critical data and experimental insights necessary to select the optimal scaffold for their specific therapeutic targets.
Introduction: The Tetralin Scaffold in Modern Drug Design
The tetralin framework, a hybrid of an aromatic benzene ring and a saturated cyclohexane ring, offers a unique combination of rigidity and conformational flexibility.[1] This structural motif is adept at mimicking the spatial arrangement of key pharmacophores, particularly the phenylethylamine moiety found in many neurotransmitters. Consequently, tetralin derivatives have been successfully developed as potent ligands for a variety of CNS targets.
The strategic placement of a methoxy group on the aromatic ring is a common and effective tactic in medicinal chemistry to fine-tune a molecule's properties. It can alter electronic distribution, lipophilicity, and metabolic stability, and critically, it dictates the orientation of the molecule within a receptor's binding pocket. This guide focuses on the methyl-2-carboxylate derivatives of methoxytetralins, versatile intermediates that can be readily converted into amides, amines, and other functional groups essential for biological activity. Understanding the distinct characteristics imparted by the methoxy group's position—at C5, C6, C7, or C8—is paramount for rational drug design.
Structural and Physicochemical Comparison of Isomers
The position of the methoxy group creates four distinct isomers, each with a unique electronic and steric profile. These subtle structural shifts can lead to significant differences in physical properties and, ultimately, biological function.
Caption: Chemical structures of the four key positional isomers.
A summary of the core physicochemical properties for the parent carboxylic acids and their corresponding methyl esters is provided below. These properties are fundamental for predicting solubility, membrane permeability, and formulation characteristics.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Precursor | Reference |
| 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | C₁₂H₁₄O₃ | 206.24 | 5-Methoxy-1-tetralone | [2] |
| Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | C₁₃H₁₆O₃ | 220.26 | - | - |
| 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | C₁₂H₁₄O₃ | 206.24 | 6-Methoxy-1-tetralone | [3] |
| Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | C₁₃H₁₆O₃ | 220.26 | - | - |
| 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | C₁₂H₁₄O₃ | 206.24 | 7-Methoxy-1-tetralone | [4] |
| Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | C₁₃H₁₆O₃ | 220.26 | - | [5] |
| 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | C₁₂H₁₄O₃ | 206.24 | 8-Methoxy-1-tetralone | [6][7][8] |
| Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | C₁₃H₁₆O₃ | 220.26 | - | [9] |
Comparative Synthesis and Experimental Insights
The synthetic accessibility of each isomer is a critical factor for its practical application in a research or development setting. Most syntheses commence from the corresponding methoxy-tetralone, but the yields and reaction pathways can differ substantially.
Synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
The 5-methoxy isomer is particularly noteworthy for its efficient synthesis, which has been reported with a high overall yield of 87%.[2] This pathway leverages the reactivity of 5-methoxy-1-tetralone. The high yield makes this isomer an attractive starting point for large-scale synthetic campaigns.
Caption: High-yield synthetic workflow for the 5-methoxy isomer.[2]
Synthesis of Other Isomers (6-, 7-, and 8-Methoxy)
Syntheses for the other isomers often follow similar principles, starting from their respective tetralone precursors. For instance, the synthesis of the 6-methoxy derivative can be achieved via catalytic hydrogenation of an unsaturated ester intermediate derived from 6-methoxy-1-tetralone.[10] The synthesis of 7-methoxy-1-oxo-2-naphthalene carboxylate involves the reaction of 7-methoxy-1-tetralone with dimethyl carbonate in the presence of sodium hydride.[5] The 8-methoxy isomer is also typically synthesized from its corresponding naphthol precursor through methylation and subsequent carboxylation reactions.[6]
While detailed yield comparisons are not always available in a single source, the literature suggests that the choice of catalysts and reaction conditions must be carefully optimized for each isomer due to differing steric and electronic effects from the methoxy group's placement.
Biological Activity and Therapeutic Potential: A Comparative Overview
The true value of these isomers is revealed in their distinct biological activities. The position of the methoxy group is a key determinant of receptor affinity and selectivity.
-
5-Methoxy Derivatives: This class is strongly associated with dopaminergic activity . The 2-amino derivative of 5-methoxytetralin is a known dopamine receptor agonist, making this scaffold highly relevant for neurodegenerative diseases like Parkinson's.[11] The 5,6-dihydroxy derivatives, which can be accessed from 5-methoxy precursors, are particularly potent.[2] The 5-methoxy group appears to correctly orient the molecule within the dopamine receptor binding site, mimicking the catechol moiety of dopamine itself.
-
6-Methoxy Derivatives: Research on this isomer has pointed towards activity at sigma (σ) receptors .[12] N-substituted derivatives of 6-methoxytetralin have been synthesized and evaluated for their agonist or antagonist activity at σ₁ and σ₂ receptors, which are implicated in a range of neurological disorders and cancer.
-
7-Methoxy Derivatives: These compounds have been explored for a variety of biological activities. For example, derivatives of 3-carboxy-7-methoxy-1-tetralone have been synthesized and investigated for potential therapeutic applications.[13] This scaffold serves as a versatile starting point for creating libraries of compounds for broader screening.
-
8-Methoxy Derivatives: While less explored biologically in the literature compared to the 5- and 6-isomers, the 8-methoxy-tetralin scaffold is an important chemical intermediate.[6][14] Its unique steric hindrance, with the methoxy group adjacent to the fused ring system, could lead to novel selectivity profiles at various receptors and enzymes.
Detailed Experimental Protocol: Synthesis of 5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic Acid[3]
This protocol is provided as a self-validating system, with expected yields and characterization data based on published results. It demonstrates a robust and efficient method for preparing a key intermediate.
Objective: To synthesize 5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic Acid in high yield from 5-Methoxy-1-tetralone.
Materials:
-
5-Methoxy-1-tetralone
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI₂) (catalyst)
-
Benzene (solvent)
-
Potassium hydroxide (KOH)
-
10% Palladium on carbon (Pd/C)
-
Ethanol (solvent)
-
Standard glassware for organic synthesis
-
Microwave reactor
-
Hydrogenation apparatus
Step 1: Synthesis of α,β-Unsaturated Nitrile
-
Rationale: This step introduces the cyano group, which will be hydrolyzed to the carboxylic acid. The use of TMSCN with a Lewis acid catalyst like ZnI₂ is a standard and effective method for the cyanohydrin formation followed by elimination to the unsaturated nitrile.
-
In a round-bottom flask under an inert atmosphere, dissolve 5-methoxy-1-tetralone in dry benzene.
-
Add a catalytic amount of zinc iodide.
-
Add trimethylsilyl cyanide dropwise at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction and perform an aqueous workup. Purify the crude product via column chromatography.
-
Expected Yield: ~91%
Step 2: Microwave-Assisted Hydrolysis to the Unsaturated Acid
-
Rationale: Microwave-assisted synthesis dramatically reduces the reaction time for the hydrolysis of the nitrile to a carboxylic acid. The use of a strong base (KOH) in an aqueous solution facilitates this transformation.
-
Combine the α,β-unsaturated nitrile from Step 1 with a 50% aqueous solution of potassium hydroxide in a microwave-safe vessel.
-
Heat the mixture in a microwave reactor for 2 hours.
-
After cooling, acidify the reaction mixture with concentrated HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and evaporate the solvent to yield the unsaturated acid.
-
Expected Yield: ~96%
Step 3: Catalytic Hydrogenation to the Saturated Acid
-
Rationale: The final step involves the reduction of the carbon-carbon double bond. Catalytic hydrogenation using palladium on carbon is a highly efficient and clean method for this transformation, typically proceeding with near-quantitative yield.
-
Dissolve the unsaturated acid from Step 2 in absolute ethanol.
-
Add 10% Pd/C catalyst to the solution.
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere.
-
Stir the reaction until hydrogen uptake ceases.
-
Filter the mixture through Celite to remove the catalyst and evaporate the solvent.
-
Expected Yield: ~99%
-
Overall Expected Yield: ~87%
Conclusion and Future Outlook
The positional isomerism of the methoxy group on the tetralin-2-carboxylate scaffold is not a trivial structural change. It is a powerful design element that profoundly influences synthetic strategy, physicochemical properties, and, most importantly, biological activity.
-
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate stands out due to its high-yield synthesis and its direct relevance to dopamine receptor agonists, making it a prime candidate for projects in neurodegenerative disease research.[2][11]
-
The 6-methoxy isomer provides a gateway to modulating sigma receptors, a target area with significant therapeutic potential.[12]
-
The 7- and 8-methoxy isomers represent less explored but potentially valuable scaffolds for generating novel chemical entities with unique pharmacological profiles.
For drug development professionals, the choice of isomer should be a deliberate one, guided by the therapeutic target and the synthetic feasibility. The high efficiency of the 5-methoxy isomer's synthesis makes it particularly attractive for initial library development and scale-up activities. Future research should focus on obtaining comparative, head-to-head pharmacological data for all four isomers across a panel of CNS receptors to build a more comprehensive structure-activity relationship map.
References
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Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146. [Link]
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A Comparative Guide to the Structure-Activity Relationships of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from the literature to illuminate how structural modifications to this tetralin scaffold influence biological activity. We will explore the synthetic rationale behind these modifications and present comparative data from relevant biological assays.
Introduction: The Privileged Tetralin Scaffold
The 1,2,3,4-tetrahydronaphthalene, or tetralin, nucleus is a well-established "privileged scaffold" in medicinal chemistry. Its rigidified phenethylamine backbone serves as a versatile template for designing ligands for a variety of biological targets, particularly G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[1] The inherent conformational constraint of the tetralin system allows for a more precise probing of receptor binding pockets compared to more flexible analogs. The introduction of a methoxy group at the 5-position and a methyl carboxylate at the 2-position, as in our core molecule of interest, provides a key starting point for further functionalization and SAR exploration. Tetralin analogs have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and neurological effects.[2][3]
Core Synthesis Strategies
The synthesis of the 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid scaffold and its ester derivatives often begins with a substituted tetralone. A common precursor, 5-methoxy-1-tetralone, can be transformed into the corresponding 2-naphthoic acid through a multi-step sequence. An improved synthesis of 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid has been reported with an overall yield of 87%.[4] This method involves the treatment of 5-methoxy-1-tetralone with trimethylsilyl cyanide, followed by hydrolysis and catalytic hydrogenation.[4]
Another key intermediate, 5-methoxy-2-tetralone, is crucial for synthesizing drugs targeting Parkinson's syndrome.[5] Its preparation can be achieved through the Birch reduction of 1,6-dimethoxynaphthalene.[5] These synthetic routes provide the foundational chemistry upon which further analog development is built.
Experimental Workflow: Synthesis of 5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic Acid
Caption: Synthetic scheme for 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid.
Structure-Activity Relationship Analysis
Due to a lack of comprehensive SAR studies focused solely on Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate analogs, this guide will draw comparisons from broader studies on substituted tetralin and tetrahydronaphthalene derivatives to infer potential SAR trends.
Modifications of the Carboxylate Group
The ester functionality at the 2-position is a prime site for modification to influence physicochemical properties and target engagement. Conversion of the carboxylic acid to amides or other bioisosteres can dramatically alter biological activity. For instance, in a series of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis, the nature of the amide substituent was critical for potency.[6] While not directly analogous to our core molecule, this highlights the importance of exploring diverse functionalities at this position.
Aromatic Ring Substitutions
The methoxy group at the 5-position is a key determinant of activity in many tetralin-based compounds. The position and nature of electron-donating or electron-withdrawing groups on the aromatic ring can significantly impact receptor affinity and selectivity. For example, in the context of 2-aminotetralin derivatives, substitutions on the aromatic ring are known to modulate activity at dopamine and serotonin receptors.[1]
In a study of thiazoline-tetralin derivatives, various substitutions on a phenyl ring attached to the core structure led to significant differences in anticancer activity.[7][8] For example, a 4-methoxyphenyl moiety on the thiazoline ring of a tetralin derivative resulted in the highest antitumor efficiency against the MCF-7 cell line.[7][8] Conversely, compounds bearing 4-bromo, 4-chloro, and 4-fluorophenyl groups showed excellent apoptosis levels against the A549 cell line.[7][8] This suggests that even distal substitutions can have a profound impact on the biological profile of tetralin-based compounds.
Modifications of the Tetralin Ring System
Alterations to the saturated portion of the tetralin ring can influence the molecule's overall conformation and how it is presented to the biological target. While the core tetralin structure is often maintained for its advantageous rigidity, the introduction of further substituents or the variation of existing ones can fine-tune activity.
Comparative Biological Data
The biological activities of tetralin derivatives are diverse. The following table summarizes the activities of various substituted tetralins, providing a basis for comparison and hypothesis generation for future analog design based on the Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate scaffold.
| Compound Series | Biological Target/Activity | Key Findings | Reference |
| Thiazoline-Tetralin Derivatives | Anticancer (MCF-7, A549 cell lines) | Compound with a 4-methoxyphenyl group showed highest activity against MCF-7. Compounds with halo-phenyl groups were potent against A549. | [7][8] |
| Tetrahydronaphthalene Amides | Antitubercular (Mycobacterium tuberculosis) | Amide linker and terminal benzene ring substituents were critical for activity. | [6] |
| Dihydronaphthalene Derivatives | Anticancer (MCF-7 cell lines) | Several compounds showed potent cytotoxic activities with IC50 values more potent than the reference drug Staurosporine. | [9][10] |
| 2-Aminotetralin Derivatives | Dopamine and Serotonin Receptor Ligands | Aromatic ring and amino group substitutions profoundly affect pharmacological profiles. | [1] |
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, detailed experimental protocols for key assays are provided below.
Protocol 1: General Procedure for Synthesis of Thiazoline-Tetralin Derivatives
A general synthetic route to novel N'-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives has been described.[7][8] This involves the reaction of a tetralin-based acetohydrazide with various substituted thiazoles. The specific reaction conditions and purification methods are detailed in the original publication.
Protocol 2: Cytotoxicity Assay (MTT Assay)
The anticancer potency of synthesized compounds can be evaluated on various cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., NIH/3T3) using the MTT method.[7][8]
-
Cells are seeded in 96-well plates and incubated for 24 hours.
-
Compounds are added at various concentrations and incubated for another 48 hours.
-
MTT solution is added, and the plates are incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
IC50 values are calculated from the dose-response curves.
Experimental Workflow: Cytotoxicity Evaluation
Caption: A typical workflow for determining compound cytotoxicity using the MTT assay.
Conclusion and Future Directions
The Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and comprehensive SAR studies on its immediate analogs are limited in the public domain, by drawing parallels from related tetralin series, we can infer valuable guiding principles for future drug design. The key takeaways are:
-
Modification of the carboxylate moiety is a critical handle for modulating activity and physicochemical properties.
-
Aromatic ring substitution patterns significantly influence biological specificity and potency.
-
The inherent rigidity of the tetralin core is a valuable feature that should be leveraged in ligand design.
Future research should focus on the systematic exploration of substitutions at the 2-, 5-, and other positions of the tetralin core to build a more complete SAR picture. The synthesis and screening of focused libraries based on the insights presented in this guide will undoubtedly lead to the discovery of novel and potent biological modulators.
References
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ResearchGate. (n.d.). Synthesis and Study of Biological Activities of Novel Analogues of Tetralins. Retrieved from [Link]
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Turan-Zitouni, G., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 23(1), 135. Available from: [Link]
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Turan-Zitouni, G., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. PubMed, 29320423. Available from: [Link]
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Abdel-Wahab, B. F., et al. (2017). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 22(10), 1695. Available from: [Link]
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Jones, A. M., et al. (2017). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed Central, 59, 134-154. Available from: [Link]
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Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146. Available from: [Link]
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Abdel-Wahab, B. F., et al. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Molecules, 25(24), 5897. Available from: [Link]
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"comparing analytical methods for Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate"
An In-Depth Guide to the Analytical Quantification and Characterization of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of intermediates and final products is paramount. Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a key structural motif in the synthesis of various biologically active molecules, presents unique analytical challenges, most notably due to its chiral center at the C-2 position. This guide provides a comprehensive comparison of the primary analytical techniques used for the characterization, quantification, and enantiomeric purity assessment of this molecule. We will delve into the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals toward the most effective analytical strategies.
The Analytical Imperative for a Chiral Tetralin Derivative
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is more than a simple chemical entity; it is often a critical building block where stereochemistry can dictate biological activity. The differential effects of enantiomers in biological systems are well-documented, making the accurate determination of enantiomeric excess (%ee) a non-negotiable aspect of quality control. Therefore, an analytical strategy must not only confirm the structure and purity of the compound but also resolve and quantify its stereoisomers. This guide will focus on the three pillars of analysis for this molecule: High-Performance Liquid Chromatography (HPLC) for purity and enantiomeric separation, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and sensitive detection, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.
Strategic Selection of Analytical Methods
The choice of an analytical method is not arbitrary; it is dictated by the specific question being asked. Are you performing routine quality control on a known synthesis batch? Are you identifying an unknown impurity? Or are you confirming the absolute configuration of a newly synthesized enantiomer? The following diagram outlines a logical workflow for method selection.
Caption: A decision tree guiding the selection of the primary analytical technique based on the specific research objective.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Chiral Separation
HPLC is arguably the most versatile tool for the analysis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. Its applicability to non-volatile compounds makes it superior to GC for routine quantification without derivatization.
A. Achiral (Reverse-Phase) HPLC for Purity Assessment
Expertise & Experience: The fundamental goal here is to separate the main compound from any synthesis-related impurities, such as starting materials or by-products. A reverse-phase C18 column is the logical starting point. The tetralin core is moderately non-polar, making it well-suited for retention on a C18 stationary phase. The mobile phase, typically a mixture of acetonitrile or methanol and water, is chosen to elute the compound with a good peak shape and a reasonable retention time. An acidic modifier like formic or phosphoric acid is often added to the mobile phase to ensure that any carboxylic acid impurities are protonated, leading to consistent retention and sharper peaks[1].
-
System: HPLC with UV Detector (set to ~275 nm, the approximate λmax for a methoxy-substituted aromatic ring).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in acetonitrile at approximately 1 mg/mL.
Trustworthiness: This method is self-validating. Peak purity can be assessed using a Diode Array Detector (DAD) to check for spectral homogeneity across the peak. A well-defined, sharp peak for the main component with good separation from other minor peaks provides confidence in the purity assessment.
B. Chiral HPLC for Enantiomeric Separation
Expertise & Experience: Resolving enantiomers is impossible on an achiral column as they have identical physical properties[2]. The key is to introduce a chiral environment. This is most effectively achieved using a Chiral Stationary Phase (CSP). For tetralin derivatives, polysaccharide-based (e.g., cellulose or amylose derivatives) or cyclodextrin-based CSPs are highly effective[3]. The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different energies of interaction, leading to different retention times[2][4]. The choice of mobile phase (often a mix of alkanes like hexane and an alcohol like isopropanol) is critical and heavily influences the separation[3].
Caption: Principle of chiral separation where enantiomers form diastereomeric complexes with differing stability on a CSP.
-
System: HPLC with UV Detector.
-
Column: Chiral β-cyclodextrin bonded column (e.g., CYCLOBOND I 2000) or a polysaccharide-based column.
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The optimal ratio must be determined experimentally.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C (temperature can significantly affect resolution)[3].
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve racemic standard and sample in the mobile phase at ~0.5 mg/mL.
Trustworthiness: The protocol is validated by first injecting a racemic (50:50) standard to confirm the baseline separation of the two enantiomer peaks. The sample is then injected, and the peak areas are used to calculate the enantiomeric excess (%ee).
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Impurities
Expertise & Experience: While HPLC is the primary tool, GC-MS excels at identifying and quantifying volatile or semi-volatile impurities that might be missed by HPLC. The target molecule itself is sufficiently volatile for GC analysis. The mass spectrometer provides invaluable structural information based on the fragmentation pattern of the molecule, allowing for the tentative identification of unknown impurities[5][6]. For tetralin derivatives, characteristic fragments often arise from the cleavage of the ester group and fragmentations of the tetralin ring system[7].
Causality: Why use GC-MS if HPLC works? GC columns offer significantly higher separation efficiency (more theoretical plates) than HPLC columns, enabling the resolution of closely related, isomeric impurities. Furthermore, the sensitivity of MS detection is often superior to UV, making it ideal for trace-level analysis.
-
System: Gas Chromatograph coupled to a Mass Spectrometer (Electron Ionization source).
-
Column: A mid-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 150 °C, hold for 1 minute, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Injector: Splitless mode, 250 °C.
-
MS Parameters: Scan range 40-450 m/z. Ion source temperature 230 °C.
-
Sample Preparation: Dilute sample in a suitable solvent like Dichloromethane or Ethyl Acetate to ~100 µg/mL.
Trustworthiness: The identity of the main peak is confirmed by matching its mass spectrum with a reference spectrum if available, or by interpreting the fragmentation pattern. The NIST mass spectral library is an authoritative source for matching spectra of potential impurities[8]. The relative abundance of impurities is determined by comparing their peak areas to that of the main compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
Expertise & Experience: NMR is the most powerful technique for the unambiguous structural elucidation of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. While HPLC and GC can separate components, only NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: Confirms the presence of all protons and their chemical environments. Key signals to look for include the aromatic protons (typically 2-3 distinct signals), the methoxy singlet (~3.8 ppm), the methyl ester singlet (~3.7 ppm), and the complex aliphatic protons of the tetralin ring[9][10][11].
-
¹³C NMR: Confirms the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester will be a key downfield signal (~175 ppm)[9][10].
-
2D NMR (COSY, HSQC): These experiments are used to definitively assign which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC), providing irrefutable proof of the structure.
Trustworthiness: NMR is a primary analytical method. The observed chemical shifts and coupling constants are fundamental properties of the molecular structure. Data from published syntheses of similar compounds serve as an authoritative reference for expected spectral patterns[9][12][13].
-
System: NMR Spectrometer (300 MHz or higher for better resolution).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If structural ambiguity exists, acquire 2D COSY and HSQC spectra.
-
Distinguishing Enantiomers with NMR: Standard NMR cannot distinguish between enantiomers. However, by reacting the racemic compound with a chiral derivatizing agent (CDA), such as Mosher's acid, the enantiomers are converted into diastereomers[4]. These diastereomers have different spatial arrangements and will exhibit distinct signals in the NMR spectrum, allowing for their quantification[4].
Comparative Summary of Analytical Methods
| Parameter | Reverse-Phase HPLC | Chiral HPLC | GC-MS | NMR Spectroscopy |
| Primary Use | Purity, Quantification | Enantiomeric Purity (%ee) | Volatile Impurity ID | Structural Elucidation |
| Sensitivity | Good (µg/mL) | Good (µg/mL) | Excellent (ng/mL - pg/mL) | Low (mg) |
| Resolution | Good | Excellent (for enantiomers) | Excellent | N/A (for separation) |
| Quantification | Excellent | Excellent | Good (with standards) | Good (with internal std) |
| Analysis Time | ~15-20 min | ~20-40 min | ~20-30 min | 5 min - several hours |
| Sample Prep | Simple dissolution | Simple dissolution | Simple dissolution | Dissolution in expensive solvent |
| Key Advantage | Robust, versatile, routine QC | Only reliable way to measure %ee | High sensitivity, structural info | Unambiguous structure proof |
| Key Limitation | Cannot separate enantiomers | Column choice is critical | Not for non-volatile compounds | Low sensitivity, high cost |
Conclusion
The comprehensive analysis of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate requires a multi-faceted approach. No single technique can provide all the necessary answers.
-
For routine process control and purity assessment, a validated reverse-phase HPLC method is the most efficient and reliable choice.
-
For ensuring stereochemical integrity, which is critical for pharmaceutical applications, chiral HPLC is indispensable.
-
For in-depth impurity profiling and trace analysis, the superior sensitivity and resolving power of GC-MS make it the method of choice.
-
For ultimate structural confirmation and characterization of new synthetic routes or novel impurities, NMR spectroscopy stands alone as the definitive tool.
By understanding the strengths and causal principles behind each of these methods, researchers can design a robust, logical, and scientifically sound analytical strategy to ensure the quality, safety, and efficacy of their chemical entities.
References
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Armstrong, D. W., Gahm, K. H., et al. (1997). Synthesis, Enantioselective Separation, and Identification of Racemic Tetralin, Indan, and Benzosuberan Derivatives. Microchemical Journal, 57(2), 149-165). Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. Available at: [Link]
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SIELC Technologies. (2018). Tetralin. Available at: [Link]
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ARKIVOC. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC 2016(iii), 236-241. Available at: [Link]
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Lopez-Sanchez, A., et al. (2019). Biodegradation of Tetralin: Genomics, Gene Function and Regulation. PMC. Available at: [Link]
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Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available at: [Link]
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Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-methoxy-1, 2, 3, 4- tetrahydro -2-naphthoic acid. MOJ Biorg Org Chem, 1(5), 145‒146. Available at: [Link]
-
Chemical Science. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. Available at: [Link]
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Forensic Chemistry. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Available at: [Link]
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House, D. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. Orochem Technologies. Available at: [Link]
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Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. Available at: [Link]
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ResearchGate. (n.d.). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Available at: [Link]
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PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydronaphthalene. Available at: [Link]
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mVOC 4.0. (n.d.). 1,2,3,4-Tetrahydronaphthalene. Available at: [Link]
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PMC - NIH. (n.d.). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Available at: [Link]
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ResearchGate. (n.d.). (PDF) New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Available at: [Link]
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MDPI. (n.d.). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Available at: [Link]
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A Comparative Guide to the Efficacy of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate and Analogs in Preclinical Assays
This guide provides a comprehensive comparison of the biological efficacy of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate and structurally related analogs across a spectrum of in vitro assays. As researchers and drug development professionals navigate the complex landscape of small molecule therapeutics, understanding the nuanced activity profiles of novel chemical entities is paramount. This document synthesizes available data on the dopaminergic, serotonergic, cytotoxic, and antimicrobial activities of this class of compounds, offering insights into their potential therapeutic applications and guiding future research endeavors.
Introduction: The Tetralin Scaffold in Medicinal Chemistry
The 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid, partially saturated bicyclic system allows for precise spatial orientation of functional groups, facilitating interactions with a variety of biological targets. The methoxy and carboxylate moieties of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, in particular, suggest potential interactions with receptors and enzymes involved in neurotransmission, cancer cell proliferation, and microbial growth. This guide will explore the available experimental evidence for these potential activities.
Dopaminergic and Serotonergic Receptor Modulation
Derivatives of the 5-methoxytetralin core have been investigated for their ability to modulate dopamine and serotonin receptors, key targets in the treatment of neurological and psychiatric disorders. While direct experimental data for Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is limited in the public domain, studies on closely related analogs provide valuable insights into the structure-activity relationships (SAR) governing receptor affinity and efficacy.
A study on N-arylmethyl substituted (R)-5-methoxy-2-(propylamino)tetralins revealed that these compounds can act as antagonists or inverse agonists at the dopamine D2A receptor[1][2]. For instance, (R)-2-[(Benzyl)propylamino]-5-methoxytetralin was identified as a potent inverse agonist in a [³⁵S]GTPγS binding assay, indicating its ability to reduce the basal activity of the receptor[1][2]. This suggests that the 5-methoxytetralin scaffold can be a valuable starting point for the design of dopamine receptor modulators.
Similarly, the serotonergic system is a frequent target for tetralin-based compounds. Research into 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and its derivatives has highlighted the role of the 5-methoxy group in modulating affinity and selectivity for serotonin receptor subtypes, particularly the 5-HT1A and 5-HT2A receptors[1][3][4]. Although structurally distinct from the topic compound, these studies underscore the importance of the methoxy substituent in fine-tuning serotonergic activity[1][3][4].
Comparative Data for Dopamine Receptor Ligands:
| Compound/Analog | Receptor Target | Assay Type | Efficacy | Reference |
| (R)-2-[(Benzyl)propylamino]-5-methoxytetralin | Dopamine D2A | [³⁵S]GTPγS Binding | Inverse Agonist | [1][2] |
| Related (R)-2-amino-5-methoxytetralin derivatives | Dopamine D2A | Radioligand Binding | Antagonists | [1][2] |
Experimental Workflow: Dopamine Receptor [³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
Workflow for a [³⁵S]GTPγS binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells expressing the dopamine receptor of interest.
-
Harvest cells and homogenize in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in assay buffer.
-
-
Assay Incubation:
-
In a microplate, combine the membrane preparation, varying concentrations of the test compound, a fixed concentration of [³⁵S]GTPγS, and GDP.
-
Incubate the plate at a controlled temperature for a specific duration to allow for binding equilibrium.
-
-
Detection:
-
Terminate the reaction by rapid filtration through a filter mat, which traps the membranes with bound [³⁵S]GTPγS.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound to determine agonist, antagonist, or inverse agonist activity.
-
Cytotoxic Activity Against Cancer Cell Lines
The tetralin scaffold has also been explored for its potential as an anticancer agent. While no specific data exists for Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, several studies have evaluated the cytotoxic effects of other tetralin derivatives against various cancer cell lines.
One study investigated a series of 2-(4-halo-phenylmethylene)-3,4-dihydronaphthalene-1-ones for their cytotoxicity against HeLa, MDA-MB-468, and MCF-7 cancer cells[5][6][7][8]. Although none of the compounds showed high potency, some exhibited a statistically significant reduction in cell survival at micromolar concentrations[5][6][7][8]. For example, one compound demonstrated a synergistic cytotoxic effect with doxorubicin against HeLa cells, suggesting a potential role in combination chemotherapy[5][6][7][8].
Another study on novel thiazoline-tetralin derivatives reported varying levels of cytotoxicity against MCF-7 and A549 cell lines[9]. These findings indicate that the tetralin core can be a viable template for the design of new cytotoxic agents, and further derivatization of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate could yield compounds with improved anticancer activity.
Comparative Data for Cytotoxicity of Tetralin Derivatives:
| Compound/Analog | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 2-(4-halo-phenylmethylene)-3,4-dihydronaphthalene-1-ones | HeLa, MDA-MB-468, MCF-7 | MTT | > 10 | [5][6][7][8] |
| Thiazoline-tetralin derivatives | MCF-7 | MTT | 69.2 - >1000 | [9] |
| Thiazoline-tetralin derivatives | A549 | MTT | Varies | [9] |
Experimental Workflow: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Workflow for an MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound. Include appropriate controls (vehicle and positive control for cytotoxicity).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Antimicrobial Activity
The potential of tetralin derivatives as antimicrobial agents has also been explored. A study on novel tetralone derivatives containing an aminoguanidinium moiety demonstrated significant antibacterial activity against a panel of ESKAPE pathogens, which are a leading cause of nosocomial infections[10][11]. The most active compounds in this series exhibited Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range against Gram-positive bacteria[10][11].
Another study on new tetralone esters reported significant antibacterial and antifungal activities for some of the synthesized compounds[5]. These findings suggest that the tetralin scaffold can be functionalized to create potent antimicrobial agents. The presence of the carboxylic acid ester in Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate provides a handle for further chemical modification to potentially enhance its antimicrobial properties.
Comparative Data for Antimicrobial Activity of Tetralone Derivatives:
| Compound/Analog | Bacterial Strain(s) | Assay Type | MIC (µg/mL) | Reference |
| Aminoguanidinium-tetralone derivatives | Gram-positive bacteria | Broth Microdilution | 0.5 - 4 | [10][11] |
| New tetralone esters | Various bacteria and fungi | Not specified | Significant activity reported | [5] |
Experimental Workflow: Broth Microdilution for MIC Determination
This is a standard method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare a standardized inoculum of the test bacterium.
-
-
Inoculation:
-
Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion and Future Directions
The available evidence suggests that the 5-methoxytetralin scaffold, as exemplified by Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate and its analogs, holds promise for the development of novel therapeutic agents. While direct biological data for the title compound is sparse, the activity profiles of related derivatives in dopaminergic, serotonergic, cytotoxic, and antimicrobial assays provide a strong rationale for its further investigation.
Future research should focus on the systematic evaluation of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate in a panel of these assays to establish its primary biological activity. Subsequent medicinal chemistry efforts can then be directed towards optimizing its potency, selectivity, and pharmacokinetic properties based on the initial screening results. The insights provided in this guide serve as a foundational resource for researchers embarking on the exploration of this intriguing class of molecules.
References
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Synthesis and study of antimicrobial activity of new tetralone esters. (URL: [Link])
- Shafiee, F., Sadeghi-Aliabadi, H., & Hassanzadeh, F. (2012). Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells. Advanced biomedical research, 1, 76.
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Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. (URL: [Link])
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Derivatives of (R)-2-amino-5-methoxytetralin: Antagonists and inverse agonists at the dopamine D2a receptor. (URL: [Link])
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Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. (URL: [Link])
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Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells. (URL: [Link])
-
Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells. (URL: [Link])
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- Puigseslloses, P., Nadal-Gratacós, N., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Neuropsychopharmacology.
- Puigseslloses, P., Nadal-Gratacós, N., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties.
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Navigating Off-Target Interactions: A Comparative Guide to the Cross-Reactivity of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate Derivatives
Introduction: The methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of neuroactive compounds. As with any therapeutic candidate, understanding the potential for off-target interactions is paramount to ensuring safety and efficacy. This guide provides a comparative analysis of the predicted cross-reactivity of derivatives of this core structure, drawing upon established structure-activity relationships (SAR) of analogous compounds. Due to a lack of publicly available, direct cross-reactivity data for this specific series of methyl carboxylate esters, this guide utilizes an inferential approach based on data from structurally related aminotetralins and other tetralin-based compounds. We will explore likely cross-reactivity at key off-targets, including serotonin receptors, acetylcholinesterase, and nuclear hormone receptors, and provide detailed protocols for researchers to conduct their own assessments.
The Structural Landscape: Predicting Cross-Reactivity
The core structure of methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate presents several features that may contribute to off-target binding. The tetralin core is a common motif in compounds targeting monoamine receptors. The methoxy group at the 5-position and the methyl carboxylate at the 2-position are key determinants of both primary and off-target activity. Modifications to the ester group (e.g., hydrolysis to the carboxylic acid or conversion to amides) or alterations to the methoxy group can significantly impact the cross-reactivity profile.
Figure 1: Predicted cross-reactivity pathways for the core structure.
Inferred Cross-Reactivity Profiles
Serotonin Receptors (5-HT Receptors)
Structurally similar 2-aminotetralin derivatives are well-documented ligands for various serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1][2][3][4][5] The replacement of the amine with a methyl carboxylate is expected to significantly reduce affinity for these receptors, as the positively charged amine is often a key pharmacophoric element for receptor interaction. However, the tetralin scaffold itself may still retain some residual affinity, potentially leading to weak antagonistic or allosteric modulatory effects.
Structure-Activity Relationship Insights:
-
Substitution at the 2-position: The nature of the substituent at the 2-position is critical. While amines often confer agonist or antagonist activity, a methyl carboxylate group, being a hydrogen bond acceptor, is less likely to engage in the same ionic interactions.
-
Methoxy Group at the 5-position: The 5-methoxy group is a common feature in many serotonergic ligands and is known to influence selectivity and affinity across 5-HT receptor subtypes.[1]
Comparative Table (Inferred)
| Derivative | Predicted Target Interaction | Rationale |
| Methyl Ester (Parent) | Low affinity for 5-HT1A and 5-HT2A | Lack of a basic amine, which is crucial for high-affinity binding to these receptors. |
| Carboxylic Acid | Potentially higher affinity than the ester | The introduction of a carboxylic acid could lead to different interactions within the binding pocket. |
| Amide Derivatives | Varied, but generally low affinity | The specific amide substituent would dictate the potential for hydrogen bonding and steric interactions. |
Acetylcholinesterase (AChE)
Some complex tetralin derivatives have been shown to exhibit inhibitory activity against acetylcholinesterase.[6][7][8][9][10] While the simple methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is not a classic cholinesterase inhibitor scaffold, the potential for weak inhibition should not be dismissed, especially in high-concentration screening.
Structure-Activity Relationship Insights:
-
Hydrophobicity: The tetralin core provides a hydrophobic element that can interact with the active site gorge of AChE.
-
Carbonyl Group: The ester carbonyl could potentially interact with residues in the active site.
Comparative Table (Inferred)
| Derivative | Predicted AChE Inhibition | Rationale |
| Methyl Ester (Parent) | Weak to negligible | Lacks the typical pharmacophoric features of potent AChE inhibitors. |
| Derivatives with extended side chains | Potentially increased inhibition | Increased hydrophobic interactions within the AChE gorge could enhance binding. |
Nuclear Hormone Receptors (Estrogen and Androgen Receptors)
The planar, hydrophobic nature of the tetralin ring system bears some resemblance to the steroidal core of endogenous hormones. Studies have shown that some tetralin derivatives can act as antagonists at estrogen and androgen receptors.[11][12][13][14] This suggests a potential for cross-reactivity with these nuclear receptors, which could have implications for endocrine disruption.
Structure-Activity Relationship Insights:
-
Phenolic Mimicry: The methoxy-substituted aromatic ring can be metabolized to a phenol, which can mimic the A-ring of estradiol, a key interaction for estrogen receptor binding.[11]
-
Overall Shape and Hydrophobicity: The general shape and lipophilicity of the tetralin scaffold contribute to its ability to fit into the ligand-binding pockets of nuclear receptors.
Comparative Table (Inferred)
| Derivative | Predicted Nuclear Receptor Interaction | Rationale |
| Methyl Ester (Parent) | Potential for weak antagonism | The tetralin core and potential for metabolic activation to a phenol. |
| Carboxylic Acid | Potentially altered affinity and activity | The presence of a charged group would significantly change the interaction profile. |
Experimental Protocols for Cross-Reactivity Assessment
To enable researchers to directly assess the cross-reactivity of their specific derivatives, we provide the following detailed, adaptable protocols for key off-target assays.
Protocol 1: Radioligand Binding Assay for Serotonin Receptors
This protocol is a generalized procedure for assessing the binding of a test compound to serotonin receptors (e.g., 5-HT1A, 5-HT2A) expressed in cell membranes.[15][16][17][18][19]
Materials:
-
Cell membranes expressing the target serotonin receptor subtype.
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Test compounds (derivatives of methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand for the target receptor).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare Reagents: Dilute cell membranes, radioligand, and test compounds to their final concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle control.
-
Radioligand.
-
Cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for the test compound and subsequently the Ki value.
Figure 2: Workflow for a radioligand binding assay.
Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[20][21][22][23][24]
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Test compounds.
-
96-well microplate and a microplate reader.
Procedure:
-
Prepare Reagents: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add:
-
Phosphate buffer.
-
Test compound or vehicle control.
-
DTNB solution.
-
AChE solution.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate Reaction: Add the ATCI substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition caused by the test compound and calculate the IC50 value.
Figure 3: Workflow for the Ellman's method for AChE inhibition.
Conclusion and Future Directions
This guide provides a framework for understanding and evaluating the potential cross-reactivity of methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate derivatives. While direct experimental data is currently limited, the structure-activity relationships of related compounds suggest that serotonin receptors, acetylcholinesterase, and nuclear hormone receptors are plausible off-targets that warrant investigation. The provided experimental protocols offer a starting point for researchers to generate the necessary data for their specific derivatives. A thorough understanding of a compound's cross-reactivity profile is a critical step in the development of safe and effective therapeutics. Future studies should focus on the direct pharmacological profiling of this compound class to validate these predictions and provide a clearer picture of their off-target liabilities.
References
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Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method. Benchchem.
-
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1–8.3.20.
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Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.
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Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. (2023). bioRxiv.
-
Radioligand Binding Assay Protocol. Gifford Bioscience.
-
Ellman Esterase Assay Protocol. Scribd.
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science, 5(2), 066-070.
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2013). Journal of Visualized Experiments, (77), e50320.
-
Acetylcholinesterase Activity Assay Kit. Sigma-Aldrich.
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Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. (2023). bioRxiv.
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Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. (2024). Translational Psychiatry, 14(1), 133.
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New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (2018). Molecules, 23(1), 135.
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Turan-Zitouni, G., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. PubMed, 29320423.
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López-Arnau, R., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. PubMed, 38486047.
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Anzini, M., et al. (2005). Structure-activity relationship studies on tetralin carboxamide growth hormone secretagogue receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(7), 1825-1828.
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Fang, H., et al. (2001). Structure-activity relationships for a large diverse set of natural, synthetic, and environmental estrogens. Chemical Research in Toxicology, 14(3), 280-294.
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Halberstadt, A. L. (2012). Structure–activity relationships of serotonin 5‐HT2A agonists. Semantic Scholar.
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Recanatini, M., et al. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. Journal of Medicinal Chemistry, 43(10), 2007-2018.
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Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics, 129(2), 120-148.
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A Comparative Benchmarking Guide: Evaluating Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate Against Known Monoamine Transporter Inhibitors
Introduction
The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antidepressants like sertraline and various agents with anticancer and antifungal properties.[1][2] The structural features of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (MTC), a novel tetralin derivative, suggest a potential interaction with monoamine transporters (MATs). MATs—comprising the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are integral membrane proteins that regulate neurotransmission by mediating the reuptake of their respective neurotransmitters from the synaptic cleft.[3][4]
As primary targets for antidepressants, psychostimulants, and drugs for attention-deficit/hyperactivity disorder (ADHD), the pharmacological modulation of MATs is of significant therapeutic interest.[3][5][6] Therefore, rigorously characterizing the interaction of novel compounds like MTC with these transporters is a critical step in drug discovery.
This guide provides a comprehensive framework for benchmarking MTC against a panel of well-characterized MAT inhibitors. We will detail the scientific rationale for experimental design, provide validated, step-by-step protocols for in vitro radioligand binding and uptake inhibition assays, and present a clear structure for data analysis and interpretation. Our objective is to establish the potency and selectivity profile of MTC, thereby elucidating its potential as a novel modulator of monoaminergic signaling.
Part 1: Rationale and Strategic Selection of Compounds
The Biological Targets: Monoamine Transporters (MATs)
A compound's therapeutic potential is defined not only by its potency at the intended target but also by its selectivity across related targets. DAT, SERT, and NET share structural homology but exhibit distinct pharmacology. Inhibitors can be highly selective for one transporter (e.g., SSRIs for SERT), dual-acting (e.g., SNRIs for SERT and NET), or triple reuptake inhibitors.[7] Establishing this profile is essential for predicting both therapeutic efficacy and potential side effects.
Test Compound Profile
-
Compound of Interest: Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (MTC). Its activity profile is unknown and is the subject of this investigation.
Selection of Known Inhibitors for Benchmarking
To accurately position MTC's pharmacological profile, we have selected a panel of industry-standard inhibitors with established potencies and varying degrees of selectivity. These compounds will serve as positive controls and critical benchmarks for comparison. The choice of these specific agents is causal; they represent distinct classes of MAT inhibitors, allowing for a multi-dimensional comparison of MTC's activity.
| Compound | Primary Target(s) | Class | Reported Ki (nM) | Rationale for Inclusion |
| GBR-12909 | DAT | Selective DRI | ~1 nM[8][9] | A highly potent and selective DAT inhibitor, serving as a gold standard for dopamine reuptake inhibition.[6] |
| Fluoxetine | SERT | SSRI | ~1-5 nM[10] | A archetypal selective serotonin reuptake inhibitor (SSRI) used to benchmark SERT-specific activity.[11][12] |
| Desipramine | NET | Selective NRI | ~4 nM[8][10] | A tricyclic antidepressant with high selectivity for NET over other transporters, ideal for assessing norepinephrine reuptake inhibition.[5] |
| Cocaine | DAT, SERT, NET | SNDRI | DAT: ~100-200 nM, SERT: ~300 nM, NET: ~500 nM | A non-selective inhibitor that serves as a benchmark for broad-spectrum MAT activity and helps contextualize abuse potential.[4] |
| Bupropion | DAT, NET | NDRI | DAT: ~500 nM, NET: ~2000 nM | An atypical antidepressant that primarily inhibits DAT and NET, providing a benchmark for a dual norepinephrine-dopamine profile.[13] |
Part 2: Experimental Design and Protocols
The benchmarking process is designed as a two-stage funnel: a primary screen to determine binding affinity followed by a functional assay to confirm inhibitory activity. This dual-assay approach provides a self-validating system; high affinity in a binding assay should correlate with potent functional inhibition.
Overall Experimental Workflow
The following diagram outlines the comprehensive workflow for characterizing MTC.
Protocol 1: Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to compete with a high-affinity radiolabeled ligand.
Principle of Causality: The concentration-dependent displacement of the radioligand by the unlabeled test compound (MTC or benchmarks) allows for the calculation of the inhibitor constant (Ki), a direct measure of binding affinity. A lower Ki value signifies a higher affinity. This protocol is adapted from standard methodologies.[14][15]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing either human DAT (hDAT), hSERT, or hNET to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei and large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add cell membranes (10-50 µg protein), a specific radioligand, and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add membranes, radioligand, and a high concentration of a known, non-labeled inhibitor (e.g., 10 µM cocaine for DAT) to saturate all specific binding sites.
-
Test Compound Wells: Add membranes, radioligand, and serial dilutions of the test compound (MTC or benchmarks).
-
Choice of Radioligands:
-
For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
For SERT: [³H]Citalopram
-
For NET: [³H]Nisoxetine
-
-
-
Incubation:
-
Incubate the plates for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes.
-
Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand. This step is critical to reduce background noise.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
-
Protocol 2: [³H]Neurotransmitter Uptake Inhibition Assay
This functional assay directly measures the ability of a compound to block the transporter's primary function: clearing neurotransmitters from the extracellular space.
Principle of Causality: Cells expressing a specific transporter will actively import its corresponding radiolabeled neurotransmitter. An effective inhibitor will block this process, resulting in reduced intracellular radioactivity. This allows for the determination of the IC₅₀, the concentration of inhibitor required to block 50% of the uptake activity.[16][17][18]
Step-by-Step Methodology:
-
Cell Plating:
-
Seed HEK293 cells stably expressing hDAT, hSERT, or hNET into 96-well plates coated with an appropriate substrate (e.g., poly-D-lysine) 24 hours prior to the assay to allow for adherence and formation of a monolayer.
-
-
Assay Preparation:
-
On the day of the experiment, gently wash the cell monolayers with Krebs-HEPES buffer (KHB) or a similar physiological buffer.
-
Prepare serial dilutions of the test compounds (MTC and benchmarks) in KHB.
-
-
Inhibitor Pre-incubation:
-
Add the diluted compounds to the appropriate wells and pre-incubate for 10-20 minutes at 37°C. This allows the inhibitor to bind to the transporter before the substrate is introduced.
-
-
Uptake Initiation:
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter substrate.
-
For DAT: [³H]Dopamine
-
For SERT: [³H]Serotonin (5-HT)
-
For NET: [³H]Norepinephrine
-
-
Crucial Note: The buffer should contain appropriate co-factors and inhibitors of metabolic enzymes (e.g., pargyline to inhibit monoamine oxidase) to ensure the measured signal is solely from transporter activity.
-
-
Incubation:
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake for the specific cell line.
-
-
Termination and Washing:
-
Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KHB to remove all extracellular radiolabel.
-
-
Cell Lysis and Quantification:
-
Lyse the cells in each well (e.g., with 1% SDS or a mild detergent).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the intracellular radioactivity using a liquid scintillation counter.
-
Part 3: Data Analysis and Comparative Interpretation
Data Analysis and Visualization
Raw data (counts per minute) from the scintillation counter must be processed to determine inhibitor potency.
-
IC₅₀ Determination: For both binding and uptake assays, specific activity is calculated by subtracting the non-specific signal from the total signal. The percentage of inhibition at each concentration of the test compound is then plotted against the log of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value.[19][20]
-
Ki Calculation: For binding assays, the IC₅₀ value is converted to the more universal inhibitor constant, Ki, using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
The following diagram illustrates the presynaptic mechanism of action for a monoamine transporter inhibitor.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, fostering a culture of safety and responsibility.
Understanding the Compound: Hazard Assessment
The molecule is built on a 1,2,3,4-tetrahydronaphthalene (tetralin) backbone. Tetralin is known to be a combustible liquid that can form explosive peroxides upon prolonged exposure to air and light.[1][2] It is also recognized as a skin and eye irritant and is harmful to aquatic life with long-lasting effects.[3] Ingestion poses an aspiration hazard, which can lead to chemical pneumonitis.[1]
The presence of a methoxy group on the aromatic ring and a methyl ester functionality introduces additional considerations. While the methoxy group's reactivity can vary, it is a key feature to consider in the overall chemical behavior.[4] The methyl ester group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and methanol, a toxic and flammable alcohol.[5]
Inferred Hazard Profile:
| Property | Inferred Hazard | Rationale and Key Considerations |
| Physical Hazards | Combustible liquid. Potential for explosive peroxide formation. | Based on the tetralin core.[1] Containers should be dated upon opening and stored away from heat and light.[2] |
| Health Hazards | Skin and eye irritant. Potential for respiratory tract irritation. Harmful if swallowed (aspiration hazard). | Extrapolated from data on tetralin and similar substituted aromatic compounds.[1][3] |
| Environmental Hazards | Likely toxic to aquatic life with long-lasting effects. | A common characteristic of aromatic hydrocarbons like tetralin.[3] Discharge into the environment must be avoided.[6] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a multi-step process that begins the moment the substance is deemed waste. This workflow is designed to comply with general laboratory safety standards and hazardous waste regulations.
Experimental Protocols
Step 1: Waste Identification and Characterization
-
Objective: To classify the waste material according to regulatory standards.
-
Procedure:
-
Designate any unused, expired, or contaminated Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate as "hazardous waste."
-
Consider the characteristics of ignitability (combustibility), corrosivity, reactivity, and toxicity.[7] Based on the tetralin backbone, this compound should be treated as a combustible (ignitable) and potentially toxic waste.
-
Consult your institution's Chemical Hygiene Plan and local regulations for specific waste codes that may apply to non-specific source wastes (F-list) or discarded commercial chemical products (U-list).[8]
-
Step 2: Segregation of Waste
-
Objective: To prevent dangerous reactions by keeping incompatible materials separate.
-
Procedure:
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Specifically, keep it separate from strong oxidizing agents, acids, and bases to prevent exothermic reactions or hydrolysis of the ester.[2]
-
Step 3: Proper Containment
-
Objective: To safely contain the waste in a suitable container to prevent leaks and spills.
-
Procedure:
-
Use a clean, dry, and chemically compatible container. A glass bottle with a screw cap is generally suitable for this type of organic waste.[9]
-
Ensure the container is in good condition, with no cracks or chips.
-
Transfer the waste into the container in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[9]
-
Securely close the container.
-
Step 4: Labeling
-
Objective: To clearly communicate the contents and hazards of the waste container.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate." Avoid using abbreviations or chemical formulas.[10]
-
Indicate the major hazards: "Combustible," "Irritant," and "Marine Pollutant."
-
Note the date when the first drop of waste was added to the container (the "accumulation start date").[11]
-
Include the name and contact information of the generating researcher or lab.
-
Step 5: Secure Storage
-
Objective: To store the waste safely until it can be collected for disposal.
-
Procedure:
-
Store the labeled waste container in a designated "Satellite Accumulation Area" within the laboratory.[7]
-
This area should be under the control of the laboratory personnel, away from general traffic, and clearly marked.
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[9]
-
Store away from sources of ignition and direct sunlight.[6]
-
Step 6: Arrange for Professional Disposal
-
Objective: To ensure the waste is transported, treated, and disposed of in a compliant and environmentally sound manner.
-
Procedure:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[11]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[12] This is illegal and environmentally harmful.
-
Follow the specific instructions provided by the EHS office or the disposal company for collection.
-
Step 7: Documentation
-
Objective: To maintain accurate records of hazardous waste generation and disposal for regulatory compliance.
-
Procedure:
-
Keep a copy of the waste pickup request and any manifest documents provided by the disposal contractor.
-
Maintain an inventory of the hazardous chemicals and wastes in your laboratory.[10]
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill with an absorbent material such as vermiculite, sand, or a commercial spill pillow.[1]
-
Gently sweep the absorbed material into a designated container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect the cleaning materials as hazardous waste.
-
Label the waste container appropriately and dispose of it according to the procedures outlined above.
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if the spill is significant or poses a fire hazard.
-
Contact your institution's EHS or emergency response team from a safe location.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so. Provide emergency responders with information about the spilled chemical.
Personal Protective Equipment (PPE)
When handling Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate in any capacity, including for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles are required.[13]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation before use.[13]
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: While handling in a well-ventilated fume hood should be sufficient, a respirator may be required for certain operations or in the event of a spill. Consult your institution's Chemical Hygiene Plan.[13]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost respect for environmental stewardship.
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Reddit. (2025). Need to hydrolyze methyl esters but compound is water sensitive. r/Chempros. Retrieved from [Link]
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PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
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Navigating the Safe Handling of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Moving beyond a simple checklist, we will delve into the rationale behind these safety measures, ensuring a comprehensive understanding of the risks and the protocols designed to mitigate them.
Hazard Identification and Risk Assessment: Understanding the Compound
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a derivative of tetralin, and while specific toxicological data for this derivative is not extensively documented in publicly available literature, the safety profile of the parent compound, tetralin (1,2,3,4-tetrahydronaphthalene), provides a crucial baseline for assessing potential hazards. Tetralin is known to be a combustible liquid that can cause skin and serious eye irritation.[1][2] It is also suspected of causing cancer and may be fatal if swallowed and enters the airways.[2] Furthermore, tetralin is toxic to aquatic life with long-lasting effects.[1][2] Given the structural similarity, it is prudent to handle Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate with a similar level of caution.
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure through inhalation, skin contact, or ingestion.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[1][3]
-
Aspiration Hazard: If swallowed, the compound may enter the lungs and cause damage.[1][2]
-
Chronic Effects: The parent compound, tetralin, is suspected of causing cancer, warranting caution for long-term exposure.[2]
-
Environmental Hazard: The compound is likely to be toxic to aquatic organisms.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure to Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. The following recommendations are based on a comprehensive assessment of the potential hazards.
Eye and Face Protection
-
Recommendation: Always wear chemical safety goggles that provide a complete seal around the eyes. For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[1][2]
-
Rationale: This combination protects the eyes from splashes of the chemical, which can cause serious irritation.[1][2] Standard safety glasses do not provide adequate protection from splashes.
Skin Protection
-
Hand Protection:
-
Recommendation: Wear compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice for many organic compounds. Always inspect gloves for any signs of degradation or perforation before use.[2][4][5]
-
Rationale: Gloves prevent direct skin contact, which can lead to irritation and potential absorption of the chemical.[1][2]
-
-
Body Protection:
-
Recommendation: A standard laboratory coat should be worn at all times. For procedures involving larger quantities or a higher risk of splashing, a chemically resistant apron or coveralls should be considered.
-
Rationale: Protective clothing minimizes the area of exposed skin, reducing the risk of accidental contact.
-
Respiratory Protection
-
Recommendation: Handling of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate should be performed in a well-ventilated area, preferably within a chemical fume hood.[4][5] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][5]
-
Rationale: A fume hood effectively captures and removes vapors, minimizing the risk of inhalation. A respirator provides an additional layer of protection when ventilation is inadequate.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Procedures
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a spill kit accessible.
-
Handling:
-
After Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area, except for personnel trained to handle the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.[4][7]
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for proper disposal.[4][7]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
-
Waste Collection: All waste materials contaminated with Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, including empty containers, used gloves, and absorbent materials from spills, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste through a licensed and certified waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[1][3] Adhere to all local, state, and federal regulations for chemical waste disposal.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Caption: Workflow for the safe handling and disposal of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, ensuring a safe and productive laboratory environment.
References
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET TETRALIN. [Link]
-
National Center for Biotechnology Information. Tetralin. PubChem Compound Database. [Link]
-
Sdfine. 1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
